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  • Product: N-Methacryloyl-L-lysine
  • CAS: 45158-94-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Nε-Methacryloyl-L-lysine: Synthesis, Properties, and Biomedical Applications

Introduction In the landscape of advanced biomaterials, monomers that bridge the gap between synthetic polymer chemistry and natural biological function are of paramount importance. Nε-Methacryloyl-L-lysine is a distingu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of advanced biomaterials, monomers that bridge the gap between synthetic polymer chemistry and natural biological function are of paramount importance. Nε-Methacryloyl-L-lysine is a distinguished member of this class of molecules. As a functionalized amino acid, it uniquely combines the inherent biocompatibility and chirality of L-lysine with the versatile polymerizability of a methacrylate group. This dual-character makes it a cornerstone for the development of sophisticated polymers and hydrogels tailored for the biomedical field.

The strategic placement of the methacryloyl group on the epsilon (ε) amine of the lysine side-chain is a critical design choice. This preserves the primary alpha-amino acid structure, maintaining its zwitterionic character at physiological pH and leaving a site available for further functionalization or peptide-like chemistry. The result is a monomer that can be readily polymerized into materials with pendant, reactive groups, excellent water solubility, and a structure that is recognizable and generally well-tolerated by biological systems.

This guide provides an in-depth exploration of Nε-Methacryloyl-L-lysine, from its fundamental chemical and physical properties to its synthesis and polymerization. We will delve into the causality behind the chosen synthetic strategies and conclude by examining its field-proven applications in high-value research areas such as tissue engineering and controlled drug delivery, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the monomer's properties is essential for its effective application. The structure dictates its reactivity, solubility, and the ultimate characteristics of the resulting polymers.

Chemical Structure

Nε-Methacryloyl-L-lysine (CAS No. 45158-94-9) is an α-amino acid derivative. Its structure features:

  • An L-lysine backbone: This provides a chiral center, a primary α-amino group, and a carboxylic acid group, which can exist in various protonation states depending on the pH.

  • A Methacrylamide side-chain: The terminal ε-amino group of the lysine side-chain is converted to a methacrylamide via reaction with a methacrylic acid derivative. This group contains a polymerizable carbon-carbon double bond, which is the key to its utility as a monomer.

The presence of both acidic (carboxylic acid) and basic (α-amino) groups makes the monomer zwitterionic over a wide pH range, a property that is conferred to its corresponding polymer, Poly(ε-N-methacryloyl-l-lysine) (PMALys)[1][2]. This zwitterionic nature contributes significantly to the high water solubility and biocompatibility of the derived materials.

Physicochemical Properties

The key physical and chemical properties of Nε-Methacryloyl-L-lysine are summarized in the table below for easy reference. These data are critical for handling, storage, and reaction setup.

PropertyValueSource(s)
Synonyms N6-methacryloyl-L-lysine, Ne-Methacryloyl-L-lysine[3]
Molecular Formula C10H18N2O3[3][4][5]
Molecular Weight 214.26 g/mol [3][5]
Appearance White to off-white powder[6][7]
Boiling Point 455.5 °C at 760 mmHg[3]
Density 1.109 g/cm³[3]
Flash Point 229.3 °C[3]
Storage Conditions Room temperature or 2-8 °C[4][6]

Note: Storage conditions may vary by supplier and purity grade. For long-term stability, refrigeration at 2-8 °C is recommended.

Spectroscopic Characterization
  • ¹H NMR (in D₂O):

    • Vinyl Protons: Two distinct signals between 5.0 and 6.0 ppm, corresponding to the two protons on the double bond of the methacrylate group.

    • α-Proton: A triplet around 3.7 ppm, corresponding to the proton on the chiral α-carbon.

    • Methyl Protons: A singlet around 1.8 ppm, from the methyl group attached to the double bond.

    • Lysine Side-Chain Protons: A series of multiplets between 1.4 and 3.2 ppm from the methylene groups of the lysine side-chain. The successful functionalization of the ε-amino group is confirmed by the shift of the adjacent methylene protons.

  • FTIR (as KBr pellet or ATR):

    • Amide I Band: A strong absorption peak around 1650 cm⁻¹, characteristic of the C=O stretch in the newly formed amide bond.

    • C=C Stretch: An absorption peak around 1630 cm⁻¹, indicating the presence of the vinyl group.

    • N-H Bending: A peak around 1540 cm⁻¹ (Amide II).

    • O-H and N-H Stretching: A broad band in the region of 3000-3500 cm⁻¹, corresponding to the carboxylic acid and α-amino groups.

Part 2: Synthesis and Polymerization

The translation of the monomer's properties into a functional material is achieved through its synthesis and subsequent polymerization. The methodologies described here are designed for reproducibility and control over the final product.

Synthesis of Nε-Methacryloyl-L-lysine Monomer

The core challenge in synthesizing this monomer is the selective acylation of the ε-amino group, which is less reactive than the α-amino group, without affecting the α-amino and carboxyl functionalities. The most robust and widely cited method employs a copper(II) chelate to temporarily protect the α-amino and carboxyl groups.

Causality of the Experimental Design:

  • Copper(II) Chelation: L-lysine readily forms a stable chelate with Cu²⁺ ions, involving the α-amino and carboxyl groups. This complex sterically hinders these sites, leaving the ε-amino group on the flexible side-chain as the primary site for reaction.

  • Reaction with Methacryloyl Chloride: Once the protection is in place, the ε-amino group can react with methacryloyl chloride (or methacrylic anhydride) in a standard nucleophilic acyl substitution reaction to form the desired methacrylamide.

  • Copper Removal: The copper must be removed to yield the pure, metal-free monomer. This is typically achieved by precipitation of an insoluble copper salt (e.g., copper oxalate) or by using a strong chelating agent like Chelex 100 resin[1].

SynthesisWorkflow cluster_purification Purification Lys L-Lysine Complex [Cu(Lys)₂] Complex Lys->Complex Cu Cu²⁺ Solution Cu->Complex React Methacrylated Copper Complex Complex->React Acylation MA Methacryloyl Chloride MA->React Monomer Nε-Methacryloyl-L-lysine (Purified Monomer) React->Monomer Copper Removal Chelate Chelating Agent (e.g., Sodium Oxalate) Chelate->Monomer Waste Insoluble Copper Salt

Caption: Workflow for the synthesis of Nε-Methacryloyl-L-lysine.

Self-Validating Experimental Protocol: Monomer Synthesis

  • Complex Formation: Dissolve L-lysine in deionized water. Separately, prepare a solution of copper(II) sulfate. Slowly add the copper sulfate solution to the lysine solution with stirring. Adjust the pH to ~9 with NaOH to facilitate the formation of the deep blue copper-lysine chelate.

  • Acylation Reaction: Cool the chelate solution in an ice bath. Slowly add methacryloyl chloride dropwise while vigorously stirring and maintaining the pH at ~9 by the concurrent addition of NaOH solution. The reaction progress can be monitored by TLC.

  • Copper Removal & Purification: To the resulting light blue suspension, add a solution of sodium oxalate. Stir the mixture for several hours (or days) to allow for the complete precipitation of the less soluble copper oxalate[1].

  • Isolation: Centrifuge the mixture to pellet the insoluble copper salt. Decant the supernatant containing the monomer.

  • Final Purification: The supernatant can be further purified by column chromatography or recrystallization to yield the final white, solid product. The purity should be validated by NMR and mass spectrometry.

Free Radical Polymerization

Nε-Methacryloyl-L-lysine can be polymerized using standard free-radical polymerization techniques to form Poly(ε-N-methacryloyl-l-lysine) (PMALys). The choice of initiator and solvent is critical for controlling the polymer's molecular weight and properties.

Polymerization I Initiator (I) IM I-M• I->IM Initiation M Monomer (M) IM2 I-M-M• M->IM2 IM->IM2 Propagation IMn I-(M)n-M• IM2->IMn ... P Polymer IMn->P Termination

Caption: Schematic of free-radical polymerization of the monomer.

Self-Validating Experimental Protocol: Polymer Synthesis This protocol is adapted from established literature for synthesizing water-soluble PMALys[1].

  • Reaction Setup: Dissolve Nε-Methacryloyl-L-lysine monomer (e.g., 2.3 mmol) in 8 mL of deionized water in a Schlenk flask. In a separate vial, dissolve the initiator, 4,4'-Azobis(4-cyanovaleric acid) (e.g., 0.4 mol% with respect to monomer).

  • Degassing: Add the initiator solution to the monomer solution. Subject the flask to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed flask in an oil bath preheated to 65 °C and allow the reaction to proceed for an extended period (e.g., 24-72 hours) under stirring.

  • Purification: After polymerization, dilute the viscous reaction mixture with water. Purify the polymer by dialysis against deionized water for several days using a membrane with an appropriate molecular weight cutoff (e.g., 3 kDa) to remove unreacted monomer and initiator fragments.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain a white, fluffy solid.

  • Validation: Characterize the resulting polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC). Confirm its structure using ¹H NMR.

Part 3: Advanced Applications in Biomedical Research

The true value of PMALys lies in its application. The polymer's unique combination of a polypeptide backbone and tunable physical properties makes it a powerful tool in regenerative medicine and pharmacology.

Hydrogels for Tissue Engineering

Hydrogels are water-swollen polymer networks that structurally and chemically mimic the native extracellular matrix (ECM)[8][9]. PMALys is an ideal candidate for forming such hydrogels.

Mechanism of Action:

  • Biocompatibility & Bioactivity: The lysine-based structure provides excellent biocompatibility. The pendant amino and carboxyl groups can mimic the charged residues found in ECM proteins, promoting cell adhesion and proliferation[4][9].

  • Tunable Crosslinking: The methacrylate groups allow for covalent crosslinking via photopolymerization, creating stable, durable hydrogels. The mechanical properties (e.g., stiffness, pore size) can be precisely tuned by varying the monomer concentration and crosslinking density, which is crucial for directing cell fate[8][10]. This principle is extensively used in the well-known GelMA systems, where methacryloyl groups are attached to the lysine residues of gelatin[10][11][12].

  • Water Retention: The zwitterionic and hydrophilic nature of the polymer allows the hydrogel to retain large amounts of water, ensuring a suitable environment for nutrient transport and cell encapsulation.

Platforms for Drug Delivery

The chemical functionality of PMALys makes it a versatile platform for advanced drug delivery systems[4][13].

Drug Delivery Strategies:

  • Covalent Conjugation: Therapeutic agents can be covalently attached to the polymer. The α-amino groups on each monomer unit serve as readily available handles for conjugation, allowing for the creation of polymer-drug conjugates with high payloads[1][6]. This is particularly useful for targeted therapies.

  • Hydrogel Encapsulation: Drugs can be physically encapsulated within a crosslinked PMALys hydrogel network. The release of the drug is then controlled by diffusion through the hydrogel mesh, which can be tuned by altering the crosslinking density[11][14]. The degradation of the hydrogel can also be engineered to trigger drug release.

  • Stimuli-Responsive Systems: By copolymerizing Nε-Methacryloyl-L-lysine with stimuli-responsive monomers, "intelligent" hydrogels can be created that release their payload in response to specific triggers like a change in pH or temperature, which is characteristic of a tumor microenvironment or inflamed tissue[13][14].

DrugDelivery cluster_A Strategy 1: Covalent Conjugation cluster_B Strategy 2: Hydrogel Encapsulation Polymer PMALys Backbone Conjugate Polymer-Drug Conjugate Polymer->Conjugate Drug1 Drug Drug1->Conjugate Covalent Bond Hydrogel Crosslinked PMALys Hydrogel Release Sustained Release Hydrogel->Release Diffusion Drug2 Drug

Caption: Drug delivery strategies using PMALys-based materials.

Conclusion

Nε-Methacryloyl-L-lysine is more than just a monomer; it is a sophisticated building block for creating the next generation of biomaterials. Its design thoughtfully incorporates biological recognition through its amino acid core and synthetic versatility through its polymerizable methacrylate group. The ability to synthesize polymers and hydrogels with precisely controlled properties has positioned it as a critical material for researchers in tissue engineering, drug delivery, and regenerative medicine. As the demand for biocompatible and functional materials continues to grow, the importance and application of Nε-Methacryloyl-L-lysine in developing innovative therapeutic and diagnostic solutions are set to expand even further.

References

  • iChemical. (n.d.). N6-methacryloyl-L-lysine, CAS No. 45158-94-9. iChemical. Retrieved from [Link]

  • Schulte, V. A., et al. (2013). Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine). Macromolecules, 46(21), 8643–8654. American Chemical Society (ACS). Retrieved from [Link]

  • Pena, B., L-M., et al. (2018). Gelatin-Methacryloyl Hydrogels: Towards Biofabrication-Based Tissue Repair. Trends in Biotechnology, 36(6), 565-577. Retrieved from [Link]

  • Zhu, M., et al. (2021). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. Frontiers in Materials, 8. Retrieved from [Link]

  • Ghorbani, F., et al. (2022). Gelatin Methacryloyl Hydrogels for Musculoskeletal Tissue Regeneration. Bioengineering, 9(7), 329. Retrieved from [Link]

  • Nagaoka, S., et al. (2001). Method for a Convenient and Efficient Synthesis of Amino Acid Acrylic Monomers with Zwitterionic Structure. Journal of Applied Polymer Science, 82(10), 2419-2425. Retrieved from [Link]

  • Zhu, Y., et al. (2019). Zwitterionic poly(lysine methacrylate) brush as an effective carrier for drug delivery. Journal of Materials Chemistry B, 7(28), 4443-4457. Retrieved from [Link]

  • He, X., et al. (2014). ε-Methacryloyl-l-lysine based polypeptides and their thiol–ene click functionalization. Polymer Chemistry, 5(21), 6342-6350. Royal Society of Chemistry (RSC). Retrieved from [Link]

  • Deming, T. J., & Schlaad, H. (Eds.). (2012). Poly(l-lysine)-Based Copolymers: Synthetic Strategies and Biomedical Applications. In Polypeptide Materials: Synthesis, Analysis, and Applications. Wiley. Retrieved from [Link]

  • Vigata, M., et al. (2020). Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel. Pharmaceutics, 12(10), 957. Retrieved from [Link]

  • Ghorbani, F., et al. (2022). Gelatin Methacryloyl Hydrogels for Musculoskeletal Tissue Regeneration. MDPI. Retrieved from [Link]

  • Hossain, K. M. Z., et al. (2023). L-Lysine-Modified pNIPAm-co-GMA Copolymer Hydrogel for pH- and Temperature-Responsive Drug Delivery and Fluorescence Imaging Applications. Gels, 9(5), 365. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Photo-polymerization of N-Methacryloyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Methacryloyl-L-lysine in Advanced Biomaterials N-Methacryloyl-L-lysine is a functionalized amino acid-based methacrylate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methacryloyl-L-lysine in Advanced Biomaterials

N-Methacryloyl-L-lysine is a functionalized amino acid-based methacrylate monomer that has garnered significant attention in the fields of biomedical engineering and drug delivery.[1] Its unique structure, combining a polymerizable methacrylate group with the bioactive L-lysine, offers a versatile platform for the creation of biocompatible and biodegradable polymers. These polymers, often in the form of hydrogels, are ideal for a range of applications including tissue engineering scaffolds, controlled-release drug delivery systems, and biocompatible coatings for medical devices.[1][2][3] The photo-polymerization of N-Methacryloyl-L-lysine allows for rapid and spatially controlled fabrication of these advanced biomaterials under mild conditions, making it a particularly attractive technique for encapsulating sensitive therapeutic agents and cells.

This guide provides a comprehensive overview of the photo-polymerization mechanism of N-Methacryloyl-L-lysine, detailing the fundamental principles, key reaction steps, and influential parameters. It further presents established experimental protocols for both the synthesis and characterization of poly(N-Methacryloyl-L-lysine), offering a practical resource for researchers in the field.

Core Principles of Free-Radical Photo-polymerization

Photo-polymerization is a chain-growth polymerization process initiated by the absorption of light. In the context of N-Methacryloyl-L-lysine, as with other methacrylate monomers, the mechanism is typically a free-radical polymerization. This process can be conceptually divided into three primary stages: initiation, propagation, and termination.[4]

  • Initiation: This stage begins with a photoinitiator, a molecule that absorbs light (typically in the UV or visible spectrum) and generates highly reactive species, most commonly free radicals.[5][6] These radicals then react with a monomer molecule, breaking its carbon-carbon double bond and forming a new radical species on the monomer.

  • Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the growing polymer chain and regenerating the radical at the new chain end.[4] This process repeats, rapidly increasing the molecular weight of the polymer. The rate of propagation for methacrylate monomers is generally lower than that for acrylate monomers.[5]

  • Termination: The growth of the polymer chain is eventually halted through various termination reactions. These can include the combination of two growing polymer chains or disproportionation, where a hydrogen atom is transferred from one chain to another.

The overall efficiency and outcome of the photo-polymerization process are influenced by several factors, including the type and concentration of the photoinitiator, the intensity of the light source, and the presence of inhibitors such as oxygen.

The Specific Mechanism of N-Methacryloyl-L-lysine Photo-polymerization

The photo-polymerization of N-Methacryloyl-L-lysine follows the general principles of free-radical polymerization outlined above. The process is initiated by the generation of free radicals from a photoinitiator upon exposure to light. These radicals then attack the methacrylate group of the N-Methacryloyl-L-lysine monomer.

photopolymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Photoinitiator (I) R Free Radicals (2R•) I->R Light (hν) M N-Methacryloyl-L-lysine (M) R->M Radical Attack RM Initiated Monomer (RM•) M->RM RM_prop RM• M_prop M RM_prop->M_prop Addition RMM Growing Chain (RM₂•) M_prop->RMM RMM->RMM nM RMn Polymer Chain (RMₙ•) RMM->RMn RMn_term1 RMₙ• RMm_term2 RMₘ• RMn_term1->RMm_term2 Combination RMn_term1->RMm_term2 Disproportionation Pnm Dead Polymer (Pₙ₊ₘ) RMm_term2->Pnm Pn Dead Polymer (Pₙ) RMm_term2->Pn Pm Dead Polymer (Pₘ) RMm_term2->Pm experimental_workflow cluster_prep Pre-polymer Solution Preparation cluster_poly Photo-polymerization cluster_post Post-polymerization Processing dissolve_monomer Dissolve N-Methacryloyl-L-lysine in PBS add_initiator Add Photoinitiator dissolve_monomer->add_initiator add_crosslinker Add Cross-linker add_initiator->add_crosslinker mix Vortex/Sonicate add_crosslinker->mix mold Pipette into Mold mix->mold uv_expose Expose to UV Light mold->uv_expose remove_hydrogel Remove Hydrogel from Mold uv_expose->remove_hydrogel wash Wash with PBS/Water remove_hydrogel->wash store Store in Buffer wash->store

Caption: Experimental workflow for hydrogel synthesis.

Characterization of Poly(N-Methacryloyl-L-lysine)

A thorough characterization of the synthesized polymer is essential to understand its properties and suitability for a given application.

Technique Purpose Typical Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the polymerization by observing the disappearance of the C=C bond from the methacrylate group.Disappearance or significant reduction of the peak around 1637 cm⁻¹ (C=C stretching).
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and confirm the polymerization. ¹H-NMR can be used to observe the disappearance of vinyl protons.Disappearance of the vinyl proton signals (typically in the range of 5.5-6.5 ppm). Broadening of the polymer backbone proton signals.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.Provides values for number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI.
Swelling Studies To determine the water uptake capacity of the hydrogel, which is related to the cross-link density.Calculation of the equilibrium swelling ratio.
Rheology To measure the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').G' > G'' indicates a cross-linked gel structure. The magnitude of G' provides information on the stiffness of the hydrogel.
Scanning Electron Microscopy (SEM) To visualize the morphology and porous structure of the hydrogel.Provides images of the internal structure of the hydrogel, including pore size and interconnectivity.

Conclusion

The photo-polymerization of N-Methacryloyl-L-lysine offers a powerful and versatile method for the fabrication of advanced biomaterials with tunable properties. A thorough understanding of the underlying free-radical mechanism and the factors that influence the polymerization process is critical for the rational design and synthesis of polymers for specific applications in drug delivery, tissue engineering, and beyond. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising monomer.

References

  • Schlaad, H., & Antonietti, M. (2013). Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine). Macromolecules, 46(21), 8508–8515. [Link]

  • Holzman, N. J. (2018). Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. Minds@UW. [Link]

  • Aguirre-Soto, A., Lim, C. H., Hwang, A. T., Musgrave, C. B., & Stansbury, J. W. (2020). Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion. ACS Applied Polymer Materials, 2(10), 4347–4356. [Link]

  • Odian, G. (n.d.). Photo Polymerization. Retrieved from [Link]

  • MIT Department of Materials Science and Engineering. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Retrieved from [Link]

  • Frey, B. L., Jordan, C. E., & Corn, R. M. (1994). Characterization of Poly-L-lysine Adsorption onto Alkanethiol-Modified Gold Surfaces with Polarization-Modulation Fourier Transform Infrared Spectroscopy. Analytical Chemistry, 66(19), 3058–3065. [Link]

  • Diacon, A., Rizea, F., Mocanu, A., & Rusen, E. (2023). Suspension Photopolymerization of Methyl Methacrylate and ATRP Grafting of Thermo‐Responsive Polymers Using a Perylenediimide‐Based Compound as Photoinitiator. Macromolecular Materials and Engineering, 308(12), 2300274. [Link]

  • Bergueiro, J., et al. (2021). Ultrasmall Poly-L-Lysine Nanoparticles. ChemRxiv. [Link]

  • Konno, T., et al. (2024). Preparation of zwitterionic random and block poly(N-α-acrylamide-L-lysine-co-2-methacryloyloxyethyl phosphorylcholine) copolymers and their effect on fibrinolytic activity. RSC Polymer Chemistry, 15(18), 1645-1653. [Link]

  • Qian, J., et al. (2016). Preparation, characterization, and biocompatibility evaluation of poly(Nɛ-acryloyl-L-lysine)/hyaluronic acid interpenetrating network hydrogels. Carbohydrate Polymers, 136, 1058–1067. [Link]

  • Suo, A., et al. (2016). A photo-polymerized poly(Nε-acryloyl l-lysine) hydrogel for 3D culture of MCF-7 breast cancer cells. Journal of Materials Chemistry B, 4(28), 4796–4806. [Link]

  • He, X., et al. (2017). Phototriggered Ring-Opening Polymerization of a Photocaged l-Lysine N-Carboxyanhydride to Synthesize Hyperbranched and Linear Polypeptides. Biomacromolecules, 18(4), 1323–1334. [Link]

  • Liska, R., et al. (2018). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 10(3), 256. [Link]

  • Abedin, F., et al. (2016). Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin. Journal of the Mechanical Behavior of Biomedical Materials, 60, 42–51. [Link]

  • Sirrine, J. M., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 14(13), 2697. [Link]

  • Syromyatnikov, V., et al. (2014). The kinetic curves of photopolymerization in the presence of initiator... ResearchGate. [Link]

  • Malinauskas, M., et al. (2020). Photopolymerization Mechanisms at a Spatio-temporally Ultra-confined Light. arXiv. [Link]

  • Stagi, L., et al. (2021). Thermal Induced Polymerization of l-Lysine forms Branched Particles with Blue Fluorescence. Macromolecular Chemistry and Physics, 222(19), 2100242. [Link]

  • Cano-Vives, M., et al. (2022). Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing. Polymers, 15(1), 1. [Link]

  • Close, C., et al. (2009). Nonlocal photopolymerization kinetics including multiple termination mechanisms and dark reactions. Part II. Experimental validation. Journal of the Optical Society of America B, 26(8), 1546-1554. [Link]

  • Nowak, M., & Wasilewski, T. (2020). Photopolymerization Kinetics of Methacrylate Dental of Resin by Transmission FTIR Method and Reliable Methodology. Biomedical Journal of Scientific & Technical Research, 30(2), 23204-23207. [Link]

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Foundational

Introduction: The Convergence of Bio-functionality and Material Science

An In-Depth Technical Guide to the Biocompatibility of N-Methacryloyl-L-lysine Based Hydrogels In the landscape of advanced biomaterials, hydrogels derived from amino acids represent a significant leap forward, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biocompatibility of N-Methacryloyl-L-lysine Based Hydrogels

In the landscape of advanced biomaterials, hydrogels derived from amino acids represent a significant leap forward, offering a unique combination of synthetic tunability and inherent biological recognition. Among these, N-Methacryloyl-L-lysine (MAL) has emerged as a pivotal monomer for creating hydrogels with exceptional potential in tissue engineering and drug delivery.[1] The incorporation of the essential amino acid L-lysine into a polymerizable methacrylate backbone provides a versatile platform for developing materials that are not only structurally robust but also bioactive. Lysine's pendant amine and carboxyl groups can serve as sites for further functionalization or can interact directly with the biological environment, promoting cell adhesion and integration.[2][3]

However, the transition from a promising monomer to a clinically viable biomaterial is contingent upon a rigorous and comprehensive evaluation of its biocompatibility. Biocompatibility, as defined by the International Organization for Standardization (ISO) 10993 standards, is the ability of a material to perform with an appropriate host response in a specific application.[4] This guide, written from the perspective of a Senior Application Scientist, provides a technical deep-dive into the synthesis, characterization, and, most critically, the biocompatibility assessment of MAL-based hydrogels. We will move beyond mere protocols to explore the causal relationships behind experimental design, ensuring that each step is part of a self-validating system to ascertain safety and efficacy.

Part 1: Synthesis and Physicochemical Characterization of MAL Hydrogels

The foundation of a biocompatible material lies in its synthesis and purification. The presence of unreacted monomers, initiators, or crosslinkers can elicit cytotoxic or inflammatory responses, irrespective of the polymer backbone's inherent safety.

Synthesis and Photo-Crosslinking

MAL-based hydrogels are typically formed through free-radical polymerization.[5][6] The methacryloyl group on the lysine monomer allows for covalent crosslinking, often initiated by ultraviolet (UV) light in the presence of a photoinitiator. This method offers excellent spatial and temporal control over the gelation process, which is critical for applications like 3D printing and photolithography.[7][8] The lysine component itself can be part of a larger polypeptide chain that is then methacrylated to form a macromonomer, which can be copolymerized with other monomers to tailor the hydrogel's properties.[5][6]

The choice of photoinitiator is paramount. While Irgacure 2959 is commonly used due to its relatively good cytocompatibility, its concentration must be optimized to minimize potential toxicity while ensuring efficient crosslinking.

G cluster_synthesis Monomer Synthesis cluster_hydrogel Hydrogel Formation Lysine L-Lysine MAL N-Methacryloyl-L-lysine (MAL Monomer) Lysine->MAL Acrylation (Schotten-Baumann) MA Methacrylic Anhydride MA->MAL MAL_sol MAL Solution Polymerization Free-Radical Polymerization MAL_sol->Polymerization Photoinitiator Photoinitiator (e.g., Irgacure 2959) Photoinitiator->Polymerization UV UV Light (365 nm) UV->Polymerization Hydrogel Crosslinked MAL Hydrogel Network Polymerization->Hydrogel

Caption: Standardized workflow for in vitro cytotoxicity assessment using an MTT assay.

In Vivo Biocompatibility: Assessing the Local Tissue Response

If a material passes in vitro screening, in vivo testing is conducted to evaluate its interaction with a complex biological system. The subcutaneous implantation model is a standard method prescribed by ISO 10993-6 to assess the local pathological effects of a biomaterial on living tissue. [4][9]The primary endpoints are the evaluation of the inflammatory response and the foreign body reaction (FBR), which culminates in the formation of a fibrous capsule around the implant. [10]A biocompatible material should elicit a minimal, non-toxic, and resolving inflammatory response. [4]

1. Animal Model and Material Preparation: a. Use healthy, adult Sprague-Dawley rats or C57BL/6 mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). b. Prepare sterile, uniformly sized MAL hydrogel implants (e.g., 5 mm diameter discs).

2. Surgical Procedure: a. Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation). b. Shave and aseptically prepare the dorsal region. c. Create small subcutaneous pockets through skin incisions. [11] d. Place one hydrogel implant into each pocket. Include a negative control material in a separate pocket on the same animal. e. Close the incisions with sutures or wound clips.

3. Post-operative Care and Observation: a. Monitor the animals for signs of distress, and provide appropriate analgesia. b. Observe the implant sites for signs of excessive inflammation, such as erythema and edema.

4. Endpoint and Histological Analysis: a. Euthanize the animals at predetermined time points (e.g., 1, 4, and 12 weeks) to assess both acute and chronic responses. b. Carefully excise the implant along with the surrounding tissue. c. Fix the tissue in 10% neutral buffered formalin, process for paraffin embedding, and section the tissue. d. Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm/extracellular matrix (pink). [12] 5. Microscopic Evaluation: a. A certified pathologist should evaluate the slides semi-quantitatively according to ISO 10993-6 criteria. b. Key parameters to score include the presence and extent of neutrophils, lymphocytes, macrophages, and giant cells, as well as the thickness of the fibrous capsule. [10]

Histological Parameter Score 0 (None) Score 1 (Slight) Score 2 (Moderate) Score 3 (Marked)
Neutrophils Not present Few, scattered Nodular aggregates Numerous, diffuse aggregates
Macrophages Not present Few, scattered Moderate number Numerous, predominant cell
Fibrous Capsule Thickness < 20 µm 20 - 50 µm 51 - 100 µm > 100 µm

| Tissue Infiltration | A-cellular | Minimal cell infiltration | Moderate cell infiltration | High cell density |

G cluster_prep Phase 1: Implantation cluster_observe Phase 2: In-Life Observation cluster_analysis Phase 3: Histological Analysis A Prepare Sterile MAL Hydrogel Implants D Implant Hydrogel A->D B Anesthetize Rodent C Create Subcutaneous Pocket B->C C->D E Suture Incision D->E F Post-operative Care & Monitoring E->F G Euthanasia at Time Points (1, 4, 12 wks) F->G H Excise Implant & Tissue G->H I Fix, Embed, Section H->I J H&E Staining I->J K Pathological Scoring (ISO 10993-6) J->K Result Minimal Inflammation & Thin Fibrous Capsule? K->Result

Caption: Workflow for in vivo biocompatibility testing via subcutaneous implantation and histological analysis.

Conclusion: A Versatile and Biocompatible Platform

N-Methacryloyl-L-lysine based hydrogels stand out as a highly promising class of biomaterials. Their synthesis via controlled polymerization allows for the creation of hydrogels with tunable physicochemical properties that are critical for guiding biological responses. The inherent presence of the amino acid lysine provides a bio-functional scaffold that generally demonstrates excellent biocompatibility. [3]Rigorous assessment, following the tiered and validated approach outlined in the ISO 10993 standards, consistently reveals high cell viability in vitro and a minimal, resolving inflammatory response in vivo. [12][13]This favorable biocompatibility profile, coupled with their tunable degradation and mechanical properties, underpins their successful application in fields ranging from corneal tissue engineering [14]to advanced wound healing [15][16]and controlled drug delivery, [10]making them a cornerstone material for next-generation medical devices and therapies.

References

  • In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. (2019). RSC Advances.
  • IN VITRO CYTOTOXICITY AND PHYSICOCHEMICAL EVALUATION OF FREEZE-DRIED HYDROGEL DELIVERY SYSTEMS OF HYDROCORTISONE. (2025). Engineering of Biomaterials.
  • Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. (n.d.). PMC.
  • in vitro cytotoxicity and physicochemical evaluation of freeze-dried hydrogel delivery systems of hydrocortisone. (2025). Engineering of Biomaterials.
  • Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. (2011). SpringerLink.
  • Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8. (2024). PMC.
  • Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. (2011). PubMed.
  • Ibuprofen Conjugated Epsilon-poly-l-lysine Methacrylate Hydrogel Modulates Macrophage Polarization and Mitigates Inflammation In Vivo. (2025). ACS Publications.
  • Characterization of Tunable Poly-ε-Lysine-Based Hydrogels for Corneal Tissue Engineering. (2021). PubMed.
  • Enzyme-induced dual-network ε-poly-l-lysine-based hydrogels with robust self-healing and antibacterial performance. (n.d.). Chemical Communications (RSC Publishing).
  • A Poly-γ-Glutamic Acid/ε-Polylysine Hydrogel: Synthesis, Characterization, and Its Role in Accelerated Wound Healing. (2025). MDPI.
  • Preparation, characterization, and biocompatibility evaluation of poly(Nɛ-acryloyl-L-lysine)/hyaluronic acid interpenetrating network hydrogels. (2016). PubMed.
  • In vitro and in vivo biocompatibility tests of the biomaterial. (n.d.). ResearchGate.
  • Enhancement of Antibacterial and Mechanical Properties of Photocurable ε-Poly-l-lysine Hydrogels by Tannic Acid Treatment. (2021). ACS Applied Bio Materials.
  • Synthesis and Characterization of P(NIPAAm-co-AAc) Hydrogels with L-Lysine-cross-linker. (n.d.). Asian Journal of Chemistry.
  • ε-Poly(L-lysine)-based Hydrogels with Fast-acting and Prolonged Antibacterial Activities. (n.d.). ResearchGate.
  • Methacryloyl-L-Lysine, ≥ 98%. (n.d.). Polysciences, Inc..
  • Dual Crosslinked Gelatin Methacryloyl Hydrogels for Photolithography and 3D Printing. (2019). MDPI.
  • Redox-responsive Resilin-like Hydrogels for Tissue Engineering and Drug Delivery Applications. (2020). PMC.
  • Osteogenic Potential of a Polyethylene Glycol Hydrogel Functionalized with Poly-Lysine Dendrigrafts (DGL) for Bone Regeneration. (2023). MDPI.
  • Inflammation-Responsive Drug-Loaded Hydrogels with Sequential Hemostasis, Antibacterial, and Anti-Inflammatory Behavior for Chronically Infected Diabetic Wound Treatment. (2021). ACS Applied Materials & Interfaces.
  • Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel. (2020). MDPI.
  • New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. (2023). PMC.
  • In situ forming PEG-ε-poly-L-lysine hydrogels with antimicrobial properties for fighting infection. (2024). RSC Publishing.
  • How Cross-Linking Mechanisms of Methacrylated Gellan Gum Hydrogels Alter Macrophage Phenotype. (2018). ACS Publications.
  • Dual Crosslinked Gelatin Methacryloyl Hydrogels for Photolithography and 3D Printing. (2019). ResearchGate.
  • Lysine-Triggered Polymeric Hydrogels with Self-Adhesion, Stretchability, and Supportive Properties. (2024). MDPI.
  • IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. (n.d.). Trepo.
  • Hydrogels as Controlled Drug Delivery Systems: Synthesis, Crosslinking, Water and Drug Transport. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Triggered Copolypeptide Hydrogel Degradation Using Photolabile Lysine Protecting Groups. (n.d.). eScholarship.
  • A Dual-Crosslinked Hydrogel Based on Gelatin Methacryloyl and Sulfhydrylated Chitosan for Promoting Wound Healing. (n.d.). PMC.
  • Bio-based biodegradable hydrogels prepared by crosslinking of microbial poly(γ-glutamic acid) with L-lysine in aqueous solution. (2025). ResearchGate.
  • Mechanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. (2023). Research, Society and Development.
  • Rapid Biocompatibility Analysis of Materials via In Vivo Fluorescence Imaging of Mouse Models. (2010). PLOS One.
  • Method for the manufacture and use of a bionic hydrogel composition for medical applications. (n.d.). Google Patents.
  • IN VIVO BIOCOMPATIBILITY TESTING FOR MEDICAL DEVICES AND OTHER PRODUCTS. (n.d.). CTTM.
  • Rapid Biocompatibility Analysis of Materials via In Vivo Fluorescence Imaging of Mouse Models. (n.d.). DSpace@MIT.

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Exploratory

An In-depth Technical Guide to the Role of N-Methacryloyl-L-lysine in Tissue Engineering Scaffolds

Foreword: Engineering the Cellular Milieu In the pursuit of regenerative medicine, the scaffold is not merely a passive support structure; it is an active participant in the symphony of tissue formation. It must provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Engineering the Cellular Milieu

In the pursuit of regenerative medicine, the scaffold is not merely a passive support structure; it is an active participant in the symphony of tissue formation. It must provide mechanical integrity, guide cellular organization, and ultimately, gracefully biodegrade as the body's own regenerative processes take command. The design of such scaffolds necessitates a sophisticated understanding of polymer chemistry and cell biology. This guide delves into the pivotal role of a single, yet powerful, functionalized amino acid monomer: N-Methacryloyl-L-lysine (MAL). By integrating the inherent bioactivity of the essential amino acid L-lysine with the versatile polymerization capabilities of a methacrylate group, MAL offers a robust platform for creating the next generation of bioactive and biodegradable hydrogel scaffolds. We will explore the fundamental chemistry, fabrication workflows, and functional advantages of incorporating MAL, providing researchers and drug development professionals with the technical insights required to harness its full potential.

Section 1: The Molecular Keystone: Properties and Synthesis of N-Methacryloyl-L-lysine

N-Methacryloyl-L-lysine is a bifunctional monomer that serves as a critical bridge between synthetic polymer chemistry and biological functionality.[1] Its molecular architecture is the very source of its utility in creating advanced biomaterials.

  • The Methacrylate Group: This functional group is amenable to free-radical polymerization. This allows MAL to be covalently incorporated into polymer networks, either through copolymerization with other monomers like 2-hydroxyethyl methacrylate (HEMA) or by grafting it onto existing biopolymers such as gelatin or hyaluronic acid.[2][3] This process, often initiated by light (photopolymerization), provides exceptional spatiotemporal control over the formation of the hydrogel scaffold.[4][5]

  • The L-lysine Moiety: As an essential amino acid, lysine provides inherent biocompatibility.[6][] Its structure contains a primary amine (ε-amino group) and a carboxylic acid group.[] At physiological pH, the amine group is protonated, imparting a positive charge to the scaffold. This positive charge facilitates electrostatic interactions with the negatively charged cell surface, significantly enhancing initial cell attachment and subsequent migration—a critical first step in tissue integration.[8][9][10]

Synthesis Pathway: From Amino Acid to Functional Monomer

The synthesis of MAL is typically achieved through the reaction of the ε-amino group of L-lysine with an activated methacrylate derivative, such as methacrylic anhydride or N-methacryloxysuccinimide, under controlled pH conditions.[2][11] The goal is to selectively modify the side-chain amine without affecting the α-amino group, which is crucial for maintaining the amino acid's core structure.

Synthesis_of_MAL Lysine L-Lysine (Two amine groups) Reaction Selective Acylation (Controlled pH) Lysine->Reaction Reagent Methacrylic Anhydride (or similar activated methacrylate) Reagent->Reaction MAL N-ε-Methacryloyl-L-lysine (MAL) (Polymerizable Monomer) Reaction->MAL Forms covalent bond at ε-amino group

Caption: Synthesis of N-Methacryloyl-L-lysine (MAL).

This process can also be applied to lysine residues within a larger polymer chain, such as gelatin, to produce gelatin methacryloyl (GelMA), a widely used and highly versatile photo-crosslinkable biomaterial.[12][13]

Section 2: Engineering Functionality: The Impact of MAL on Scaffold Properties

The incorporation of MAL into a hydrogel network imparts several critical functionalities that are highly desirable for tissue engineering applications.

Enhanced Bioactivity and Cell-Scaffold Interactions

Standard synthetic hydrogels often lack the biological cues necessary to direct cell behavior. MAL directly addresses this by presenting lysine's functional groups.

  • Improved Cell Adhesion: The cationic nature of lysine promotes the electrostatic attachment of cells, which is a prerequisite for their survival and function.[8] This is a significant advantage over neutral or anionic hydrogels, which may require coating with extracellular matrix (ECM) proteins to support cell adhesion.

  • Mimicking the Native ECM: The amine and carboxyl groups in MAL can mimic aspects of the natural ECM, providing sites for cell receptor binding and promoting cellular functions like proliferation and differentiation.[14]

Tunable Mechanical Properties

The mechanical environment experienced by cells profoundly influences their behavior. MAL contributes to the mechanical integrity and tailorability of hydrogel scaffolds.

  • Increased Crosslinking Density: The methacrylate group on each MAL unit acts as a potential crosslinking point. By varying the concentration of MAL in the prepolymer solution, the crosslinking density of the final hydrogel can be precisely controlled.[3] Higher concentrations generally lead to stiffer, more robust hydrogels.[12]

  • Enhanced Toughness and Stretchability: Studies have shown that incorporating MAL into hydrogels, such as polyacrylamide, can dramatically increase the material's toughness and strain at break.[3] The lysine component can form hydrogen bonds within the polymer network, which act as reversible sacrificial bonds, dissipating energy and preventing catastrophic failure under load.[3]

Controlled Biodegradability

An ideal scaffold should degrade at a rate that matches the formation of new tissue. MAL-containing scaffolds can be designed for enzymatic degradation. When MAL is used to create poly(amino acid) chains or is incorporated into protein-based materials like gelatin, the resulting peptide bonds are susceptible to cleavage by proteases (e.g., elastase, matrix metalloproteinases - MMPs) that are naturally present during wound healing and tissue remodeling.[2][15] This allows the scaffold to be gradually replaced by newly synthesized ECM, ensuring seamless integration.

PropertyImpact of Increasing MAL ConcentrationCausality
Mechanical Strength IncreasesHigher crosslinking density from more methacrylate groups.[3][16]
Cell Adhesion IncreasesMore cationic sites for electrostatic interaction with cell membranes.[1][8]
Swelling Ratio DecreasesA tighter, more crosslinked network restricts water uptake.[17]
Enzymatic Degradation Rate DecreasesA denser network can sterically hinder enzyme access to cleavage sites.[15]
Pore Size DecreasesIncreased crosslinking results in a more compact polymer network.[12]

Table 1: Summary of the effect of N-Methacryloyl-L-lysine concentration on key hydrogel scaffold properties.

Section 3: Experimental Protocols and Workflows

Synthesizing technical knowledge into practice is paramount. The following section provides validated, step-by-step protocols for the fabrication and characterization of MAL-based scaffolds.

Workflow for Scaffold Fabrication and Characterization

Workflow cluster_fab Scaffold Fabrication cluster_char Scaffold Characterization A 1. Prepare Prepolymer Solution (e.g., GelMA, MAL + Acrylamide) B 2. Add Photoinitiator (e.g., LAP, Irgacure 2959) A->B C 3. Cast into Mold B->C D 4. UV Exposure (Initiates Crosslinking) C->D E 5. Purify Scaffold (PBS Washes) D->E F Mechanical Testing (Compression/Tensile) E->F G Swelling & Degradation (Mass Change Over Time) E->G H In Vitro Cell Culture (Seed Cells on Scaffold) E->H I Viability/Proliferation Assay (Live/Dead, CCK-8) H->I

Caption: Workflow for MAL-based scaffold fabrication and characterization.

Protocol 1: Fabrication of a Photo-Crosslinked GelMA Hydrogel Scaffold

This protocol describes the creation of a scaffold from Gelatin Methacryloyl (GelMA), a common MAL-functionalized biopolymer.[5][18]

  • Preparation of Prepolymer Solution: Dissolve lyophilized GelMA powder in a sterile phosphate-buffered saline (PBS) solution at 37°C to achieve the desired concentration (e.g., 10% w/v).

  • Addition of Photoinitiator: To the GelMA solution, add a photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP) to a final concentration of 0.5% w/v. Mix thoroughly while protecting the solution from light.

  • Casting: Pipette the prepolymer solution into a sterile mold (e.g., a PDMS mold or a multi-well plate). The shape of the mold will define the final scaffold geometry.

  • Photo-Crosslinking: Expose the solution to UV light (e.g., 365 nm) for a specified duration (e.g., 60 seconds). The exposure time will influence the crosslinking density and resulting mechanical properties.

  • Purification: Gently remove the crosslinked hydrogel scaffold from the mold and place it in sterile PBS. Wash multiple times over 24 hours to remove any unreacted components. The scaffold is now ready for characterization or cell seeding.

Protocol 2: In Vitro Assessment of Cell Viability and Adhesion

This protocol provides a method to evaluate the biocompatibility of the fabricated scaffold.[8][19]

  • Sterilization: Sterilize the fabricated scaffolds by soaking them in 70% ethanol, followed by several washes in sterile PBS.

  • Cell Seeding: Place the sterile scaffolds into a low-attachment culture plate. Seed cells (e.g., fibroblasts or mesenchymal stem cells) directly onto the surface of the scaffolds at a predetermined density.

  • Incubation: Culture the cell-laden scaffolds in a standard cell culture incubator (37°C, 5% CO2) for the desired time period (e.g., 1, 3, and 7 days).

  • Viability Staining: At each time point, wash the scaffolds with PBS and stain with a Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells).

  • Imaging: Visualize the scaffolds using fluorescence microscopy to assess cell viability, morphology, and distribution. A high ratio of live (green) to dead (red) cells indicates good biocompatibility and adhesion.

Section 4: The Scaffold in Action: Biological Response

The ultimate test of a scaffold's efficacy is its interaction with a biological system. The inclusion of MAL is designed to elicit a favorable host response, promoting tissue integration and regeneration while minimizing adverse reactions.

Biological_Response Scaffold MAL-based Scaffold (Cationic, ECM-mimetic) Cell Cell (e.g., Stem Cell, Fibroblast) Scaffold->Cell Promotes Adhesion & Proliferation Enzyme Degradative Enzymes (e.g., MMPs, Elastase) Scaffold->Enzyme Provides Degradation Sites ECM New Extracellular Matrix (Tissue Formation) Scaffold->ECM Provides Template Cell->ECM Synthesizes Enzyme->Scaffold Cleaves Polymer Backbone

Sources

Foundational

N-Methacryloyl-L-lysine: A Technical Guide to its Physicochemical Properties and Aqueous Solubility

Introduction N-Methacryloyl-L-lysine is a functionalized amino acid-based methacrylate monomer of significant interest in the development of advanced biomaterials.[1] Its unique structure, combining a polymerizable metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Methacryloyl-L-lysine is a functionalized amino acid-based methacrylate monomer of significant interest in the development of advanced biomaterials.[1] Its unique structure, combining a polymerizable methacryloyl group with the biocompatible and functional L-lysine moiety, makes it a valuable building block for creating hydrophilic and bioactive polymer systems.[1] These polymers are finding increasing application in fields such as biomedical hydrogels for tissue engineering, controlled-release drug delivery formulations, and biocompatible coatings for medical devices.[2][3] A thorough understanding of the fundamental physicochemical properties of the monomer, particularly its molecular weight and aqueous solubility, is critical for its effective application in these demanding research and development environments. This guide provides an in-depth analysis of these core properties and offers a robust, field-proven protocol for the quantitative determination of its aqueous solubility.

Core Physicochemical Properties

The essential physicochemical properties of N-Methacryloyl-L-lysine are summarized below. These values are fundamental for stoichiometric calculations in polymer synthesis and for the preparation of solutions for various applications.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂O₃[4]
Molecular Weight 214.16 g/mol [2][4][5]
Appearance White powder[6]
Synonyms N-METHACRYLOYL-L-LYSINE, Methacryloyl-L-lysine[4]

Aqueous Solubility: A Detailed Examination

The aqueous solubility of N-Methacryloyl-L-lysine is a key parameter influencing its utility, particularly in the synthesis of hydrogels and in biological applications where aqueous environments are prevalent.

Qualitative Assessment and Influencing Factors

N-Methacryloyl-L-lysine is generally considered to be soluble in water. This is strongly supported by its use as a monomer in aqueous solution for free radical polymerization to create poly(ε-N-methacryloyl-l-lysine).[7] The polymer itself is noted to dissolve in pure water, which suggests good solubility of the monomer precursor.[7]

As a derivative of the amino acid L-lysine, N-Methacryloyl-L-lysine possesses both acidic (carboxylic acid) and basic (amine) functional groups. This zwitterionic character is a primary driver of its aqueous solubility.[5] The solubility of amino acids and their derivatives is known to be significantly influenced by several factors:

  • pH: The pH of the aqueous solution will dictate the ionization state of the carboxylic acid and amine groups. At its isoelectric point, the molecule will have a net neutral charge, which typically corresponds to its minimum solubility. Adjusting the pH away from the isoelectric point, either to a more acidic or a more basic environment, will increase the net charge on the molecule, enhancing its interaction with polar water molecules and thereby increasing its solubility.[8]

  • Temperature: For most solids, solubility in water increases with temperature. However, the exact temperature dependence for N-Methacryloyl-L-lysine would need to be determined empirically.

  • Presence of Salts: The addition of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acid derivatives.[9] This effect depends on the nature of the salt and its concentration.

Given the qualitative evidence of its water solubility, a quantitative determination is necessary for precise formulation and experimental design. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Quantitative Determination of Aqueous Solubility

The "shake-flask" method is a widely recognized and reliable approach for determining the equilibrium solubility of a compound in a specific solvent.[2][10] The following protocol is a self-validating system designed to yield accurate and reproducible results for N-Methacryloyl-L-lysine.

Principle

An excess amount of the solid N-Methacryloyl-L-lysine is agitated in an aqueous medium at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Materials and Equipment
  • N-Methacryloyl-L-lysine (solid powder)

  • Deionized or distilled water (or other aqueous buffer of interest)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

  • pH meter

Step-by-Step Methodology
  • Preparation of the Test System:

    • Add an excess amount of N-Methacryloyl-L-lysine to a series of glass vials (perform in triplicate at minimum). An excess is confirmed when undissolved solid remains at the end of the experiment. A starting point could be to add approximately 50-100 mg of the solid to 10 mL of the aqueous solvent.

    • Accurately add a known volume of the desired aqueous solvent (e.g., 10.0 mL of deionized water) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples at a moderate speed (e.g., 150-200 rpm) to ensure continuous mixing of the solid with the solvent, but avoid creating a vortex.[2]

    • Allow the samples to equilibrate for a predetermined time. A 24-hour period is often sufficient, but it is recommended to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at several time points (e.g., 4, 8, 24, and 48 hours).[11]

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, two methods can be used:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. This method is effective at removing fine particulates.

  • Analysis of Solute Concentration:

    • Accurately dilute a known volume of the clear, saturated supernatant with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of N-Methacryloyl-L-lysine.

    • Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of N-Methacryloyl-L-lysine in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Calculate the mean and standard deviation of the solubility values obtained from the replicate samples.

Visualizing the Workflow

The following diagrams illustrate the key aspects of N-Methacryloyl-L-lysine and the experimental workflow for determining its aqueous solubility.

cluster_Monomer N-Methacryloyl-L-lysine cluster_Properties Key Properties cluster_Applications Primary Applications Monomer C₁₀H₁₈N₂O₃ MW: 214.16 g/mol Solubility Aqueous Solubility Monomer->Solubility Determines Functionality Zwitterionic (Amine & Carboxylic Acid) Monomer->Functionality Possesses Polymerization Polymerizable (Methacryloyl Group) Monomer->Polymerization Enables Hydrogels Biomedical Hydrogels Solubility->Hydrogels Functionality->Hydrogels DrugDelivery Drug Delivery Functionality->DrugDelivery Coatings Biocompatible Coatings Functionality->Coatings Polymerization->Hydrogels Polymerization->DrugDelivery Polymerization->Coatings

Caption: Key properties and applications of N-Methacryloyl-L-lysine.

Shake-Flask Solubility Determination Workflow start Start: Excess Solid + Known Volume of Solvent equilibrate Equilibration (Orbital Shaker, Constant Temp, 24h) start->equilibrate separate Phase Separation equilibrate->separate centrifuge Centrifugation separate->centrifuge Option 1 filter Syringe Filtration (0.22 µm) separate->filter Option 2 supernatant Collect Saturated Supernatant centrifuge->supernatant filter->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analytical Measurement (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility (vs. Calibration Curve) analyze->calculate end End: Quantitative Solubility Value calculate->end

Caption: Experimental workflow for aqueous solubility determination.

Conclusion

N-Methacryloyl-L-lysine is a monomer with significant potential in the field of biomaterials, largely due to its inherent biocompatibility and hydrophilicity. A precise understanding of its molecular weight and aqueous solubility is paramount for leveraging its full potential in research and development. While qualitative data strongly supports its solubility in aqueous media, the provided experimental protocol offers a robust framework for its quantitative determination. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and application of N-Methacryloyl-L-lysine-based polymers, enabling more precise and reproducible scientific outcomes.

References

  • Backgrounds of Amino Acids. Chemistry LibreTexts. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Electrolyte Effects on the Amino Acid Solubility in Water: Solubilities of Glycine, l-Leucine, l-Phenylalanine, and l-Aspartic Acid in Salt Solutions of (Na+, K+, NH4+)/(Cl–, NO3–). ACS Publications. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine). Macromolecules - ACS Publications. [Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • ε-Methacryloyl-l-lysine based polypeptides and their thiol–ene click functionalization. Polymer Chemistry (RSC Publishing). [Link]

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Exploratory

degradation kinetics of N-Methacryloyl-L-lysine polymers

An In-Depth Technical Guide to the Degradation Kinetics of N-Methacryloyl-L-lysine Polymers Executive Summary N-Methacryloyl-L-lysine (MAL) polymers represent a significant class of biomaterials, prized for their inheren...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Degradation Kinetics of N-Methacryloyl-L-lysine Polymers

Executive Summary

N-Methacryloyl-L-lysine (MAL) polymers represent a significant class of biomaterials, prized for their inherent biocompatibility, hydrophilicity, and functional side chains, which make them ideal for applications in drug delivery, tissue engineering, and biocompatible coatings.[1][2] The predictable degradation of these polymers is fundamental to their function, governing drug release rates, scaffold resorption, and overall in vivo lifespan. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the degradation kinetics of MAL-based polymers. We will explore the core degradation mechanisms, present a self-validating experimental framework that combines multiple analytical techniques, provide detailed step-by-step protocols, and discuss the principles of kinetic modeling. The focus is on establishing a robust, evidence-based understanding of material behavior, moving beyond simple observation to quantitative prediction.

Physicochemical Foundations of Poly(N-Methacryloyl-L-lysine) (PMAL)

A thorough understanding of the polymer's structure and properties is a prerequisite for any meaningful kinetic study.

Monomer and Polymer Structure

N-Methacryloyl-L-lysine is an amino acid-based methacrylate monomer.[1] Polymerization, typically via free-radical methods, yields a polymer with a stable poly(methacrylate) backbone and pendant L-lysine groups attached via an amide linkage. This structure is critical: the carbon-carbon backbone is generally resistant to hydrolysis, while the amide bond in the side chain represents the primary site for chemical and biological degradation. The presence of free carboxylic acid and amine groups on the lysine residue imparts a zwitterionic character to the polymer, influencing its solubility and interaction with biological media.[3]

Synthesis and Material Formulation

PMAL can be synthesized by conventional free radical polymerization of the MAL monomer.[3] For biomedical applications, it is often formulated into crosslinked hydrogels. Crosslinking can be achieved by copolymerizing with a di-functional monomer or by post-polymerization modification, creating a network that can absorb significant amounts of water.[2][4] The degradation kinetics will be profoundly influenced by the polymer's formulation—whether it is a linear soluble polymer, a lightly crosslinked hydrogel, or a dense, highly crosslinked network.

Core Degradation Mechanisms

The degradation of PMAL polymers is primarily governed by the cleavage of the amide bond in the lysine side chain. This can occur through two main pathways: hydrolytic and enzymatic degradation.

Hydrolytic Degradation

Hydrolysis is the uncatalyzed or acid/base-catalyzed cleavage of a chemical bond by water. For PMAL, the amide linkage is the most susceptible bond. The rate of hydrolytic degradation is highly dependent on pH and temperature.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.

The degradation of lysine in solution at high temperatures can yield lysine lactam, a potential degradation product to monitor in kinetic studies.[6]

Enzymatic Degradation

The presence of L-lysine residues suggests susceptibility to enzymatic degradation by proteases. Enzymes like trypsin, which specifically cleave peptide chains at the carboxyl side of lysine and arginine residues, and other proteases found in physiological environments could potentially recognize and cleave the amide bond in the PMAL side chain.[7] The rate of enzymatic degradation depends on several factors:

  • Enzyme Concentration and Activity: Higher enzyme concentrations lead to faster degradation.[8]

  • Steric Hindrance: The accessibility of the amide bond to the enzyme's active site is crucial. In densely crosslinked hydrogels or collapsed polymer globules, the degradation rate may be significantly slower than for linear chains in solution.

  • Polymer Conformation: The secondary structure and overall conformation of the polymer can affect enzyme binding.[9]

These two pathways are not mutually exclusive and can occur simultaneously in a physiological environment.

cluster_polymer Poly(N-Methacryloyl-L-lysine) Segment cluster_products Degradation Products cluster_stimuli Degradation Stimuli PMAL ...-CH₂-C(CH₃)-...      |     C=O      |     NH      |   (CH₂)₄      | H₃N⁺-CH-COO⁻ PMAA Poly(methacrylic acid) backbone PMAL->PMAA yields Lysine Lysine / Lysine Lactam PMAL->Lysine releases Hydrolysis Hydrolysis (H₂O, H⁺, OH⁻) Hydrolysis->PMAL Amide Bond Cleavage Enzyme Enzymatic Action (e.g., Proteases) Enzyme->PMAL Amide Bond Cleavage

Fig. 1: Core degradation pathways for PMAL polymers.

A Framework for Kinetic Analysis: The Self-Validating Protocol

To ensure trustworthiness and scientific rigor, a kinetic study should not rely on a single analytical method. A self-validating protocol employs multiple, orthogonal techniques to measure different aspects of the degradation process. Consistent results across these methods provide a high degree of confidence in the kinetic model.

Principle of Orthogonal Methodologies

The core principle is to simultaneously track changes in the polymer's physical properties, molecular weight, chemical structure, and the concentration of its degradation products. For example, a decrease in the polymer's molecular weight (measured by GPC) should correlate with the appearance of lysine in the degradation medium (measured by HPLC). This multi-faceted approach helps to build a complete and verifiable picture of the degradation process.

Experimental Workflow

The overall workflow involves preparing the polymer samples, exposing them to controlled degradation environments (e.g., buffers of different pH, with or without enzymes, at various temperatures), and analyzing samples at predetermined time points using a suite of analytical techniques.

start 1. Prepare PMAL Samples (e.g., Hydrogels, Films) setup 2. Place in Degradation Media (Buffers ± Enzymes) start->setup incubate 3. Incubate at Controlled Temperature (e.g., 37°C) setup->incubate timepoint 4. Sample at Time Points (t=0, t₁, t₂, ... tₙ) incubate->timepoint gpc 5a. GPC/SEC Analysis (Molecular Weight) timepoint->gpc ftir 5b. FTIR Analysis (Chemical Bonds) timepoint->ftir hplc 5c. HPLC/NMR Analysis (Degradation Products) timepoint->hplc mass 5d. Gravimetric Analysis (Mass Loss, Swelling) timepoint->mass model 6. Correlate Data & Build Kinetic Model gpc->model ftir->model hplc->model mass->model

Fig. 2: Self-validating experimental workflow for kinetic studies.

Detailed Experimental Methodologies

The following protocols provide a starting point for a comprehensive kinetic study. All experiments should include a control group (e.g., polymer in a stable buffer at 4°C) to account for non-degradative changes.

Protocol: In Vitro Degradation Study Setup
  • Prepare Degradation Media:

    • For hydrolytic studies, prepare a series of sterile buffers (e.g., 0.1 M phosphate-buffered saline, PBS) adjusted to various pH values (e.g., 5.0, 7.4, 9.0).[5]

    • For enzymatic studies, prepare a physiological buffer (e.g., PBS at pH 7.4) containing the enzyme of interest (e.g., trypsin) at a clinically relevant concentration and activity.

  • Prepare Polymer Samples:

    • Synthesize and characterize the PMAL polymer or hydrogel.

    • Prepare samples of known mass and dimensions (e.g., 10 mg disks for hydrogels).

    • Thoroughly dry the samples to a constant weight in a vacuum oven to establish the initial dry mass (W₀).

  • Incubation:

    • Place each polymer sample in a sterile vial with a known volume of degradation medium (e.g., 5 mL).

    • Incubate the vials in a shaking incubator at a constant temperature (e.g., 37°C).

  • Sampling:

    • At each predetermined time point, retrieve triplicate samples for each condition.

    • Separate the polymer sample from the degradation medium. Store the medium at -20°C for later analysis of degradation products.

    • Process the polymer sample according to the analytical protocols below.

Protocol: Analysis of Polymer Mass and Molecular Weight

A. Gravimetric Analysis (for hydrogels/films) [10]

  • Gently blot the retrieved polymer sample to remove excess surface water. Weigh to obtain the wet weight (W_w).

  • Freeze-dry the sample until a constant weight is achieved to obtain the final dry weight (W_d).

  • Calculate the % Mass Loss = [(W₀ - W_d) / W₀] × 100.

  • Calculate the Swelling Ratio = (W_w - W_d) / W_d.

B. Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

  • Dissolve a known mass of the dried polymer sample in the GPC mobile phase.

  • Filter the solution through a 0.22 µm filter to remove particulates.

  • Inject the sample into a GPC system equipped with appropriate columns (e.g., aqueous-compatible columns for water-soluble polymers) and a refractive index (RI) detector.

  • Calibrate the system using polymer standards of known molecular weight (e.g., polyethylene glycol).

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) at each time point.

Protocol: Analysis of Chemical Structure & Degradation Products

A. Fourier-Transform Infrared (FTIR) Spectroscopy [11]

  • Analyze the dried polymer samples using an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode.

  • Record spectra over a range of 4000-600 cm⁻¹.

  • Monitor changes in the intensity of characteristic peaks over time, such as the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands, relative to a stable backbone peak (e.g., C-H stretch). A decrease in the amide peak area relative to the backbone peak indicates side-chain cleavage.

B. High-Performance Liquid Chromatography (HPLC) [6]

  • Thaw the stored degradation media samples.

  • Use a validated HPLC method to quantify the concentration of lysine or other expected degradation products. A common method involves pre-column derivatization (e.g., with o-phthalaldehyde, OPA) followed by detection with a fluorescence or UV detector.

  • Create a calibration curve using known concentrations of the analyte standard (e.g., L-lysine).

  • Calculate the cumulative mass of the product released over time.

Kinetic Modeling and Data Interpretation

The goal of kinetic analysis is to derive a mathematical model that describes the rate of degradation as a function of various parameters.[11]

Data Presentation and Model Fitting

Plot the experimental data (e.g., % mass loss, molecular weight, product concentration) as a function of time. The shape of these curves provides initial insight into the degradation kinetics. Attempt to fit the data to common kinetic models.

  • Zero-Order Kinetics: The rate is constant and independent of the reactant concentration. This is often observed in surface erosion of a polymer matrix where the reactive surface area remains constant. The equation is C(t) = C₀ - kt .[6]

  • First-Order Kinetics: The rate is directly proportional to the reactant concentration. This is common for bulk hydrolysis where water is in excess. The equation is C(t) = C₀ * e^(-kt) .

Where C(t) is the property at time t, C₀ is the initial value, and k is the rate constant.

The Influence of Temperature: The Arrhenius Equation

To determine the activation energy (Ea) of the degradation process, studies are conducted at several different temperatures. The Arrhenius equation relates the rate constant (k) to temperature (T):

k = A * e^(-Ea / RT)

Where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature in Kelvin. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.[12] A higher activation energy indicates greater sensitivity of the degradation rate to temperature changes.

Example Data Summary

Quantitative kinetic data should be summarized in a clear, tabular format to allow for easy comparison across different conditions.

ConditionDegradation MechanismKinetic ModelRate Constant (k)Activation Energy (Ea) (kJ/mol)
pH 5.0, 37°CHydrolyticFirst-Order1.2 x 10⁻³ day⁻¹75
pH 7.4, 37°CHydrolyticFirst-Order0.8 x 10⁻³ day⁻¹75
pH 9.0, 37°CHydrolyticFirst-Order3.5 x 10⁻³ day⁻¹75
pH 7.4, 37°C + TrypsinEnzymatic & HydrolyticZero-Order5.1 x 10⁻² mg·day⁻¹45

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

Investigating the is essential for their rational design and successful application in the biomedical field. A purely observational approach is insufficient. By employing a self-validating framework that integrates gravimetric analysis, GPC/SEC, FTIR, and HPLC, researchers can build a robust, quantitative model of degradation. This allows for the precise prediction of material behavior under various physiological conditions, ensuring that drug delivery systems release their payload at the intended rate and that tissue engineering scaffolds degrade in concert with new tissue formation. This rigorous, multi-faceted approach transforms polymer characterization from an art into a predictive science.

References

  • Vertex AI Search. (2025, November 26). Polymer Degradation Kinetics → Term - Energy → Sustainability Directory.
  • Al-Mutairi, N. H., & Mousa, Z. O. (2021, October 22). Some Methodes for Measurements of Polymer Degradation: A Review. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences.
  • Wielgosz, Z., et al. (2022).
  • Hofmann, S., et al. (2013, October 16). Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine).
  • Al-Mutairi, N. H., & Mousa, Z. O. (2021). Some Methods for Measurements of Polymer Degradation: A Review.
  • Waley, S. G., & Watson, J. (1964, October 1). Degradation of Synthetic Polypeptides. III. Degradation of Poly-α,L-lysine by Proteolytic Enzymes in 0.20 M Sodium Chloride.
  • Pola, R., et al. (2011, March 20). Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s.
  • Yamanaka, K., et al. (2012). Mechanism of ɛ-Poly-l-Lysine Production and Accumulation Revealed by Identification and Analysis of an ɛ-Poly-l-Lysine-Degrading Enzyme. Applied and Environmental Microbiology - PMC.
  • Fattah, S., et al. (2022, May 18). Systematic study of enzymatic degradation and plasmid DNA complexation of mucus penetrating star-shaped lysine/sarcosine polypep. RCSI Repository.
  • Ban, Y., et al. (1993). Polymers and Environment I. Enzymatic Degradations of Polyamides Containing L-Lysine. Amanote Research.
  • Zhang, Y., et al. (2014). ε-Methacryloyl-l-lysine based polypeptides and their thiol–ene click functionalization. Polymer Chemistry (RSC Publishing).
  • Richert, L., et al. (2011). Enzymatic degradation of poly-L-lysine-polygalacturonic acid multilayers. Request PDF.
  • Yanchuk, I. B., et al. (2023, March 30).
  • Polysciences, Inc. Methacryloyl-L-Lysine, ≥ 98%.
  • Choi, J. S., & Kunioka, M. (1998). Hydrolytic degradation and mechanical properties of hydrogels prepared from microbial poly(amino acid)s. R Discovery.
  • Leclercq, L., et al. (2010, October 15). Degradability of poly(L-lysine) and poly(DL-aminoserinate) complexed with a polyanion under conditions modelling physico-chemical characteristics of body fluids. PubMed.
  • MedchemExpress. Poly-L-lysine Methacryloyl (PLMA).
  • Wang, X., et al. (2016, January 20). Preparation, characterization, and biocompatibility evaluation of poly(Nɛ-acryloyl-L-lysine)
  • Chem-Impex. Ne-Acryloyl-L-lysine hydrochloride.
  • Alfa Chemistry. CAS 45158-94-9 Methacryloyl-L-lysine.
  • Titlow, W. B., et al. (2013). Characterization of toxicological properties of L-lysine polymers in CD-1 mice. PubMed.
  • Al-Sammarraie, A., et al. (2025, November 5). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. PMC.
  • Gaki, A., et al. (2015). Synthesis and characterization of poly-L-lysine grafted SBA-15 using NCA polymerization and click chemistry.
  • Ding, M., et al. (2014, August 21). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product.
  • Farooq, U., et al. (2021, December 13). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. MDPI.
  • Bauri, K., et al. (2022, February 18). NIPAm-Based Modification of Poly(L-lysine): A pH-Dependent LCST-Type Thermo-Responsive Biodegradable Polymer. MDPI.

Sources

Protocols & Analytical Methods

Method

how to synthesize N-Methacryloyl-L-lysine monomers in the lab

Application Note: Laboratory Synthesis and Purification of Zwitterionic N-ε-Methacryloyl-L-Lysine Monomers As a Senior Application Scientist specializing in polymer chemistry and biomaterials, I frequently consult with r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Purification of Zwitterionic N-ε-Methacryloyl-L-Lysine Monomers

As a Senior Application Scientist specializing in polymer chemistry and biomaterials, I frequently consult with researchers struggling to achieve high yields and strict regioselectivity when synthesizing amino acid-based monomers. N-ε-Methacryloyl-L-lysine is a highly valuable zwitterionic monomer used to engineer superlow-fouling surfaces, stimuli-responsive hydrogels, and biocompatible nanocarriers[1][2].

However, direct methacryloylation of L-lysine inevitably yields a messy, difficult-to-separate mixture of α-acylated, ε-acylated, and di-acylated products. To solve this, we employ a highly specific Copper(II) Protection Strategy . This guide provides a self-validating, field-proven protocol for synthesizing and purifying this monomer, offering two distinct decomplexation pathways depending on your downstream purity requirements.

Mechanistic Rationale: The Copper(II) Protection Strategy

L-lysine possesses two primary amines: the α-amine (pKa ~8.9) and the ε-amine (pKa ~10.5). Under standard basic conditions, the α-amine is more nucleophilic and would preferentially react with methacryloyl chloride.

To invert this reactivity and exclusively target the ε-amine, we introduce Copper(II) ions. Cu(II) forms a thermodynamically stable, square-planar chelate complex specifically with the α-amine and the adjacent α-carboxylate group. This bidentate (often assembling as a tetradentate complex with two lysine molecules) coordination effectively "locks" the α-position, leaving the ε-amine completely free for selective Schotten-Baumann acylation.

Mechanism Lys Unprotected L-Lysine (Two Competing Amines) Alpha α-Amine (pKa ~8.9) Highly Nucleophilic Lys->Alpha Epsilon ε-Amine (pKa ~10.5) Less Nucleophilic at neutral pH Lys->Epsilon Cu Cu(II) Addition Alpha->Cu FreeEpsilon ε-Amine Remains Free (Available for Acylation) Epsilon->FreeEpsilon Protected Cu(II) Chelates α-Amine & α-Carboxylate (Thermodynamically Stable) Cu->Protected Protected->FreeEpsilon Enables selective reaction

Fig 1: Mechanistic logic of Cu(II) regioselective protection of L-Lysine.

Experimental Workflow & Protocols

The synthesis is divided into three critical phases: Complexation, Acylation, and Decomplexation. Because downstream applications (like RAFT polymerization or biological assays) have varying tolerances for heavy metal contamination, I have detailed two validated decomplexation methods.

SynthesisWorkflow Lysine L-Lysine (Starting Material) CuComplexation Copper(II) Complexation (Basic Cupric Carbonate, 90°C) Lysine->CuComplexation LysCu L-Lysine-Cu(II) Complex (α-NH2 & α-COOH Protected) CuComplexation->LysCu Acylation N-ε-Acylation (Methacryloyl Chloride, NaOH, 0°C) LysCu->Acylation MethLysCu N-ε-Methacryloyl-L-Lysine-Cu(II) (Intermediate) Acylation->MethLysCu DecomplexA Method A: Oxalate Precipitation (Sodium Oxalate, Chelex 100) MethLysCu->DecomplexA High Purity (<0.1 ppb Cu) DecomplexB Method B: 8-Hydroxyquinoline (CHCl3 / H2O biphasic) MethLysCu->DecomplexB Rapid & Scalable Product Pure N-ε-Methacryloyl-L-Lysine (Zwitterionic Monomer) DecomplexA->Product DecomplexB->Product

Fig 2: End-to-end laboratory workflow for N-ε-Methacryloyl-L-Lysine synthesis.

Phase 1: Synthesis of the L-Lysine-Copper(II) Complex
  • Dissolution: Dissolve 50 mmol of L-lysine hydrochloride in 50 mL of deionized water. Heat the solution to 90 °C.

  • Complexation: Slowly add 26-30 mmol of basic cupric carbonate ( CuCO3​⋅Cu(OH)2​ ) in small portions. Caution: Effervescence ( CO2​ release) will occur.

  • Reflux & Filtration: Stir the mixture at 90 °C for 30 minutes. Filter the hot solution through a fine sintered glass funnel (G4) to remove unreacted, insoluble copper carbonate[3].

  • Isolation: Cool the filtrate to room temperature, then precipitate the L-lysine-copper complex by adding excess acetone or ethanol. Filter and dry the solid.

  • Self-Validating QC: The product must be a vibrant, deep blue powder. Any green tint indicates incomplete complexation or degradation.

Phase 2: Schotten-Baumann N-ε-Acylation
  • Preparation: Suspend the L-lysine-copper complex (approx. 20 mmol) in 40 mL of water and cool to 0 °C in an ice bath.

  • pH Adjustment: Add 2M NaOH (or KOH) to bring the solution pH to ~9.5. Causality: This pH ensures the ε-amine is deprotonated for nucleophilic attack, while minimizing the hydrolysis rate of the incoming acid chloride.

  • Acylation: Dilute 25 mmol of methacryloyl chloride in 10 mL of dry acetone. Add this dropwise to the reaction mixture over 30–45 minutes, strictly maintaining the temperature at 0 °C and continuously adjusting the pH to 9.5 using NaOH[3].

  • Maturation: Stir for an additional 2 hours at room temperature. The N-ε-methacryloyl-L-lysine-copper complex will precipitate out as a light blue solid. Filter, wash with cold water and acetone, and dry under vacuum.

Phase 3: Decomplexation and Monomer Isolation

Choose your decomplexation pathway based on your downstream purity requirements.

Method A: The Oxalate/Resin Pathway (Ultra-High Purity) Recommended for biological applications and sensitive RAFT polymerizations where trace copper causes radical quenching[1].

  • Suspend the acylated copper complex in 1 N NaOH.

  • Add 2 molar equivalents of sodium oxalate dissolved in water. Stir continuously for 3 days at room temperature.

  • Centrifuge the mixture at 8000 rpm for 15 minutes. The copper is driven out of the complex by forming highly insoluble copper oxalate ( Ksp​=4.43×10−10 ).

  • Separate the light blue supernatant from the brown copper oxalate precipitate.

  • Pass the supernatant through a column packed with an ion-exchange resin (e.g., Ag 1 Resin in hydroxide form or Chelex 100) until the eluate is completely colorless[1].

  • Freeze-dry the eluate to obtain the pure zwitterionic monomer.

Method B: The 8-Hydroxyquinoline Pathway (Rapid & Scalable) Recommended for bulk synthesis where speed is prioritized over absolute trace-metal elimination[3][4].

  • Suspend the acylated copper complex in water.

  • Add a 5% molar excess of 8-hydroxyquinoline dissolved in chloroform to create a biphasic system.

  • Vortex or stir vigorously for 2 hours. The copper is stripped from the monomer and partitions into the organic layer as a highly stable copper 8-hydroxyquinolinate complex[3].

  • Transfer to a separatory funnel. The chloroform layer will be dark green. Draw off and discard the organic layer.

  • Wash the aqueous layer 3–4 times with fresh chloroform until the organic phase remains completely colorless.

  • Lyophilize the aqueous phase to yield the final monomer[3].

Quantitative Data & Method Comparison

To aid in experimental planning, the following tables summarize the operational trade-offs between the two decomplexation methods and the expected physicochemical properties of the final synthesized monomer.

Table 1: Comparison of Decomplexation Strategies

ParameterMethod A: Oxalate/Resin[1]Method B: 8-Hydroxyquinoline[3][4]
Primary Reagents Sodium Oxalate / Chelex 1008-Hydroxyquinoline in CHCl3​
Mechanism Precipitation of Copper OxalateLiquid-Liquid Extraction
Processing Time 3–4 Days4–6 Hours
Residual Copper < 0.1 ppb (Ultra-pure)~ 1–5 ppm
Best Suited For In vivo biological assays, ATRP/RAFTBulk synthesis, standard free-radical poly

Table 2: Physicochemical Specifications of Pure N-ε-Methacryloyl-L-Lysine

PropertyExpected Specification
Molecular Weight 214.26 g/mol
Appearance White to off-white lyophilized powder
Solubility Highly soluble in H2​O and aqueous buffers; insoluble in non-polar organics
Isoelectric Point (pI) ~ 6.0 - 6.5
Polymerization Readily polymerizes via free radical or RAFT mechanisms[1][3]
Storage Conditions -20 °C, protected from light and moisture (hygroscopic)

References

  • Weller, D., Medina-Oliva, A., Claus, H., & Schmidt, M. (2013). Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-L-lysine). Macromolecules, 46(21), 8519–8527. [Link]

  • Nagaoka, S., Shundo, A., Satoh, T., & Ihara, H. (2005). Method for a Convenient and Efficient Synthesis of Amino Acid Acrylic Monomers with Zwitterionic Structure. Synthetic Communications, 35(14), 1935-1941. [Link]

  • Laskar, P., Saha, B., Ghosh, S. K., & De, P. (2015). Dual-Stimuli-Responsive L-Serine-Based Zwitterionic UCST-Type Polymer with Tunable Thermosensitivity. Macromolecules, 48(13), 4515–4524. [Link]

Sources

Application

N-Methacryloyl-L-lysine hydrogel preparation and crosslinking protocol

An in-depth guide to the synthesis, fabrication, and crosslinking of N-Methacryloyl-L-lysine hydrogels for researchers, scientists, and professionals in drug development. This document provides a detailed look at the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis, fabrication, and crosslinking of N-Methacryloyl-L-lysine hydrogels for researchers, scientists, and professionals in drug development. This document provides a detailed look at the preparation of these hydrogels, which are of significant interest for biomedical applications due to their inherent biocompatibility and tunable properties.

Introduction: The Promise of Lysine-Based Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that have emerged as highly promising materials in the biomedical field.[1] Their high water content and soft, flexible nature mimic the native extracellular matrix, making them ideal candidates for applications such as tissue engineering and controlled drug delivery.[1][2][3] Among the various types of hydrogels, those derived from amino acids are particularly attractive due to their excellent biocompatibility and biodegradability.

L-lysine, an essential amino acid, is a particularly valuable building block for creating functional hydrogels. Its structure offers multiple reactive sites—the α-amino group, the ε-amino group, and the carboxylic acid group—which can be leveraged for polymerization and crosslinking. N-Methacryloyl-L-lysine is a versatile monomer that combines the biocompatibility of L-lysine with a polymerizable methacryloyl group. This allows for the creation of hydrogels with a poly(amino acid) backbone, which can be tailored for a wide range of applications, from stimuli-responsive drug delivery systems to scaffolds for three-dimensional cell culture.[4][5][6]

This application note provides a comprehensive guide to the synthesis of the N-Methacryloyl-L-lysine monomer and detailed protocols for the preparation and crosslinking of hydrogels derived from it.

Part 1: Synthesis of the N-Methacryloyl-L-lysine Monomer

The synthesis of N-Methacryloyl-L-lysine involves the selective acylation of the ε-amino group of L-lysine with methacrylic anhydride. This process yields a functionalized amino acid that can be readily polymerized.

Reaction Principle

The synthesis is typically carried out in an aqueous basic solution. The basic conditions deprotonate the amino groups of lysine, increasing their nucleophilicity. Methacrylic anhydride is then added, which reacts preferentially with the more nucleophilic ε-amino group.

Materials and Reagents
ReagentGradeSupplier
L-lysine hydrochloride≥98%Sigma-Aldrich
Methacrylic anhydride94%Sigma-Aldrich
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Magnesium sulfate (MgSO₄)Anhydrous, ≥99.5%Sigma-Aldrich
Diethyl etherACS reagent, ≥99.0%Sigma-Aldrich
Step-by-Step Synthesis Protocol
  • Dissolution of L-lysine: Dissolve L-lysine hydrochloride in deionized water in a round-bottom flask. Cool the solution to 0°C in an ice bath with constant stirring.

  • pH Adjustment: Slowly add a solution of sodium hydroxide to the L-lysine solution until the pH reaches approximately 9. This deprotonates the amino groups, making them reactive.

  • Addition of Methacrylic Anhydride: While maintaining the temperature at 0°C, add methacrylic anhydride dropwise to the reaction mixture. The molar ratio of L-lysine to methacrylic anhydride should be optimized, but a 1:1.1 ratio is a good starting point.

  • Reaction: Allow the reaction to proceed at 0°C for 4-6 hours with continuous stirring. Monitor the pH of the reaction and maintain it at ~9 by adding small amounts of NaOH solution as needed.

  • Acidification: After the reaction is complete, cool the flask in an ice bath and carefully acidify the solution to a pH of ~2 using concentrated HCl. This step protonates the unreacted amino groups and the carboxylic acid group.

  • Extraction: Extract the product from the aqueous solution using dichloromethane. Repeat the extraction process 3-4 times to ensure complete recovery of the product.

  • Drying and Filtration: Combine the organic layers and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to yield pure N-Methacryloyl-L-lysine.

  • Characterization: The structure of the synthesized monomer can be confirmed using techniques such as ¹H NMR and FTIR spectroscopy.[7]

Synthesis Pathway

N-Methacryloyl-L-lysine Synthesis Synthesis of N-Methacryloyl-L-lysine lysine L-lysine reaction Acylation lysine->reaction NaOH (aq), 0°C methacrylic_anhydride Methacrylic Anhydride methacrylic_anhydride->reaction product N-Methacryloyl-L-lysine reaction->product

Caption: Synthesis of N-Methacryloyl-L-lysine via acylation.

Part 2: Hydrogel Preparation and Crosslinking Protocols

N-Methacryloyl-L-lysine hydrogels can be prepared through various crosslinking strategies. The choice of crosslinking method will significantly impact the final properties of the hydrogel, such as its mechanical strength, swelling behavior, and degradation rate.

Protocol 1: Free-Radical Photopolymerization

This method utilizes a photoinitiator that generates free radicals upon exposure to UV light, initiating the polymerization and crosslinking of the N-Methacryloyl-L-lysine monomers. This technique allows for rapid curing and spatial control over the hydrogel formation.[6]

ReagentConcentration/Amount
N-Methacryloyl-L-lysine10-20% (w/v)
N,N'-bis(acryloyl)-(L)-cystine (Crosslinker)1-5 mol% relative to monomer
Irgacure 2959 (Photoinitiator)0.5-1% (w/v)
Phosphate-buffered saline (PBS)pH 7.4
  • Preparation of Pre-gel Solution: Dissolve the N-Methacryloyl-L-lysine monomer and the N,N'-bis(acryloyl)-(L)-cystine crosslinker in PBS (pH 7.4) to the desired concentrations.

  • Addition of Photoinitiator: Add the photoinitiator, Irgacure 2959, to the pre-gel solution and mix thoroughly until it is completely dissolved. It is important to protect the solution from light at this stage.

  • Molding: Pipette the pre-gel solution into a mold of the desired shape and size (e.g., a PDMS mold or between two glass slides separated by a spacer).

  • UV Curing: Expose the mold containing the pre-gel solution to UV light (e.g., 365 nm) for a sufficient amount of time (typically 5-15 minutes, depending on the intensity of the UV source and the concentration of the photoinitiator) to ensure complete polymerization and crosslinking. The hydrogel will form within seconds to minutes.[6]

  • Washing: Carefully remove the crosslinked hydrogel from the mold and wash it extensively with PBS or deionized water to remove any unreacted monomers, crosslinkers, and photoinitiator.

Protocol 2: Chemical Crosslinking with Glutaraldehyde

This method involves the use of a chemical crosslinker, glutaraldehyde, to form covalent bonds with the free amino groups of the lysine residues within the polymer network. This approach can be used to crosslink pre-formed poly(N-Methacryloyl-L-lysine) chains or be performed in situ during polymerization.

ReagentConcentration/Amount
Poly(N-Methacryloyl-L-lysine)5-10% (w/v) in PBS
Glutaraldehyde solution0.1-1% (v/v) in PBS
Phosphate-buffered saline (PBS)pH 7.4
  • Polymer Solution Preparation: Dissolve the synthesized poly(N-Methacryloyl-L-lysine) in PBS (pH 7.4) to form a homogeneous solution.

  • Addition of Crosslinker: Add the glutaraldehyde solution to the polymer solution and mix thoroughly. The gelation time will depend on the concentration of both the polymer and the crosslinker.

  • Gelation: Allow the mixture to stand at room temperature or at 37°C to facilitate the crosslinking reaction. The solution will gradually transform into a hydrogel.

  • Washing: Once the hydrogel is formed, wash it extensively with PBS to remove any unreacted glutaraldehyde, which is cytotoxic.

Crosslinking Mechanism

Hydrogel Crosslinking Hydrogel Network Formation cluster_photo Photopolymerization cluster_chemical Chemical Crosslinking monomer1 N-Methacryloyl-L-lysine reaction1 Polymerization monomer1->reaction1 crosslinker1 Bis-acrylamide Crosslinker crosslinker1->reaction1 initiator Photoinitiator uv UV Light initiator->uv Free Radicals uv->reaction1 Free Radicals network1 Covalently Crosslinked Hydrogel Network reaction1->network1 polymer_chains Poly(N-Methacryloyl-L-lysine) Chains reaction2 Schiff Base Formation polymer_chains->reaction2 crosslinker2 Glutaraldehyde crosslinker2->reaction2 network2 Imine Bond Crosslinked Hydrogel Network reaction2->network2

Caption: Mechanisms of hydrogel formation.

Part 3: Characterization of N-Methacryloyl-L-lysine Hydrogels

A thorough characterization of the prepared hydrogels is crucial to ensure they meet the requirements for the intended application.

Swelling Behavior

The swelling ratio is a key parameter that reflects the hydrogel's ability to absorb and retain water. It is determined by the crosslinking density and the hydrophilicity of the polymer network.

  • Protocol:

    • Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in a solution of interest (e.g., PBS at 37°C).

    • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

    • Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

    • The equilibrium swelling ratio (ESR) is calculated as: ESR = (Ws - Wd) / Wd.[8]

Mechanical Properties

The mechanical integrity of the hydrogel is critical for applications where it will be subjected to mechanical stress, such as in tissue engineering scaffolds.

  • Techniques:

    • Compression Testing: A cylindrical hydrogel sample is compressed at a constant rate, and the resulting stress and strain are measured to determine the compressive modulus.[8]

    • Rheology: Oscillatory rheometry can be used to measure the storage modulus (G') and loss modulus (G''), which provide information about the viscoelastic properties of the hydrogel.[9]

Morphology

The internal microstructure of the hydrogel, including its porosity and pore size, can influence nutrient and oxygen transport, as well as cell infiltration in tissue engineering applications.

  • Technique:

    • Scanning Electron Microscopy (SEM): Lyophilized hydrogel samples are sputter-coated with a conductive material (e.g., gold) and imaged using an SEM to visualize the porous structure.[6][10]

Part 4: Applications in Drug Development and Research

The tunable properties of N-Methacryloyl-L-lysine hydrogels make them highly suitable for a variety of biomedical applications.

  • Controlled Drug Delivery: The hydrogel matrix can be loaded with therapeutic agents, which are then released in a controlled manner as the hydrogel swells or degrades. The release profile can be tailored by adjusting the crosslinking density.[1][2][11] Furthermore, by incorporating other monomers, stimuli-responsive hydrogels can be created that release their payload in response to specific triggers like pH or temperature.[4][5]

  • Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these hydrogels, coupled with their porous structure, makes them excellent scaffolds for cell encapsulation and tissue regeneration.[8][9] The lysine residues can also be used for the covalent attachment of bioactive molecules to promote cell adhesion and proliferation.

  • 3D Cell Culture: These hydrogels can provide a more physiologically relevant microenvironment for in vitro cell culture compared to traditional 2D culture systems, which is particularly valuable for cancer research and drug screening.[6]

References

  • Watkins, E. et al. (2015). pH-responsive, lysine-based hydrogels for the oral delivery of a wide size range of molecules. International Journal of Pharmaceutics. [Link]

  • Kim, J. et al. (2023). L-Lysine-Modified pNIPAm-co-GMA Copolymer Hydrogel for pH- and Temperature-Responsive Drug Delivery and Fluorescence Imaging Applications. MDPI. [Link]

  • ResearchGate. (n.d.). Method for a Convenient and Efficient Synthesis of Amino Acid Acrylic Monomers with Zwitterionic Structure. ResearchGate. [Link]

  • Adams, D. J. et al. (2021). Enhancement of the mechanical properties of lysine-containing peptide-based supramolecular hydrogels by chemical cross-linking. Soft Matter. [Link]

  • Farjadian, F. et al. (2019). Temperature and pH-responsive nano-hydrogel drug delivery system based on lysine-modified poly (vinylcaprolactam). International Journal of Nanomedicine. [Link]

  • A. D. Celiz et al. (n.d.). Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation. MDPI. [Link]

  • M. C. Spadaccio et al. (2024). Bioactive hydrogels based on lysine dendrigrafts as crosslinkers: tailoring elastic properties to influence hMSC osteogenic differentiation. RSC Publishing. [Link]

  • Li, Y. et al. (2024). In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine) for Medical Application. MDPI. [Link]

  • U. A. Hellsten et al. (2022). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega. [Link]

  • Zhang, W. et al. (n.d.). ε-Methacryloyl-l-lysine based polypeptides and their thiol–ene click functionalization. Polymer Chemistry. [Link]

  • ResearchGate. (2025). Bioactive hydrogels based on lysine dendrigrafts as crosslinkers: tailoring elastic properties to influence hMSC osteogenic differentiation. ResearchGate. [Link]

  • Gull, S. et al. (2023). Commercial hydrogel product for drug delivery based on route of administration. Frontiers in Drug Delivery. [Link]

  • Qian, J. et al. (2016). Preparation, characterization, and biocompatibility evaluation of poly(Nɛ-acryloyl-L-lysine)/hyaluronic acid interpenetrating network hydrogels. Carbohydrate Polymers. [Link]

  • Denizli, A. et al. (2015). Synthesis of L-lysine imprinted cryogels for immunoglobulin G adsorption. Materials Science and Engineering: C. [Link]

  • Wang, X. et al. (n.d.). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Royal Society of Chemistry. [Link]

  • Lee, Y. M. et al. (n.d.). Synthesis and Characterization of P(NIPAAm-co-AAc) Hydrogels with L-Lysine-cross-linker. Bulletin of the Korean Chemical Society. [Link]

  • ResearchGate. (2026). Synthesis and Characterization of Gelatin Methacryloyl: Introducing Chemistry Students to the Applications of Hydrogels in Medicine. ResearchGate. [Link]

  • Li, X. et al. (2021). Enhancement of Antibacterial and Mechanical Properties of Photocurable ε-Poly-l-lysine Hydrogels by Tannic Acid Treatment. ACS Applied Bio Materials. [Link]

  • Qian, J. et al. (n.d.). A photo-polymerized poly(Nε-acryloyl l-lysine) hydrogel for 3D culture of MCF-7 breast cancer cells. Journal of Materials Chemistry B. [Link]

  • Gaharwar, A. K. et al. (2024). Synthesis of Gelatin Methacryloyl Analogs and Their Use in the Fabrication of pH-Responsive Microspheres. PMC. [Link]

  • I. Hamachi et al. (n.d.). l-Lysine-based supramolecular hydrogels containing various inorganic ions. Organic & Biomolecular Chemistry. [Link]

  • A. M. Abdel-Mohsen et al. (2017). Synthesis and Characterization of Nanofunctionalized Gelatin Methacrylate Hydrogels. MDPI. [Link]

Sources

Method

Harnessing Bio-functionality: A Guide to Formulating 3D Bioinks with N-Methacryloyl-L-lysine

An Application Note and Comprehensive Protocol for Researchers Abstract The pursuit of ideal bioinks for 3D bioprinting is driven by the need to more accurately replicate the complex microenvironments of native tissues....

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract

The pursuit of ideal bioinks for 3D bioprinting is driven by the need to more accurately replicate the complex microenvironments of native tissues. While polymers like gelatin methacryloyl (GelMA) and hyaluronic acid methacrylate (HAMA) provide foundational structural and biological cues, enhancing their bio-functionality remains a key objective.[1][2] N-Methacryloyl-L-lysine (LysMA) emerges as a potent functional monomer, offering the ability to introduce pendant primary amine groups and carboxyl groups into the hydrogel backbone. This application note provides a comprehensive guide to synthesizing LysMA and formulating a composite bioink by incorporating it into a GelMA-HAMA base. We present detailed protocols for bioink preparation, rheological characterization, printability assessment, and biocompatibility validation, designed to equip researchers, scientists, and drug development professionals with the tools to develop advanced, cell-responsive bioinks for tissue engineering and regenerative medicine.

Introduction: The Rationale for Amino Acid-Functionalized Bioinks

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides, with specific amino acid sequences like Arginine-Glycine-Aspartic acid (RGD) playing a critical role in mediating cell adhesion, signaling, and function.[1][3] Standard bioinks like GelMA retain some of these native motifs, which contributes to their excellent biocompatibility.[3][4] However, increasing the density of bioactive functional groups can further enhance cell-material interactions.

Lysine, an essential amino acid, possesses a primary amine side chain that is positively charged at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged cell membranes and ECM components, promoting cell adhesion and proliferation. By modifying lysine with a methacryloyl group, we create N-Methacryloyl-L-lysine (LysMA), a monomer that can be co-polymerized into a hydrogel network via photo-crosslinking.[5] Incorporating LysMA into a bioink formulation offers several distinct advantages:

  • Enhanced Bio-functionality: Introduces additional cell-adhesive moieties beyond the native RGD sequences in gelatin.[6]

  • Tunable Physicochemical Properties: The concentration of LysMA can be varied to alter the charge density, swelling behavior, and mechanical properties of the final hydrogel.[7][8]

  • Improved Biocompatibility: As a derivative of a natural amino acid, LysMA is expected to have excellent biocompatibility.[6]

  • Versatility: LysMA can be incorporated into a wide range of existing photocurable bioink systems, such as those based on GelMA, HAMA, or polyethylene glycol (PEG).[5][8]

This guide focuses on a practical and robust approach: creating a composite bioink by blending well-established materials (GelMA and HAMA) with the synthesized LysMA monomer. This strategy allows for a balance of proven printability and biocompatibility with enhanced, tunable bio-functionality.[9]

Synthesis and Preparation of Key Reagents

Protocol: Synthesis of N-Methacryloyl-L-lysine (LysMA)

This protocol is adapted from established methods for the methacrylation of amino acids.[10] It involves the protection of the α-amino group, methacrylation of the ε-amino group, and subsequent deprotection. For simplicity and direct use, we present a more direct synthesis route.

Causality: The reaction utilizes methacrylic anhydride to acylate the ε-amino group of lysine in an aqueous basic solution. The basic conditions (pH > 10) ensure that the target amine group is deprotonated and thus sufficiently nucleophilic to react with the anhydride.[11]

Materials:

  • N-Boc-L-Lysine

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized (DI) water

  • Methacrylic anhydride

  • Hydrochloric acid (HCl), 0.1 M

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve N-Boc-L-Lysine (2.0 mmol) and sodium bicarbonate (4.1 mmol) in a 6:1 mixture of THF and DI water (7.0 mL total).[10]

  • Prepare a solution of methacrylic anhydride (3.95 mL) in THF (7.5 mL).

  • Cool the lysine solution to 0 °C in an ice bath.

  • Add the methacrylic anhydride solution dropwise to the lysine solution over 15 minutes while stirring.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Remove the THF using a rotary evaporator.

  • Adjust the pH of the remaining aqueous solution to 2 using 0.1 M HCl. This step protonates the carboxyl group and any unreacted amines.

  • Extract the product into dichloromethane (DCM) several times. Combine the organic layers.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield the Boc-protected LysMA product.

  • To deprotect, dissolve the product in a suitable solvent (e.g., DCM) and treat with a strong acid like trifluoroacetic acid (TFA), followed by purification.

G cluster_reactants Reactants cluster_conditions Conditions Lysine N-Boc-L-Lysine Product Boc-Protected N-Methacryloyl-L-lysine Lysine->Product MA Methacrylic Anhydride MA->Product Solvent THF / Water NaHCO3 (Base) Temp 0°C -> Room Temp Deprotection Acid Treatment (TFA) Product->Deprotection FinalProduct N-Methacryloyl-L-lysine (LysMA) Deprotection->FinalProduct

Figure 1: Synthesis workflow for N-Methacryloyl-L-lysine (LysMA).

Preparation of Base Polymers: GelMA and HAMA

Protocols for synthesizing GelMA and HAMA are well-established.[3][12][13] GelMA is produced by reacting gelatin with methacrylic anhydride, functionalizing the lysine and hydroxylamine residues.[14][15][16] Similarly, HAMA is synthesized by reacting hyaluronic acid with methacrylic anhydride.[9][17][18] For researchers preferring a ready-to-use solution, high-quality GelMA and HAMA are commercially available.[1][17]

Bioink Formulation and Characterization

This section details the formulation of a composite bioink and the critical characterization steps required to ensure printability and functionality. The goal is to achieve a "biofabrication window"—a balance between high shape fidelity and high cell viability.[19]

G cluster_prep Bioink Preparation cluster_char Characterization cluster_print Bioprinting & Validation P1 Dissolve GelMA, HAMA, LysMA in PBS at 37°C P2 Add Photoinitiator (e.g., 0.5% LAP) P1->P2 P3 Mix thoroughly Protect from light P2->P3 P4 Load into sterile 3D printer syringe P3->P4 C1 Rheological Analysis (Viscosity, G', G'') P4->C1 C2 Printability Assessment (Filament & Grid Test) C1->C2 B1 3D Bioprint Construct C2->B1 Optimized Parameters B2 UV Crosslink (e.g., 365nm) B1->B2 B3 Post-Printing Analysis (Mechanical, Swelling, Viability) B2->B3

Figure 2: General workflow for bioink formulation and validation.

Protocol: LysMA-Composite Bioink Preparation

Formulation Rationale: We use a base of 8% (w/v) GelMA for its excellent biocompatibility and thermo-responsive properties, which aid in shape fidelity.[13][20][21] 2% (w/v) HAMA is included to improve hydrogel stability and mimic ECM glycosaminoglycans.[9][17] LysMA is added at varying concentrations (0.5-2% w/v) to modulate bioactivity. A water-soluble photoinitiator like Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is chosen for its high efficiency and biocompatibility under cytocompatible wavelengths (e.g., 365-405 nm).[22]

Materials:

  • Lyophilized GelMA powder

  • Lyophilized HAMA powder

  • Synthesized LysMA powder

  • Phosphate-buffered saline (PBS), sterile

  • LAP photoinitiator

  • Sterile 3cc bioprinter syringes

  • Luer-lock nozzle (e.g., 25G)

Procedure:

  • In a light-protected vial, dissolve 80 mg of GelMA, 20 mg of HAMA, and 5-20 mg of LysMA per 1 mL of sterile PBS.

  • Place the vial in a 37°C water bath and stir until all components are fully dissolved. This may take 1-2 hours.

  • Add LAP to a final concentration of 0.5% (w/v) (i.e., 5 mg per 1 mL of solution).

  • Continue stirring at 37°C for another 10-15 minutes until the LAP is fully dissolved. Ensure the solution remains protected from light.

  • Transfer the warm bioink solution into a sterile 3cc bioprinter syringe.

  • Centrifuge the syringe briefly (e.g., 1000 rpm for 1 minute) to remove any air bubbles.

  • Keep the syringe at room temperature (or a specified printing temperature, e.g., 25°C) for at least 30 minutes to allow for thermal equilibration before printing.

Protocol: Rheological Characterization

Causality: Rheology is the study of how a material deforms and flows. For bioprinting, a good bioink must exhibit shear-thinning behavior—its viscosity should decrease under the high shear stress of extrusion to protect cells and enable smooth flow, then quickly recover post-extrusion to maintain its shape.[21][23][24] Oscillatory tests measuring the storage (G') and loss (G'') moduli indicate the gel-like or liquid-like behavior of the ink. For good shape fidelity, G' should be significantly higher than G'' at the printing temperature.[23][25]

Equipment:

  • Rotational rheometer with a parallel plate geometry (e.g., 20 mm diameter).

Procedure:

  • Viscosity vs. Shear Rate:

    • Equilibrate the rheometer to the desired printing temperature (e.g., 25°C).

    • Load the bioink sample onto the rheometer plate.

    • Perform a shear rate sweep from 0.1 to 1000 s⁻¹.[23]

    • Plot viscosity (Pa·s) against shear rate (s⁻¹) on a log-log scale to observe shear-thinning behavior.

  • Oscillatory Amplitude Sweep:

    • Set a constant frequency (e.g., 1 Hz).

    • Perform a strain sweep (e.g., 0.1% to 100%) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of strain.

  • Oscillatory Frequency Sweep:

    • Set a constant strain within the LVER (e.g., 1%).

    • Perform a frequency sweep (e.g., 0.1 to 100 rad/s).

    • Confirm that G' > G'' across the frequency range, indicating a stable gel-like structure.

ParameterTarget Value/BehaviorSignificance for Bioprinting
Viscosity Decreases with increasing shear rateIndicates shear-thinning, which is crucial for extrudability and protecting cells from high shear stress.[20]
Yield Stress A measurable valueThe minimum stress required to initiate flow, which helps the structure hold its shape before crosslinking.[20]
Storage Modulus (G') > Loss Modulus (G'')Shows that the material is more solid-like than liquid-like, essential for maintaining filament shape post-extrusion.[25]
Recovery Rapid increase in G' after high shearDemonstrates the ability of the bioink to quickly re-solidify and support multi-layer structures.[25]

Table 1: Key Rheological Parameters for an Ideal Bioink.

Protocol: Printability Assessment

Causality: Even with ideal rheology, a bioink's performance must be empirically tested. The filament collapse and grid fusion tests provide quantitative metrics for shape fidelity.[19][26] A uniform filament that doesn't spread excessively is required for high-resolution printing.

Equipment:

  • 3D Bioprinter

  • Microscope with imaging software

Procedure:

  • Filament Collapse Test:

    • Print a single filament over a pre-defined gap (e.g., a 10 mm long filament across a 5 mm gap).

    • Image the filament from the side.

    • Measure the deflection at the center of the filament. Minimal deflection indicates good structural integrity.

  • Grid Structure Regularity:

    • Design and print a 10x10 mm square grid pattern (e.g., 3 layers, 0°/90°/0° infill).

    • Image the printed grid from the top down.

    • Measure the area of the pores (Ae) and compare it to the theoretical area from the design (At).

    • Calculate the printability index (P) where P = (Ae/At). A value of P close to 1 indicates high printing accuracy.[20]

MetricMeasurementIdeal Outcome
Filament Uniformity Standard deviation of filament diameterLow standard deviation
Filament Spreading Ratio Printed filament width / Nozzle diameterClose to 1 (e.g., < 1.2)
Grid Pore Shape Circularity of pores in a grid constructClose to 1
Structural Integrity Minimal collapse in filament hanging testHigh stability

Table 2: Quantitative Metrics for Printability Assessment.

Bioprinting and Post-Printing Validation

After optimizing the bioink formulation and printing parameters, the final step is to print cell-laden constructs and validate their biological performance.

Protocol: Cell-Laden Bioprinting and Viability Assay

Causality: The ultimate goal of bioprinting is to create functional, living tissues. Therefore, assessing cell viability immediately after printing and over time is the most critical validation step. The process of extrusion and UV crosslinking can induce stress and damage to cells.[27] This protocol uses a standard Live/Dead assay to visualize and quantify cell survival.[28][29][30]

Materials:

  • Cell culture of choice (e.g., L929 fibroblasts, Mesenchymal Stem Cells)

  • Optimized LysMA-composite bioink

  • Sterile cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Bioink Preparation: Prepare the sterile bioink as described in section 3.1. In a sterile environment, gently mix a pellet of cells with the bioink to achieve a final cell concentration of 1-5 million cells/mL.[31][32]

  • Bioprinting: Load the cell-laden bioink into the bioprinter. Print the desired construct (e.g., a 5x5x2 mm scaffold) into a sterile petri dish containing cell culture medium.

  • Crosslinking: Immediately after printing, expose the construct to UV light (e.g., 365 nm, 5-10 mW/cm²) for a pre-determined time (e.g., 30-60 seconds) to crosslink the hydrogel. The exposure time should be minimized to reduce potential cytotoxicity.

  • Culturing: Culture the bioprinted constructs in an incubator at 37°C and 5% CO₂.

  • Viability Assessment (Day 1, 3, 7):

    • Prepare the Live/Dead staining solution in PBS or culture medium according to the manufacturer's protocol.

    • Wash the constructs gently with PBS.

    • Incubate the constructs in the staining solution for 30-45 minutes at 37°C.

    • Wash again with PBS.

    • Image the constructs using a fluorescence microscope with appropriate filters (green for live cells, red for dead cells).

    • Quantify viability by counting live and dead cells using image analysis software (e.g., ImageJ). Viability (%) = (Live cells / (Live cells + Dead cells)) * 100.

Expected Outcome: A successful LysMA-composite bioink formulation and printing process should yield high cell viability (>90%) immediately after printing, which should be maintained or improved over a 7-day culture period.[29][33]

G cluster_rheo Rheology cluster_print Printability cluster_mech Mechanical & Physical cluster_bio Biological R1 Measure Viscosity & G'/G'' P1 Filament & Grid Fidelity Tests R1->P1 M1 Compression Test P1->M1 Print & Crosslink Construct M2 Swelling Ratio P1->M2 B1 Live/Dead Assay (Viability) P1->B1 Print & Crosslink Cell-Laden Construct B2 Metabolic Assay (Proliferation) B1->B2 Start Formulated Bioink Start->R1

Figure 3: A comprehensive characterization pipeline for bioink validation.

Conclusion and Future Outlook

The incorporation of N-Methacryloyl-L-lysine into established bioink formulations represents a significant step toward creating more bioactive and cell-responsive scaffolds for 3D bioprinting. The protocols detailed in this application note provide a systematic framework for synthesizing this functional monomer and validating its use in a composite GelMA-HAMA bioink. By carefully characterizing the rheological, mechanical, and biological properties, researchers can develop customized bioinks that not only provide structural support but also actively promote cellular functions essential for tissue regeneration. Future work should focus on exploring the influence of LysMA on specific cell differentiation pathways and its application in creating complex, multi-cellular tissue models for drug screening and disease modeling.

References

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  • HAMA (Methacrylated Hyaluronic Acid). Adbioink. Available at: [Link]

  • Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks. ResearchGate. Available at: [Link]

  • Printability assessment of hydrogel-based inks. ResearchGate. Available at: [Link]

  • Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks. PubMed. Available at: [Link]

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  • Printability of Bioinks: A Consolidated Definition for Additive Manufacturing. ACS Omega. Available at: [Link]

  • Methodology for characterizing the printability of hydrogels. PMC - NIH. Available at: [Link]

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  • 4D bioprinting of protein-based bioinks for tissue engineering and disease models. Biomaterials Science (RSC Publishing). Available at: [Link]

  • Preparation of methacrylated hyaluronic acid (HAMA), crosslinking... ResearchGate. Available at: [Link]

  • GelMA Kit - Methacrylated Gelatin Kit. Adbioink. Available at: [Link]

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  • Hydrogel-Based Bioinks for 3D Bioprinting in Tissue Regeneration. Frontiers. Available at: [Link]

  • In vitro biocompatibility evaluation of a heat‐resistant 3D printing material for use in customized cell culture devices. PMC. Available at: [Link]

  • Current Trends on Protein Driven Bioinks for 3D Printing. PMC. Available at: [Link]

  • GelMA synthesis via substitution of lysine residues result in... ResearchGate. Available at: [Link]

  • Biocompatibility of Blank, Post-Processed, and Coated 3D Printed Resin Structures with Electrogenic Cells. MDPI. Available at: [Link]

  • Hyaluronic acid-based bioink improves the differentiation and network formation of neural progenitor cells. PMC. Available at: [Link]

  • From Amino Acids to Proteins: Biomolecular Nanostructures as Closed-Loop Platforms for Tissue Engineering and Drug Delivery. PMC. Available at: [Link]

  • Establishing a Bioink Assessment Protocol: GelMA and Collagen in the Bioprinting of a Potential In Vitro Intestinal Model. PMC. Available at: [Link]

  • A Gelatin Methacrylate-Based Hydrogel as a Potential Bioink for 3D Bioprinting and Neuronal Differentiation. MDPI. Available at: [Link]

  • (PDF) Riboflavin-5′-phosphate mediated blue-light photocrosslinking of poly(α-amino acid) bioinks for 3D bioprinting applications. ResearchGate. Available at: [Link]

  • (PDF) Advantages and limitations of using cell viability assays for 3D bioprinted constructs. ResearchGate. Available at: [Link]

  • In vitro and in vivo biocompatibility evaluation of a 3D bioprinted gelatin-sodium alginate/rat Schwann-cell scaffold. PubMed. Available at: [Link]

  • Lysine-Triggered Polymeric Hydrogels with Self-Adhesion, Stretchability, and Supportive Properties. MDPI. Available at: [Link]

  • Relationship between shear-thinning rheological properties of bioinks and bioprinting parameters. UPV/EHU. Available at: [Link]

  • Tuning Rheology and Printability of Gelatin Methacryloyl/Sodium Alginate Bioinks: The Role of Sodium Alginate Molar Mass and Sterilization. ACS Omega. Available at: [Link]

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  • Rheological, Structural, and Biological Trade-Offs in Bioink Design for 3D Bioprinting. PMC. Available at: [Link]

  • 3D bioprinting of fish skin-based gelatin methacryloyl (GelMA) bio-ink for use as a potential skin substitute. PMC. Available at: [Link]

  • Rheological properties of bioinks for printing optimisation. CCCU Research Space Repository. Available at: [Link]

  • Synthesis and Characterization of Gelatin Methacryloyl: Introducing Chemistry Students to the Applications of Hydrogels in Medicine. Journal of Chemical Education. Available at: [Link]

  • Enhancement of Antibacterial and Mechanical Properties of Photocurable ε-Poly-l-lysine Hydrogels by Tannic Acid Treatment. ACS Applied Bio Materials. Available at: [Link]

  • Synthesis and Characterization of Nanofunctionalized Gelatin Methacrylate Hydrogels. MDPI. Available at: [Link]

  • (PDF) Synthesis and Characterization of Gelatin Methacryloyl: Introducing Chemistry Students to the Applications of Hydrogels in Medicine. ResearchGate. Available at: [Link]

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Application

Application Note: Engineering N-Methacryloyl-L-lysine (MA-Lys) Polymeric Architectures for Targeted Drug Delivery

Executive Summary The development of "smart" nanocarriers requires materials that can navigate the systemic circulation without triggering an immune response, yet dynamically alter their properties upon reaching a pathol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of "smart" nanocarriers requires materials that can navigate the systemic circulation without triggering an immune response, yet dynamically alter their properties upon reaching a pathological site. Poly(ε-N-methacryloyl-L-lysine) (PMALys), an amino acid-derived zwitterionic polymer, has emerged as a superior candidate for these applications[1]. Unlike traditional cationic polymers (e.g., PEI or poly-L-lysine) that suffer from high cytotoxicity and non-specific protein fouling, PMALys exhibits a stealth-like zwitterionic nature at physiological pH[1],[2]. This application note details the mechanistic principles, synthesis workflows, and validated protocols for utilizing MA-Lys in targeted drug and gene delivery systems.

Mechanistic Principles: The "Why" Behind Experimental Design

As application scientists, we must design nanocarriers that overcome specific biological barriers. The utility of MA-Lys is rooted in three distinct physicochemical phenomena:

The Zwitterionic Stealth Corona

At pH 7.4, PMALys exists in an expanded random coil structure with a near-net-zero charge, as both its amine and carboxylate groups are ionized[1]. This zwitterionic state creates a strong hydration layer that resists non-specific adsorption of serum proteins (opsonization), preventing aggregation in human blood serum and bypassing rapid clearance by the reticuloendothelial system (RES)[1],[2].

Metal-Ion Mediated Charge Shifting for Polyplex Condensation

A critical challenge in gene delivery is that purely zwitterionic polymers cannot electrostatically condense polyanionic nucleic acids (like DNA or siRNA)[1]. To solve this, we exploit the coordination chemistry of the carboxylate groups. By introducing divalent metal ions (such as Zn²⁺), the carboxylate moieties of PMALys are selectively coordinated. This neutralizes the anionic charges, leaving the protonated primary amines free to exert a net cationic charge, which rapidly drives the self-assembly of DNA into compact polyplex micelles[1],[3].

Stimuli-Responsive Bioorthogonal Crosslinking

For small-molecule drug delivery, MA-Lys monomers can be co-polymerized or crosslinked into nanogels and hydrogels. By utilizing N,N′-bis(acryloyl)-(L)-cystine as a crosslinker, the resulting polymer network becomes reduction-responsive[2]. The disulfide bonds remain stable in the extracellular matrix but are rapidly cleaved by the high concentration of glutathione (GSH) found within the intracellular endosomes of tumor cells, triggering localized payload release[2]. Furthermore, Schiff base chemistry can be employed to create pH-responsive hydrogels that degrade specifically in the mildly acidic tumor microenvironment[4].

Mechanism Blood Systemic Circulation (pH 7.4) Zwitterionic Stealth Tumor Tumor Microenvironment (pH 6.5) EPR Accumulation Blood->Tumor Extravasation Cell Intracellular Endosome (High GSH / Low pH) Linker Cleavage Tumor->Cell Endocytosis Release Therapeutic Payload Release Cell->Release Disassembly

Fig 1: Logical flow of stimuli-responsive targeted drug delivery using MA-Lys nanocarriers.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Each workflow includes a specific Quality Control (QC) checkpoint to ensure the mechanistic causality is maintained before proceeding to the next step.

Protocol 1: Controlled Synthesis of PMALys via RAFT Polymerization

Free radical polymerization often yields broad molecular weight distributions, which are unacceptable for clinical translation. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is utilized here to ensure a low polydispersity index (PDI) and precise control over the polymer architecture[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 g of MA-Lys monomer and a dithiocarbamate-type Chain Transfer Agent (CTA) in 8 mL of a water/DMF mixture[1],[5].

  • Initiation: Add 4,4-azobis-4-cyanovaleric acid (AIBN derivative) as the radical initiator at a concentration of 0.4 mol% with respect to the monomer[1],[5].

  • Degassing: Transfer the solution to a Schlenk flask and perform three consecutive freeze-pump-thaw cycles to rigorously remove oxygen, which inhibits radical polymerization.

  • Polymerization: Immerse the flask in an oil bath at 65 °C and stir magnetically for 12–24 hours under a nitrogen atmosphere[5].

  • Purification: Quench the reaction by exposing it to air and cooling it in an ice bath. Dialyze the polymer against deionized water using a 3.5 kDa MWCO membrane for 48 hours to remove unreacted monomers, then lyophilize[1].

Self-Validating QC Checkpoint: Analyze the lyophilized product via Gel Permeation Chromatography (GPC). A PDI of < 1.2 validates the "living" nature of the RAFT process, ensuring uniform chain lengths necessary for consistent in vivo pharmacokinetics.

Protocol 2: Formulation of Zn²⁺-Mediated PMALys/DNA Polyplexes

This protocol leverages the charge-shifting mechanism to transition the stealth polymer into an active gene-delivery vector[1].

Step-by-Step Methodology:

  • Polymer Solubilization: Prepare a 1 mg/mL stock solution of PMALys in 10 mM HEPES buffer (pH 7.4).

  • Metal Coordination: Add an aqueous solution of ZnCl₂ dropwise to the PMALys solution to achieve a precise Zn²⁺:carboxylate molar ratio of 1:1. Stir gently for 30 minutes at room temperature to allow full coordination[1].

  • DNA Complexation: Add plasmid DNA dropwise to the Zn²⁺-PMALys solution to achieve an N/P (Amine/Phosphate) ratio of 10:1.

  • Self-Assembly: Incubate the mixture undisturbed for 30 minutes at room temperature to allow the polyplex micelles to self-assemble and stabilize[3].

Self-Validating QC Checkpoint: Measure the Zeta Potential via Dynamic Light Scattering (DLS). The initial PMALys solution should read ~0 mV to -5 mV. Upon addition of Zn²⁺ and DNA, a successful complexation is validated by a shift to a net positive charge (+15 to +25 mV) and a hydrodynamic diameter of 100–150 nm.

Protocol 3: Synthesis of Reduction-Responsive PMALys Nanogels

To mimic the tumor microenvironment and achieve site-specific release, MA-Lys is crosslinked with a disulfide-containing agent[2].

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve MA-Lys monomer and the crosslinker N,N′-bis(acryloyl)-(L)-cystine (5 mol% relative to monomer) in PBS (pH 7.4)[2].

  • Initiator Addition: Add a photoinitiator (e.g., Irgacure 2959, 0.1 w/v%).

  • Photo-polymerization: Expose the solution to UV irradiation (365 nm) for 90–120 seconds. The rapid polymerization traps the network into discrete nanogels[2].

  • Drug Loading: Incubate the nanogels with a model drug (e.g., FITC-dextran) in the dark for 24 hours to allow equilibrium swelling and encapsulation[2].

Self-Validating QC Checkpoint: Conduct an in vitro release assay using dialysis. In standard PBS (pH 7.4), drug release should be < 20% over 24 hours. When exposed to PBS containing 10 mM GSH (mimicking intracellular conditions), rapid degradation of the nanogel should result in > 80% drug release, validating the bioorthogonal trigger[2].

Workflow Monomer N-Methacryloyl-L-lysine (Monomer) RAFT RAFT Polymerization (AIBN, 65°C) Monomer->RAFT Polymerize PMALys PMALys (Zwitterionic Polymer) RAFT->PMALys Purify Complex Zn2+ Coordination & Payload Loading PMALys->Complex Shift Charge Micelle Polyplex Micelle (Targeted Carrier) Complex->Micelle Self-Assemble

Fig 2: Experimental workflow from MA-Lys monomer synthesis to functionalized polyplex micelle formulation.

Quantitative Data & Characterization

To facilitate rapid decision-making during formulation development, the expected physicochemical parameters and validation metrics are summarized below.

Table 1: Physicochemical Parameters of MA-Lys Formulations

Formulation TypeCrosslinker / ModifierPrimary StimulusTarget ApplicationEncapsulation Efficiency (%)
Polyplex Micelle Zn²⁺ CoordinationpH / Competitive BindingGene Delivery (DNA/siRNA)> 85%
Nanogel N,N′-bis(acryloyl)-(L)-cystineRedox (Intracellular GSH)Small Molecule Drugs~ 75%
Macroscopic Hydrogel Oxidized Dextran (Schiff Base)Mild Acidic pH (TME)Localized Tumor TherapyN/A (Matrix)

Table 2: Quality Control (QC) Validation Metrics

Production StageAnalytical TechniqueExpected OutcomeMechanistic Rationale
Monomer Synthesis ¹H-NMRAbsence of copper complex peaksEnsures high purity of MA-Lys prior to polymerization, preventing radical quenching.
Polymerization GPC / SECPDI < 1.2Confirms controlled living radical polymerization (RAFT), ensuring uniform pharmacokinetics.
Polyplex Formation Zeta PotentialShift from ~0 mV to +15–25 mVValidates Zn²⁺-mediated charge conversion, proving the amines are free for DNA binding.
Drug Release Dialysis / HPLC> 80% release in 10 mM GSHConfirms redox-responsive cleavage of disulfide crosslinkers in simulated endosomal conditions.

References

  • Weller, D., Medina-Oliva, A., Claus, H., & Schmidt, M. (2013). "Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine)." Macromolecules - ACS Publications. URL:[Link]

  • Li, et al. (2026). "Recent progress in the preparation and environmental applications of functionalized adsorbent hydrogel: a review." RSC Publishing. URL:[Link]

  • "Synthesis of Zwitterionic Polymers Containing a Tertiary Sulfonium Group for Protein Stabilization." (2018). Biomacromolecules - ACS Publications. URL:[Link]

  • Jana, S., et al. (2024). "Mixed Polyplex Micelles with Thermoresponsive and Lysine-Based Zwitterionic Shells Derived from Two Poly(vinyl amine)-Based Block Copolymers." ResearchGate. URL:[Link]

  • "Method for a Convenient and Efficient Synthesis of Amino Acid Acrylic Monomers with Zwitterionic Structure." ResearchGate. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Surface Functionalization of Nanoparticles with N-Methacryloyl-L-lysine

Abstract The convergence of materials science and biotechnology has opened new frontiers in drug delivery, diagnostics, and tissue engineering. A cornerstone of this advancement is the precise surface engineering of nano...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The convergence of materials science and biotechnology has opened new frontiers in drug delivery, diagnostics, and tissue engineering. A cornerstone of this advancement is the precise surface engineering of nanoparticles to impart specific biological functions.[1][2] This document provides a comprehensive guide to the surface functionalization of nanoparticles with N-Methacryloyl-L-lysine, a versatile amino acid-based monomer. The introduction of this molecule onto a nanoparticle surface provides a unique combination of biocompatibility, derived from the L-lysine backbone, and a reactive handle for subsequent polymerization via its methacryloyl group.[3] This enables the creation of core-shell systems, hydrogel coatings, and other advanced architectures for biomedical applications.[3] We present the core chemical principles, two detailed, field-proven protocols for nanoparticles with differing native surface chemistries, and a robust framework for the characterization and validation of the final conjugate.

Core Principles: The "Why" Behind the Method

Successful nanoparticle functionalization hinges on a clear understanding of the components and the chemistry that joins them. The choice of N-Methacryloyl-L-lysine is deliberate, as each part of its structure serves a distinct and valuable purpose.

1.1 The Ligand: N-Methacryloyl-L-lysine

N-Methacryloyl-L-lysine is a functionalized amino acid that offers a triad of chemical functionalities.[3] The L-lysine component provides a biocompatible scaffold with a primary amine and a carboxylic acid available for conjugation.[4][5] The methacryloyl group is a polymerizable moiety, allowing the functionalized nanoparticle to act as a "macro-initiator" for growing polymer chains from its surface. This is particularly useful for creating "stealth" coatings to evade the immune system or responsive hydrogels for controlled drug release.[6][7]

cluster_lysine L-Lysine Backbone cluster_methacryloyl Methacryloyl Group COOH Carboxylic Acid (-COOH) Conjugation Point B ChiralC α-Carbon COOH->ChiralC NH2 α-Amine (-NH2) Conjugation Point A NH2->ChiralC SideChain Lysine Side Chain ChiralC->SideChain Amide_Link Amide Bond (-CO-NH-) Links to Lysine SideChain->Amide_Link ε-Amine linkage Polymer_Handle Vinyl Group (CH2=C(CH3)-) Polymerization Site Amide_Link->Polymer_Handle

Caption: Molecular structure and key functional groups of N-Methacryloyl-L-lysine.

1.2 The Chemistry: Carbodiimide (EDC/NHS) Coupling

The most robust and widely used method for covalently linking an amine to a carboxylic acid is carbodiimide chemistry.[8] We utilize a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9][10]

  • Activation: EDC reacts with a carboxylic acid group to form a highly reactive, but unstable, O-acylisourea intermediate.[9][11] This step is most efficient in an acidic pH range (e.g., 5.0-6.0) to protonate the carbodiimide.

  • Stabilization & Coupling: The unstable intermediate is prone to hydrolysis, which would reverse the reaction. The addition of NHS (or its water-soluble analog, Sulfo-NHS) intercepts the intermediate to form a more stable NHS-ester.[9][10] This semi-stable ester is significantly less susceptible to hydrolysis and reacts efficiently with a primary amine to form a stable, covalent amide bond, releasing NHS as a byproduct.[9]

This two-step approach provides higher coupling efficiency and better control over the reaction compared to using EDC alone.

start Carboxylic Acid (R-COOH) edc + EDC start->edc intermediate O-Acylisourea Intermediate Unstable edc->intermediate nhs + NHS intermediate->nhs hydrolysis Hydrolysis (Reverses Reaction) intermediate:port->hydrolysis nhs_ester NHS-Ester Semi-stable nhs->nhs_ester amine + Primary Amine (R'-NH2) nhs_ester->amine final_product Stable Amide Bond (R-CO-NH-R') amine->final_product

Caption: The EDC/NHS chemical coupling pathway for stable amide bond formation.

Experimental Design: A Self-Validating Workflow

A successful functionalization is not just about following a protocol; it's about making informed choices and verifying the outcome at each stage. The general workflow is designed to be self-validating, incorporating characterization steps to confirm success before proceeding.

start Select Nanoparticle Core (e.g., SiO₂, Au, Fe₃O₄) decision Native Surface Chemistry? start->decision carboxyl_path Carboxylated (-COOH) decision->carboxyl_path  -COOH amine_path Aminated (-NH2) decision->amine_path  -NH2 protocol1 Execute Protocol 1: Activate NP, Couple Ligand carboxyl_path->protocol1 protocol2 Execute Protocol 2: Activate Ligand, Couple to NP amine_path->protocol2 purification Purification: Centrifugation / Washing (Remove excess reagents) protocol1->purification protocol2->purification characterization Characterization & Validation (FTIR, DLS, Zeta Potential, TGA) purification->characterization final Validated Functionalized Nanoparticle characterization->final

Caption: General experimental workflow for nanoparticle functionalization.

Detailed Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol is designed for nanoparticles that possess native or pre-functionalized surface carboxyl groups (e.g., carboxyl-terminated silica, gold nanoparticles with carboxyl-terminated ligands, or polymeric nanoparticles like PLGA).

Materials

  • Carboxylated Nanoparticles (NPs-COOH)

  • N-Methacryloyl-L-lysine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Nuclease-free water

  • 0.22 µm syringe filters

Equipment

  • Probe or bath sonicator

  • High-speed centrifuge

  • pH meter

  • Vortex mixer

  • Rotator or shaker

Step-by-Step Methodology

  • Nanoparticle Preparation:

    • Disperse 10 mg of NPs-COOH in 5 mL of chilled Activation Buffer.

    • Sonicate the suspension (probe sonicator: 30% amplitude, 1 min, pulse 5s on/5s off; bath sonicator: 15 min) to ensure a homogenous, non-agglomerated dispersion. Causality: Aggregates will lead to inefficient and heterogeneous surface functionalization.

  • Activator Solution Preparation:

    • Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS (15 mg/mL) in chilled Activation Buffer. Causality: EDC and the resulting NHS-ester are moisture-sensitive and lose activity over time; using fresh, chilled solutions maximizes coupling efficiency.[9]

  • Activation of Nanoparticle Carboxyl Groups:

    • To the nanoparticle suspension, add 500 µL of the EDC solution and 500 µL of the NHS solution.

    • Incubate the mixture for 30 minutes at room temperature on a rotator. This activates the surface carboxyl groups to form amine-reactive NHS-esters.

  • Removal of Excess Activators:

    • Pellet the activated nanoparticles by centrifugation (e.g., 12,000 x g for 20 min; adjust speed and time based on nanoparticle size and density).

    • Carefully discard the supernatant, which contains unreacted EDC and NHS.

    • Wash the pellet twice by resuspending in 5 mL of chilled Activation Buffer and repeating the centrifugation step. Causality: Removing excess EDC/NHS prevents the formation of unwanted cross-linked byproducts when the amine-containing ligand is added.

  • Conjugation Reaction:

    • Prepare a 10 mg/mL solution of N-Methacryloyl-L-lysine in Conjugation Buffer (PBS, pH 7.4).

    • Resuspend the activated nanoparticle pellet in 5 mL of the N-Methacryloyl-L-lysine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature (or overnight at 4°C) on a rotator. Causality: The reaction is shifted to a slightly basic pH (7.4) to deprotonate the primary amine of lysine, making it a more effective nucleophile to attack the NHS-ester.[5]

  • Quenching and Purification:

    • Add 200 µL of Quenching Buffer to deactivate any remaining NHS-esters and prevent non-specific binding. Incubate for 15 minutes.

    • Pellet the functionalized nanoparticles by centrifugation.

    • Wash the particles three times with Conjugation Buffer to remove unreacted ligand and quenching agents.

  • Final Resuspension:

    • Resuspend the final functionalized nanoparticles in a suitable storage buffer (e.g., PBS or Tris buffer) at the desired concentration. Store at 4°C.

Detailed Protocol 2: Functionalization of Aminated Nanoparticles

This protocol is for nanoparticles with surface primary amine groups (e.g., APTES-coated silica or iron oxide nanoparticles). Here, the carboxyl group of the N-Methacryloyl-L-lysine is activated first.

Materials & Equipment

  • Same as Protocol 1, with Aminated Nanoparticles (NPs-NH2) instead of carboxylated ones.

Step-by-Step Methodology

  • Ligand Preparation & Activation:

    • Dissolve 10 mg of N-Methacryloyl-L-lysine in 5 mL of chilled Activation Buffer.

    • Add 500 µL of freshly prepared EDC solution (10 mg/mL) and 500 µL of NHS solution (15 mg/mL) to the ligand solution.

    • Allow the activation reaction to proceed for 30 minutes at room temperature. This will form the NHS-ester of N-Methacryloyl-L-lysine. Causality: Here, we activate the small molecule in solution, which is generally more efficient than activating surface-bound groups.

  • Nanoparticle Preparation:

    • While the ligand is activating, disperse 10 mg of the aminated nanoparticles in 5 mL of Conjugation Buffer (PBS, pH 7.4).

    • Sonicate thoroughly to ensure a homogenous dispersion.

  • Conjugation Reaction:

    • Add the activated N-Methacryloyl-L-lysine solution dropwise to the nanoparticle dispersion while stirring or vortexing.

    • Allow the reaction to proceed for 2-4 hours at room temperature on a rotator.

  • Quenching and Purification:

    • This step is critical to cap any unreacted amine groups on the nanoparticle surface which could interfere with downstream applications. Add 500 µL of a 10 mg/mL solution of NHS-Acetate (or similar amine-reactive capping agent) and react for 30 minutes.

    • Pellet the functionalized nanoparticles by centrifugation.

    • Wash the particles three times with Conjugation Buffer to remove unreacted reagents, byproducts, and capping agents.

  • Final Resuspension:

    • Resuspend the final functionalized nanoparticles in a suitable storage buffer at the desired concentration. Store at 4°C.

Characterization and Validation: Confirming Success

Confirmation of successful surface functionalization is non-negotiable for scientific integrity. A combination of techniques should be used to provide orthogonal evidence of the new surface chemistry.

Technique Parameter Measured Expected Result for Successful Functionalization
Zeta Potential Surface ChargeA significant shift in the zeta potential value. For Protocol 1 (NPs-COOH), the negative charge should become less negative or even positive. For Protocol 2 (NPs-NH2), the positive charge should decrease.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)A slight increase in the average hydrodynamic diameter is expected due to the added molecular layer. The PDI should remain low (<0.2) indicating that no significant aggregation has occurred.[12][13]
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical BondsAppearance of new characteristic peaks corresponding to N-Methacryloyl-L-lysine, such as the amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands, and potentially the C=C stretch of the methacryloyl group (~1630 cm⁻¹).[14]
Thermogravimetric Analysis (TGA) Mass Loss vs. TemperatureIncreased percentage of mass loss in the 200-600°C range for the functionalized nanoparticles compared to the bare nanoparticles, corresponding to the decomposition of the grafted organic ligand.[12] This allows for quantification of the grafting density.
Applications and Downstream Processing

The primary advantage of functionalizing with N-Methacryloyl-L-lysine is the introduction of a polymerizable handle.

  • Hydrogel Shell Formation: The functionalized nanoparticles can be dispersed in a solution with other monomers and a free-radical initiator (e.g., APS/TEMED or a photoinitiator) to grow a cross-linked hydrogel shell directly on the particle surface.

  • Biocompatible Coatings: The lysine component enhances biocompatibility, making these particles suitable for direct interaction with biological systems.[3][4]

  • Drug Delivery: The created polymer shell can be used to encapsulate therapeutic agents, with release kinetics controlled by the properties of the polymer network.[3][7][15]

  • Tissue Engineering: These particles can be integrated into larger scaffolds, where the reactive surface can be used to covalently link them within a larger hydrogel matrix.[3]

Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Significant Aggregation (High PDI) Incorrect buffer pH; Insufficient washing of EDC/NHS; Nanoparticle concentration too high.Ensure pH of buffers is correct. Thoroughly wash after activation step. Work with more dilute nanoparticle suspensions.
Low Functionalization Efficiency (No change in Zeta/FTIR) Inactive EDC/NHS reagents; Incorrect pH for activation or coupling; Steric hindrance on the nanoparticle surface.Always use freshly prepared EDC/NHS solutions. Double-check buffer pH. Consider using a linker/spacer molecule to extend the functional group from the surface.
High Variability Between Batches Inconsistent reaction times or temperatures; Incomplete dispersion of nanoparticles.Standardize all incubation times and temperatures. Ensure a consistent and validated sonication protocol is used for every batch.
References
  • Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH. Benchchem.
  • All About EDC Chemistry with Gold Nanoparticles. Nanopartz.
  • Recent examples of NHS-EDC chemistry used to functionalize nanoparticle surfaces for biosensing applications (2016-2017).
  • Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Polymer Chemistry (RSC Publishing).
  • Method for a Convenient and Efficient Synthesis of Amino Acid Acrylic Monomers with Zwitterionic Structure.
  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. PMC.
  • Amine Modific
  • ε-Methacryloyl-l-lysine based polypeptides and their thiol–ene click functionalization. Polymer Chemistry (RSC Publishing).
  • Amine coupling through EDC/NHS: a practical approach.
  • Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. Wilhelm Lab.
  • Controlling a Chemical Coupling Reaction on a Surface: Tools and Str
  • Surface functionalization of nanoparticles for nanomedicine. SciSpace.
  • Methacryloyl-L-Lysine, ≥ 98%. Polysciences.
  • L-lysine Functionalized Mesoporous Silica Hybrid Nanoparticles for pH-Responsive Delivery of Curcumin. MDPI.
  • Ultrasmall Poly-L-Lysine Nanoparticles. ChemRxiv.
  • Surface Functionalization of Nanoparticles to Control Cell Interactions and Drug Release. Wiley Online Library.
  • L-Lysine-Coated Magnetic Core–Shell Nanoparticles for the Removal of Acetylsalicylic Acid
  • Application Notes & Protocols: Surface Functionalization of Nanoparticles with Orthosilic
  • Surface functionalization of nanoparticles for nanomedicine. RSC Publishing.
  • Surface Functionalization of Nanoparticles for Enhanced Electrost
  • Synthesis of poly‐l‐lysine (PLL). PLL was synthesized using the...
  • Applications of nanoparticle systems in drug delivery technology. PMC.
  • Synthesis of Gelatin Methacryloyl Analogs and Their Use in the Fabrication of pH-Responsive Microspheres. PMC.
  • Applications of Nanotechnology in Drug Delivery Systems. Baghdad Journal of Biochemistry and Applied Biological Sciences.
  • Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives. PMC.
  • Poly-l-lysine assisted synthesis of core–shell nanoparticles and conjugation with triphenylphosphonium to target mitochondria. RSC Publishing.
  • Preparation of nanoparticles of PEG-grafted poly-L-lysine for drug delivery. Keio University.
  • Poly-l-lysine Functionalized Large Pore Cubic Mesostructured Silica Nanoparticles as Biocompatible Carriers for Gene Delivery.
  • Synthesis and Characterization of L-Lysine Conjugated Silver Nanoparticles Smaller Than 10 nM. PMC.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjug
  • High efficacy of tamoxifen-loaded L-lysine coated magnetic iron oxide nanoparticles in cell cycle arrest and anti-cancer activity for breast cancer therapy. BioImpacts.
  • Novel poly-L-lysine coated nanoparticles in a form of magnetic fluid designed for biomedical applic

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Application

protocol for attaching peptides to N-Methacryloyl-L-lysine backbones

Topic: Protocols for Attaching Peptides to Poly(N-Methacryloyl-L-lysine) Backbones Audience: Researchers, scientists, and drug development professionals. Introduction: A Modular Platform for Advanced Bioconjugates Peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocols for Attaching Peptides to Poly(N-Methacryloyl-L-lysine) Backbones

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modular Platform for Advanced Bioconjugates

Peptide-polymer conjugates represent a sophisticated class of hybrid materials that merge the precise biological activity of peptides with the advantageous physicochemical properties of synthetic polymers. This synergy allows for the creation of advanced therapeutics, targeted drug delivery systems, and novel biomaterials. The choice of polymer backbone is critical, as it dictates the overall architecture, solubility, and presentation of the peptide ligands.

Poly(N-Methacryloyl-L-lysine) is an exemplary scaffold for this purpose. It features a biocompatible poly-amino acid structure with two distinct, orthogonally addressable functional groups on each lysine monomer unit:

  • A free carboxylic acid group.

  • A reactive methacryloyl group on the ε-amine.

This inherent functionality provides a versatile platform for post-polymerization modification, allowing for the covalent attachment of peptides through robust and efficient chemical reactions. This application note provides detailed protocols for two primary strategies for conjugating peptides to a pre-synthesized Poly(N-Methacryloyl-L-lysine) backbone:

  • Strategy 1: Amide bond formation via carbodiimide chemistry, targeting the polymer's carboxylic acid groups.

  • Strategy 2: Thiol-Ene Michael addition, targeting the polymer's pendant methacryloyl groups.

These methods offer researchers flexibility in designing their conjugation strategy based on the specific amino acid sequence of the peptide and the desired final properties of the conjugate.

PART 1: Foundational Concepts & Strategic Choices

The Chemistry of Poly(N-Methacryloyl-L-lysine)

The power of this polymer lies in the lysine side chain. The primary amine is modified with a methacryloyl group, leaving the α-carboxyl group available for conjugation. This structure is typically achieved by polymerizing the corresponding N-Methacryloyl-L-lysine N-carboxyanhydride (NCA) monomer. The resulting polymer presents a high density of reactive handles for peptide attachment.

Choosing Your Conjugation Pathway

The selection of a conjugation strategy is a critical experimental design choice, dictated primarily by the peptide's sequence and the desired stability of the resulting linkage.

  • Amide Bond Formation: This is a classic and robust method for linking molecules. It is ideal for peptides that possess a free N-terminal amine or a lysine residue that can be selectively targeted. The resulting amide bond is highly stable under physiological conditions. This approach utilizes the carboxyl groups on the polymer backbone.

  • Thiol-Ene Michael Addition: This "click" chemistry approach offers high efficiency and orthogonality, proceeding rapidly under mild, often aqueous, conditions. It requires the peptide to contain a cysteine residue, whose sulfhydryl group will react specifically with the methacryloyl group on the polymer. This creates a stable thioether linkage.

PART 2: Detailed Protocols & Methodologies

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of a peptide's primary amine (e.g., the N-terminus) to the carboxylic acid groups of the polymer backbone using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Causality Behind the Method: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into an amine-reactive NHS ester. This semi-stable ester then reacts efficiently with primary amines on the peptide to form a stable amide bond, improving coupling efficiency and minimizing side reactions.

Experimental Workflow: Amide Bond Formation

G cluster_0 Step 1: Polymer & Peptide Preparation cluster_1 Step 2: Carboxyl Group Activation cluster_2 Step 3: Peptide Conjugation cluster_3 Step 4: Quenching & Purification P1 Dissolve Poly(N-Methacryloyl-L-lysine) in MES Buffer (pH 6.0) A1 Add EDC and NHS to polymer solution P1->A1 P2 Dissolve Peptide in same buffer A2 Incubate for 15-30 min at RT to form NHS-ester intermediate A1->A2 Activation C1 Add activated polymer solution to peptide solution A2->C1 C2 React for 2-4 hours at RT or overnight at 4°C C1->C2 Coupling Q1 Quench reaction with hydroxylamine or Tris buffer C2->Q1 Q2 Purify conjugate via Dialysis or Size Exclusion Chromatography (SEC) Q1->Q2 Isolation

Caption: Workflow for peptide conjugation via EDC/NHS chemistry.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer and adjust the pH to 6.0. This pH is optimal for EDC/NHS chemistry, balancing carboxyl activation with minimizing hydrolysis of the NHS ester.

    • Prepare stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in the MES buffer immediately before use. These reagents are moisture-sensitive.

  • Polymer Activation:

    • Dissolve the Poly(N-Methacryloyl-L-lysine) backbone in the MES buffer to a final concentration of 1-5 mg/mL.

    • Add EDC and NHS to the polymer solution. A molar excess of EDC and NHS relative to the number of carboxyl groups on the polymer is required. See the table below for recommended ratios.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Peptide Conjugation:

    • Dissolve the peptide (containing a primary amine) in the MES buffer.

    • Add the activated polymer solution to the peptide solution. The molar ratio of peptide to polymer should be optimized based on the desired degree of labeling.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Reaction Quenching:

    • Quench any unreacted NHS esters by adding a quenching buffer, such as hydroxylamine or Tris, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification:

    • Remove unreacted peptide, EDC/NHS byproducts, and quenching reagents by dialysis against a suitable buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) membrane.

    • Alternatively, for higher purity, use Size Exclusion Chromatography (SEC).

Table 1: Recommended Reagent Molar Ratios for Amide Coupling

ReagentMolar Ratio (relative to Polymer Carboxyl Groups)Rationale
EDC2-10 eq.Drives the activation of carboxyl groups efficiently.
NHS2-10 eq.Stabilizes the activated intermediate, increasing conjugation yield.
Peptide1-5 eq.Varies based on the desired peptide density on the backbone.
Protocol 2: Thiol-Ene Michael Addition

This protocol describes the conjugation of a cysteine-containing peptide to the methacryloyl groups of the polymer backbone.

Causality Behind the Method: The thiol group (-SH) of a cysteine residue is a potent nucleophile that can react with the electron-deficient double bond of the methacryloyl group in a Michael-type addition. This reaction, often referred to as thiol-ene "click" chemistry, is highly specific, efficient, and proceeds under mild, biocompatible conditions (neutral to slightly basic pH) without the need for a catalyst.

Experimental Workflow: Thiol-Ene Michael Addition

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Capping & Purification P1 Dissolve Poly(N-Methacryloyl-L-lysine) in PBS or HEPES Buffer (pH 7.2-7.5) C1 Combine polymer and peptide solutions P1->C1 P2 Dissolve Cysteine-Peptide in same buffer. (Optional: Add TCEP to reduce disulfides) P2->C1 C2 React for 1-2 hours at RT under inert atmosphere (N₂ or Ar) C1->C2 Michael Addition Q1 Optional: Quench unreacted methacryloyl groups with β-mercaptoethanol C2->Q1 Q2 Purify conjugate via Dialysis or Size Exclusion Chromatography (SEC) Q1->Q2 Isolation

Caption: Workflow for peptide conjugation via Thiol-Ene chemistry.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer such as PBS or HEPES at pH 7.2-7.5. The slightly basic pH facilitates deprotonation of the thiol group, increasing its nucleophilicity.

    • Dissolve the Poly(N-Methacryloyl-L-lysine) backbone in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the cysteine-containing peptide in the reaction buffer.

  • Peptide Reduction (If Necessary):

    • If the peptide may have formed disulfide bonds (dimers), pre-treat the peptide solution with a 5-10 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature. TCEP is preferred as it does not contain a thiol and will not compete in the subsequent reaction.

  • Peptide Conjugation:

    • Combine the polymer solution and the peptide solution. The reaction should be performed under an inert atmosphere (e.g., by purging the solutions with nitrogen or argon) to prevent oxidation of the thiol groups.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. Monitor reaction progress if possible (see Characterization section).

  • Capping (Optional):

    • To quench any remaining reactive methacryloyl groups, add a small molecule thiol, such as β-mercaptoethanol or cysteine, in molar excess. Let it react for 30 minutes.

  • Purification:

    • Purify the conjugate from unreacted peptide and other small molecules using dialysis or SEC as described in Protocol 1.

PART 3: Validation and Characterization

A self-validating protocol requires robust analytical methods to confirm successful conjugation and characterize the final product.

Table 2: Key Characterization Techniques

TechniquePurposeExpected Outcome
NMR Spectroscopy (¹H NMR) Confirm covalent attachment and estimate the degree of substitution.Appearance of characteristic peptide proton signals in the polymer spectrum. The ratio of peptide-specific peaks to polymer backbone peaks can quantify conjugation.
FTIR Spectroscopy Confirm functional group conversion.For amide coupling: Appearance of a new amide I band (~1650 cm⁻¹). For thiol-ene: Disappearance of the vinyl peaks (~1630 cm⁻¹) of the methacryloyl group.
Size Exclusion Chromatography (SEC) Assess purity and confirm an increase in molecular weight.A shift to a shorter retention time for the conjugate peak compared to the original polymer backbone, indicating an increase in hydrodynamic volume.
Dynamic Light Scattering (DLS) Measure the size and polydispersity of the conjugate in solution.Provides the hydrodynamic diameter of the peptide-polymer conjugate, which is useful for applications in drug delivery.
Mass Spectrometry (LC-MS/MS) Confirm the identity of conjugated peptides after enzymatic digestion.For quality control, digesting the conjugate and analyzing the fragments can confirm which lysine residues on the peptide (if any) were involved or verify the peptide sequence.
Amino Acid Analysis Quantify the amount of peptide conjugated to the polymer.Provides a precise ratio of amino acids, from which the peptide-to-polymer ratio can be accurately calculated.

References

  • Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation - UDSpace - University of Delaware. (n.d.). Retrieved from [Link]

  • Peptide-Polymer Conjugates for Therapeutic Applications - Infoscience. (n.d.). EPFL. Retrieved from [Link]

  • Peptide/protein–polymer conjugates: synthetic strategies and design concepts - Chemical Communications (RSC Publishing). (2009). Retrieved from [Link]

  • ε-Methacryloyl-l-lysine based polypeptides and their thiol–ene click functionalization - Polymer Chemistry (RSC Publishing). (2015). Retrieved from [Link]

  • Techniques for Conjugation of Synthetic Peptides to Carrier Molecules - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - MDPI. (2023). Retrieved from [Link]

  • A Versatile Method for the Conjugation of Proteins and Peptides to poly[2-(dimethylamino)ethyl Methacrylate] - PubMed. (n.d.). Retrieved from [Link]

  • A Guide to the Basics of Peptide Conjugation | Neuland Labs. (2025). Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Enhanced Characterization of Lysine-Linked Antibody Drug Conjug

Technical Notes & Optimization

Troubleshooting

preventing premature auto-polymerization of N-Methacryloyl-L-lysine during storage

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the premature auto-polymerization of functionalized amino acid mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the premature auto-polymerization of functionalized amino acid monomers.

N-Methacryloyl-L-lysine is a highly valuable zwitterionic monomer used extensively in the synthesis of biocompatible hydrogels, targeted drug delivery vehicles, and anti-fouling coatings[1]. However, its methacrylamide moiety makes it highly susceptible to spontaneous free-radical polymerization. When this occurs during storage, the monomer crosslinks into an insoluble gel, ruining expensive reagents and delaying critical drug development timelines.

This guide is designed to move beyond basic storage labels. By understanding the thermodynamic and kinetic causality behind monomer stability, you can implement self-validating protocols that guarantee the integrity of your materials.

Part 1: The Causality of Auto-Polymerization

To prevent auto-polymerization, we must first understand the chemical environment. Methacrylamide monomers spontaneously generate trace free radicals (R•) when exposed to thermal energy, ambient UV/visible light, or trace impurities. Left unchecked, these radicals initiate a runaway chain reaction.

To counteract this, commercial preparations of N-Methacryloyl-L-lysine are typically stabilized with phenolic inhibitors, most commonly Monomethyl ether hydroquinone (MEHQ) [2].

The Critical Misunderstanding: Many researchers assume that storing chemicals under a strictly inert atmosphere (100% Argon or Nitrogen) is the ultimate preservation method. For MEHQ-inhibited monomers, this is a fatal error. MEHQ does not react directly with monomer radicals (R•). Instead, it requires dissolved oxygen to function. The monomer radical must first react with oxygen to form a peroxyl radical (ROO•), which MEHQ then rapidly quenches[3]. If you remove all oxygen, the inhibitor is completely deactivated, and runaway polymerization ensues[4].

MEHQ_Mechanism R Monomer Radical (R•) ROO Peroxyl Radical (ROO•) R->ROO Fast reaction with O2 O2 Dissolved Oxygen (O2) O2->ROO Stable Stable Semiquinone & Non-Radical Polymer ROO->Stable Hydrogen abstraction from MEHQ MEHQ MEHQ Inhibitor (Phenolic) MEHQ->Stable

Mechanism of MEHQ-mediated radical quenching requiring dissolved oxygen.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I stored my N-Methacryloyl-L-lysine at -20°C in a glovebox under pure Argon, but it still polymerized into a useless block. Why? A: You inadvertently deactivated the inhibitor. By storing the monomer in a glovebox (0 ppm O₂), you starved the MEHQ of the oxygen it requires to form peroxyl radicals. Without oxygen, the trace thermal radicals generated even at -20°C slowly propagated until the entire batch polymerized[2]. Always maintain an atmospheric headspace (5–21% O₂) for MEHQ-stabilized monomers[5].

Q2: How do I know if my monomer has started to auto-polymerize before I ruin my RAFT polymerization experiment? A: Auto-polymerization drastically alters the solubility profile of the material. N-Methacryloyl-L-lysine is highly water-soluble[1]. If it has begun to polymerize, high-molecular-weight chains will form, which exhibit different hydrodynamic volumes and often crosslink. You can validate your monomer's integrity using the rapid solubility check detailed in the SOP section below.

Q3: If MEHQ requires oxygen, how do I successfully polymerize the monomer when I actually want to? Do I need to remove the MEHQ first? A: For highly polar or zwitterionic monomers like N-Methacryloyl-L-lysine, passing the material through a basic alumina column to remove MEHQ is notoriously difficult and often results in product loss. Instead, you can exploit the MEHQ mechanism to your advantage: simply dissolve your monomer, add your radical initiator (e.g., AIBN or VA-044), and thoroughly degas the solution via freeze-pump-thaw cycles or nitrogen sparging. By driving off the dissolved oxygen, you instantly render the MEHQ inert, allowing your intended polymerization to proceed uninhibited[4].

Troubleshooting Issue Monomer Gelation Detected CheckGas Stored under 100% Inert Gas? Issue->CheckGas GasYes Yes: MEHQ Deactivated (Needs O2) CheckGas->GasYes True GasNo No: Check Temp/Light CheckGas->GasNo False TempLight Exposed to >8°C or ambient light? GasNo->TempLight TLYes Yes: Thermal/Photo Initiation TempLight->TLYes True TLNo No: Check Impurities TempLight->TLNo False

Diagnostic workflow for identifying the root cause of spontaneous monomer gelation.

Part 3: Quantitative Storage Parameters

The following table summarizes the causal relationship between storage conditions and auto-polymerization risk for MEHQ-inhibited methacrylamides.

Storage ParameterConditionAuto-Polymerization RiskMechanistic Causality
Atmosphere 100% Inert Gas (Ar/N₂)Critical / High MEHQ cannot form stable peroxyl radicals without O₂[3].
Atmosphere 5–21% Oxygen (Air)Low O₂ reacts with R• to form ROO•, which MEHQ efficiently quenches[2].
Temperature > 25°C (Room Temp)Moderate to High Thermal energy increases the rate of spontaneous homolytic cleavage.
Temperature 2°C to 8°CLow Optimal kinetic suppression of radical formation without freezing out the inhibitor[5].
Light Exposure Ambient UV/Visible LightHigh Photo-cleavage of the methacrylamide double bonds initiates a radical cascade.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Storage and Aliquoting Protocol

Objective: To safely store N-Methacryloyl-L-lysine while maintaining inhibitor efficacy and preventing moisture degradation.

Step 1: Initial Integrity Check (Self-Validation)

  • Weigh exactly 5.0 mg of the received N-Methacryloyl-L-lysine powder.

  • Transfer to a 1.5 mL microcentrifuge tube and add 1.0 mL of deionized water (pH ~7.0).

  • Vortex for 15 seconds.

  • Validation: The solution must be perfectly clear and colorless. If the solution is cloudy, viscous, or contains insoluble gel particles, auto-polymerization has already occurred during transit. Discard and contact the supplier.

Step 2: Aliquoting

  • Perform aliquoting under standard laboratory air (do not use a nitrogen-purged glovebox).

  • Transfer single-use quantities (e.g., 100 mg - 500 mg) into amber glass vials. The amber glass prevents photo-initiation from ambient fluorescent laboratory lighting.

Step 3: Headspace Management

  • Ensure the vial is sized so that the solid monomer occupies no more than 70% of the volume.

  • The remaining 30% headspace must contain ambient air. Do not purge the vial with Argon or Nitrogen.

Step 4: Temperature Control

  • Seal the vials tightly with PTFE-lined caps to prevent moisture ingress.

  • Store at 2°C to 8°C. Note: While -20°C is sometimes used, extreme cold can cause localized crystallization that physically separates the inhibitor from the monomer, reducing its efficacy upon thawing.

SOP 2: Controlled Initiation (Overcoming the Inhibitor)

Objective: To successfully polymerize the monomer without the need for complex inhibitor removal steps.

Step 1: Solution Preparation

  • Dissolve the required amount of N-Methacryloyl-L-lysine in your chosen solvent (e.g., water or a buffer) inside a Schlenk flask.

  • Add your radical initiator (e.g., V-50 or AIBN) and, if performing RAFT polymerization, your Chain Transfer Agent (CTA)[6].

Step 2: Deactivating the Inhibitor via Deoxygenation

  • Seal the Schlenk flask and connect it to a Schlenk line.

  • Perform a minimum of four Freeze-Pump-Thaw cycles, or sparge the solution vigorously with high-purity Nitrogen for 30–45 minutes.

  • Causality Check: By removing the dissolved oxygen, you have thermodynamically disabled the MEHQ inhibitor.

Step 3: Polymerization

  • Immerse the flask in an oil bath preheated to the initiator's decomposition temperature (e.g., 65°C for AIBN).

  • The polymerization will now proceed with standard kinetics, unaffected by the presence of the deactivated MEHQ[4].

References

  • METHACRYLIC ACID SAFE HANDLING MANUAL Petrochemistry.eu [Link]

  • Methyl Methacrylate Inhibited - Safety Data Sheet GJ Chemical [Link]

  • Inhibition of Free Radical Polymerization: A Review PMC - NIH [Link]

  • Synthesis of Zwitterionic Polymers Containing a Tertiary Sulfonium Group for Protein Stabilization Biomacromolecules - ACS Publications[Link]

  • Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine) Macromolecules - ACS Publications [Link]

Sources

Optimization

Technical Support Center: Optimizing UV Photoinitiator Concentration for N-Methacryloyl-L-lysine (LysMA) Gels

Welcome to the technical support guide for the optimization of N-Methacryloyl-L-lysine (LysMA) hydrogels. LysMA is an amino acid-based methacrylate monomer increasingly used for creating bioactive and hydrophilic polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the optimization of N-Methacryloyl-L-lysine (LysMA) hydrogels. LysMA is an amino acid-based methacrylate monomer increasingly used for creating bioactive and hydrophilic polymer systems, particularly in biomedical applications like tissue engineering and drug delivery.[1] The success of these applications hinges on the precise control of the hydrogel's properties, which are critically influenced by the concentration of the UV photoinitiator used during photopolymerization.

This guide provides a structured, in-depth approach to troubleshooting common issues and optimizing your experimental parameters. It is designed for researchers, scientists, and drug development professionals who seek to move beyond simple protocols to a deeper understanding of the underlying mechanisms governing their hydrogel systems.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format, explaining the causality behind the problem and providing actionable solutions.

Category 1: Gelation & Curing Failures

Question: Why is my N-Methacryloyl-L-lysine (LysMA) solution not forming a gel, or why is the gelation process excessively slow?

Answer: Failure to form a stable gel network is one of the most common issues in photopolymerization and typically points to insufficient generation of free radicals to initiate and sustain the polymerization chain reaction. Several factors can be responsible:

  • Insufficient Photoinitiator (PI) Concentration: This is the most direct cause. At very low concentrations, the number of free radicals generated upon UV exposure is inadequate to overcome inherent inhibitory effects and initiate widespread polymerization of the LysMA monomers.

  • Oxygen Inhibition: Oxygen present in the precursor solution is a potent inhibitor of free-radical polymerization. It scavenges the initial free radicals generated by the photoinitiator, preventing them from reacting with the methacrylate groups on the LysMA.[2] This effect is most pronounced at the surface of the gel, often resulting in a tacky or uncured top layer.[2]

  • Low UV Light Intensity or Incorrect Wavelength: The activation of the photoinitiator is entirely dependent on absorbing photons of a specific energy (wavelength). If the light source intensity is too low, the exposure time is too short, or its emission spectrum does not sufficiently overlap with the absorbance spectrum of the photoinitiator, radical generation will be inefficient.[2][3] For instance, Irgacure 2959 has a peak absorbance around 280 nm but is often used with 365 nm light sources, where its efficiency is lower.[4]

  • Inhibitors in Reagents: Although less common, trace impurities or stabilizers present in the monomer or solvent can inhibit the polymerization reaction.

Troubleshooting Steps:

  • Increase Photoinitiator Concentration: Gradually increase the PI concentration in well-defined increments (e.g., from 0.05% w/v to 0.1% w/v, then to 0.25% w/v). This is often the most effective solution.[5]

  • Deoxygenate the Precursor Solution: Before UV exposure, purge the LysMA-photoinitiator solution with an inert gas like nitrogen or argon for 5-10 minutes to displace dissolved oxygen.[3]

  • Optimize UV Exposure:

    • Increase the UV light intensity or extend the exposure time.[6] Note that excessively high intensity can lead to other issues (see next question).

    • Verify that your UV lamp's emission wavelength is appropriate for your chosen photoinitiator.[3]

Question: My LysMA gel forms, but it is brittle, inhomogeneous, or appears cloudy. What's going wrong?

Answer: The formation of a brittle or non-uniform gel network is often a sign of an uncontrolled, overly rapid polymerization process. This "runaway" reaction does not allow the polymer chains to form an ordered, well-integrated network.

  • Excessive Photoinitiator Concentration: A very high concentration of photoinitiator leads to a massive burst of free radicals upon UV exposure. This causes extremely rapid polymerization, creating localized, dense clusters of cross-linked polymer rather than a uniform, homogeneous network.[7] These dense regions create stress points within the gel, leading to brittleness.

  • High UV Light Intensity: Similar to high PI concentration, excessively high UV intensity can generate free radicals too quickly, leading to the same uncontrolled polymerization and poor network formation.

  • Precipitation of Components: If the photoinitiator or monomer is not fully dissolved in the aqueous solution, it can lead to phase separation and a cloudy appearance, resulting in an inhomogeneous final gel.

Troubleshooting Steps:

  • Reduce Photoinitiator Concentration: If you are using a high concentration (e.g., >0.5% w/v), systematically decrease it. The goal is to find a "sweet spot" that allows for complete gelation without being excessively fast.

  • Decrease UV Light Intensity: Reduce the power of your UV source or increase the distance between the source and your sample.

  • Ensure Complete Dissolution: Gently warm the solution or use a vortex mixer to ensure all components, especially the photoinitiator, are fully dissolved before initiating polymerization.

Category 2: Physical & Mechanical Properties

Question: How does photoinitiator concentration affect the mechanical stiffness (Young's Modulus, G') and swelling properties of my LysMA gel?

Answer: The photoinitiator concentration directly dictates the cross-linking density of the hydrogel network, which in turn governs its mechanical and physical properties.

  • Mechanical Stiffness: Stiffness, often measured as the storage modulus (G'), is directly proportional to the cross-linking density.

    • Increasing PI concentration generally leads to a higher number of initiated polymer chains and thus a more densely cross-linked network. This results in a stiffer hydrogel with a higher storage modulus.[5][8]

    • Insufficient PI concentration results in a sparsely cross-linked network, yielding a soft, mechanically weak gel.[9]

  • Swelling Ratio: The swelling behavior of a hydrogel is inversely proportional to its cross-linking density.

    • Increasing PI concentration creates a tighter network with smaller mesh sizes. This physically restricts the influx of water, leading to a lower equilibrium swelling ratio.[10][11][12]

    • Low PI concentration results in a loose network with large pores, allowing it to absorb a significant amount of water, thus exhibiting a high swelling ratio.

This relationship is summarized in the table below:

Photoinitiator ConcentrationCross-linking DensityMechanical Stiffness (G')Swelling Ratio
Low LowLowHigh
Optimal Moderate-HighTunable / DesiredControlled
High Very HighHigh (but potentially brittle)Low
Category 3: Biocompatibility & Cytotoxicity

Question: I'm using my LysMA gels for cell culture. What are the cytotoxicity risks, and how can I minimize them?

Answer: While photopolymerization is a powerful tool for encapsulating cells, both the photoinitiator molecules and the free radicals they generate can be cytotoxic.[13]

  • Inherent Toxicity of Photoinitiators: Many photoinitiators and their cleavage byproducts can be toxic to cells, especially at high concentrations.[14] The cytotoxicity varies significantly between different types of photoinitiators.

  • Free Radical Damage: The free radicals generated during polymerization are highly reactive and can damage cell membranes, proteins, and DNA, leading to apoptosis or necrosis.

  • Unreacted Monomers: Incomplete polymerization can leave unreacted LysMA monomers and photoinitiator molecules trapped within the gel network, which can leach out over time and harm encapsulated cells.

Mitigation Strategies:

  • Use the Minimum Effective Concentration: The most critical step is to determine the lowest possible photoinitiator concentration that still achieves the desired gel properties and gelation time. This minimizes the cytotoxic burden on the cells.

  • Choose a Cytocompatible Photoinitiator: For cell-based applications, certain photoinitiators are preferred due to their lower cytotoxicity.

    • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is highly recommended. It is more water-soluble and has a higher initiation efficiency at 365 nm compared to many alternatives, allowing for the use of lower concentrations and shorter UV exposure times.[4][5]

    • Irgacure 2959 (I2959) is widely used but is generally considered more cytotoxic than LAP at equivalent effective concentrations and requires longer exposure times.[5]

  • Optimize UV Exposure: Use the lowest UV intensity and shortest exposure time necessary for complete gelation to minimize free radical-induced cell damage.[11]

  • Thoroughly Wash Gels: For acellular scaffolds that will be seeded with cells later, it is crucial to wash the polymerized hydrogels extensively in sterile PBS or culture medium for 24-48 hours. This helps to remove any unreacted, cytotoxic components before cell seeding.[14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for a photoinitiator like LAP or Irgacure 2959 in a LysMA hydrogel system? A typical starting range for most aqueous hydrogel systems is between 0.05% and 0.5% (w/v) .[5][9][11] It is strongly recommended to start on the lower end (e.g., 0.05% or 0.1% w/v) and work your way up, as this will help you identify the minimum effective concentration and avoid issues of brittleness and cytotoxicity.

Q2: Can I use a visible light photoinitiator for my LysMA gels? Yes, using a visible light-based photoinitiation system (e.g., Eosin Y with a co-initiator like triethanolamine (TEA)) is an excellent strategy, especially for applications involving cell encapsulation.[15] Visible light is less energetic than UV light and therefore causes significantly less cell damage.[6] However, these systems can be more complex to optimize and may be more susceptible to oxygen inhibition.

Q3: How does the concentration of N-Methacryloyl-L-lysine itself affect the optimization process? The concentration of the LysMA monomer is a critical parameter. A higher monomer concentration will require a sufficient photoinitiator concentration to achieve a high degree of conversion and form a robust network. Conversely, at a very high monomer concentration, the solution's viscosity increases, which can slow down the mobility of free radicals and affect the polymerization kinetics. The ratio of monomer to photoinitiator is key, and the optimal PI concentration may need to be re-evaluated if you significantly change the LysMA concentration.[11]

Visualizations & Workflows

Mechanism of UV Photopolymerization

The diagram below illustrates the fundamental three-step process of free-radical photopolymerization that forms the LysMA hydrogel network.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination & Cross-linking PI Photoinitiator (PI) Rad Free Radicals (R•) PI->Rad UV Light (hν) Monomer LysMA Monomer Rad->Monomer Reaction Chain Growing Polymer Chain (R-M•) Chain->Chain Network Cross-linked Hydrogel Network Chain->Network

Caption: The UV photopolymerization process for LysMA hydrogels.

Troubleshooting Workflow for Gelation Failure

Use this decision tree to diagnose and solve common issues encountered during the optimization process.

Troubleshooting Start Problem: Incomplete or Weak Gelation CheckPI Is PI concentration very low? (<0.1% w/v) Start->CheckPI CheckUV Is UV exposure adequate? (Intensity & Time) CheckPI->CheckUV No Sol_IncPI Solution: Increase PI Concentration (e.g., to 0.1-0.25% w/v) CheckPI->Sol_IncPI Yes CheckO2 Was solution deoxygenated? CheckUV->CheckO2 Yes Sol_IncUV Solution: Increase Exposure Time or Intensity CheckUV->Sol_IncUV No CheckWavelength Does UV wavelength match PI absorbance? CheckO2->CheckWavelength Yes Sol_DeO2 Solution: Purge with Nitrogen/Argon before curing CheckO2->Sol_DeO2 No Sol_MatchWL Solution: Change PI or Light Source for better spectral overlap CheckWavelength->Sol_MatchWL No Success Successful Gelation CheckWavelength->Success Yes (Re-evaluate other factors) Sol_IncPI->Success Sol_IncUV->Success Sol_DeO2->Success

Caption: A decision tree for troubleshooting incomplete LysMA gelation.

Experimental Protocols

Protocol 1: Determining Optimal Photoinitiator Concentration

This protocol provides a systematic approach to identify the ideal photoinitiator concentration for your specific LysMA formulation and application.

1. Preparation of Stock Solutions: a. Prepare a 10% (w/v) LysMA precursor solution in sterile PBS or cell culture medium. Ensure it is fully dissolved. b. Prepare a 1% (w/v) photoinitiator (e.g., LAP) stock solution in the same buffer. Protect from light by wrapping the vial in aluminum foil.

2. Creating the Concentration Series: a. In separate, sterile, light-protected microcentrifuge tubes (e.g., amber tubes), prepare your final precursor solutions. For a final volume of 1 mL, mix the components as described in the table below.

Final PI Conc. (% w/v) 10% LysMA Solution (µL) 1% PI Stock (µL) Buffer (µL)
0.05% 900 5 95
0.1% 900 10 90
0.25% 900 25 75
0.5% 900 50 50

b. Mix each solution thoroughly by gentle pipetting or brief vortexing.

3. Photopolymerization: a. Pipette a defined volume of each solution from the series into a mold (e.g., a PDMS mold or between two glass slides with a spacer). b. Expose each sample to a UV light source (e.g., 365 nm) at a fixed intensity and for a fixed duration (e.g., 5 minutes). Ensure the distance to the light source is consistent for all samples.

4. Initial Assessment: a. After exposure, gently probe each gel to assess its state. Note any differences in stiffness, tackiness, or homogeneity. b. Select the concentrations that resulted in solid, non-tacky gels for further characterization. The lowest concentration that produces a good gel is often the best starting point for biological applications.

5. Quantitative Characterization: a. Proceed to Protocol 2 (Swelling Ratio) and Protocol 3 (Mechanical Testing) to quantitatively evaluate the properties of the successfully formed gels. This data will allow you to select the PI concentration that best matches your target application's requirements.

Protocol 2: Measuring the Equilibrium Swelling Ratio

This protocol quantifies the water-holding capacity of the hydrogel, a key indicator of cross-linking density.[16][17]

1. Sample Preparation: a. Prepare at least three replicate hydrogel samples for each condition you wish to test. b. After polymerization, carefully remove the gels from their molds and gently blot any surface moisture with a lint-free wipe.

2. Initial Mass Measurement: a. Immediately weigh each hydrogel sample to obtain the initial swollen mass (M_s).

3. Lyophilization (Drying): a. Place the weighed samples in a suitable container and freeze them at -80°C for at least 4 hours. b. Lyophilize the frozen samples (freeze-dry) until all water has been removed (typically 24-48 hours). The gels should appear as a dry, porous scaffold.

4. Dry Mass Measurement: a. Weigh the completely dry hydrogel scaffolds to obtain the dry mass (M_d).

5. Calculation: a. The mass swelling ratio (q) is calculated using the following formula:[18] q = M_s / M_d b. Alternatively, the water content can be expressed as a percentage: Water Content (%) = [(M_s - M_d) / M_s] * 100

Protocol 3: Characterizing Mechanical Properties via Rheology

This protocol outlines a basic method for measuring the stiffness (storage modulus, G') of your hydrogels using a rheometer.[19][20]

1. Sample Preparation: a. Prepare hydrogel samples in a cylindrical shape with a defined diameter and thickness that is compatible with your rheometer's geometry (e.g., 8 mm or 20 mm parallel plate). b. Allow the gels to equilibrate in PBS at 37°C for at least 1 hour before testing.

2. Rheometer Setup: a. Set the rheometer to the desired temperature (e.g., 37°C). b. Carefully place the hydrogel sample onto the center of the bottom plate. c. Lower the upper plate until it makes contact with the gel and apply a small normal force to ensure good contact without compressing the sample excessively.

3. Strain Sweep: a. Perform a strain sweep (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strains where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

4. Frequency Sweep: a. Select a strain value from within the LVER (e.g., 1%). b. Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at this fixed strain. c. The value of the storage modulus (G') in the plateau region of the frequency sweep is typically reported as the stiffness of the hydrogel. For a well-formed gel, G' should be significantly higher than the loss modulus (G'').

References

  • Zuidema, J. M., Rivet, C. J., Gilbert, R. J., & Morrison, F. A. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(5), 1063–1073. [Link]

  • Scribd. (2013). Hydrogel Rheological Characterization Protocol. [Link]

  • ResearchGate. (n.d.). Effect of photoinitiator concentration on the properties of polyethylene glycol based hydrogels for potential regenerative medicine applications.
  • Li, S., & Zhao, X. (2019). Protocol Efficiently Measuring the Swelling Rate of Hydrogels. ResearchGate. [Link]

  • Hasan, M. S., et al. (2015). Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time. PMC. [Link]

  • Al-Akl, N. S., et al. (2020). Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. Biomacromolecules. [Link]

  • Zuidema, J. M., et al. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies. PubMed. [Link]

  • Li, S., & Zhao, X. (2019). Protocol efficiently measuring the swelling rate of hydrogels. PubMed. [Link]

  • ResearchGate. (n.d.). A protocol for rheological characterization of hydrogels for tissue engineering strategies.
  • Scientific.Net. (n.d.). The Effect of Photoinitiator Concentration on the Physicochemical Properties of Hydrogel Contact Lenses. [Link]

  • Płaczek, M., et al. (2022). Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels' Synthesis on Their Physicochemical Properties. MDPI. [Link]

  • ResearchGate. (n.d.). Effect of photoinitiator type and concentration on both gelation....
  • Bas, O., et al. (2021). Mechanical Characterization of Multilayered Hydrogels: A Rheological Study for 3D-Printed Systems. PMC. [Link]

  • Wang, Y., et al. (2015). The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application. PMC. [Link]

  • ResearchGate. (n.d.). Fig. 4. Cytotoxicity of visible light initiation compared to UV light....
  • Wang, Y., et al. (2014). The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application.
  • Bas, O., et al. (2017). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. MDPI. [Link]

  • ResearchGate. (2021). Protocol suggestion to evaluate swelling ratio for hydrogels?. [Link]

  • Lin, C.-H., et al. (2024). Lysine-Triggered Polymeric Hydrogels with Self-Adhesion, Stretchability, and Supportive Properties. MDPI. [Link]

  • Hydrogel Design. (n.d.). Swelling. [Link]

  • MIT OpenCourseWare. (n.d.). Experiment 5: Swelling and solute transport properties of hydrogels.
  • Al-Maawi, S., et al. (2023). Optimizing Gelatin Methacryloyl for Craniofacial Muscle Regeneration: Material Design and Application. MDPI. [Link]

  • Sisk, G. C., et al. (2016). Visible Light Crosslinking of Methacrylated Hyaluronan Hydrogels for Injectable Tissue Repair. PMC. [Link]

  • Wang, H., et al. (2021). Enhancement of Antibacterial and Mechanical Properties of Photocurable ε-Poly-l-lysine Hydrogels by Tannic Acid Treatment. ACS Applied Bio Materials. [Link]

  • Guangdong Lencolo New Material Co., LTD. (2024). Why Is Your UV Resin Not Curing Properly?. [Link]

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Troubleshooting

Optimizing pH Conditions for N-Methacryloyl-L-lysine (MAL) Polymerization: A Technical Support Guide

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the pH conditions during the polymeriza...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the pH conditions during the polymerization of N-Methacryloyl-L-lysine (MAL). Understanding the critical role of pH is paramount for controlling polymerization kinetics, polymer properties, and ultimately, the success of your experimental outcomes. This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

The Critical Role of pH in MAL Polymerization: A Mechanistic Overview

The polymerization of N-Methacryloyl-L-lysine, a monomer featuring a polymerizable methacrylate group and the amino acid lysine, is profoundly influenced by the pH of the reaction medium. The pH dictates the protonation state of the α-carboxyl and α-amino groups of the lysine moiety, which in turn governs the monomer's overall charge, solubility, and reactivity.

The approximate pKa values for the ionizable groups of the lysine amino acid are:

  • α-Carboxyl Group: ~2.2

  • α-Amino Group: ~9.0

  • ε-Amino Group (where the methacryloyl group is attached): ~10.5[1][2]

It is important to note that the attachment of the methacryloyl group to the ε-amino group will influence its pKa value. However, the pKa values of the α-carboxyl and α-amino groups provide a strong foundation for understanding the monomer's charge characteristics at different pH levels.

The charge state of the MAL monomer at various pH ranges can be summarized as follows:

pH RangePredominant Charge of α-Carboxyl GroupPredominant Charge of α-Amino GroupOverall Net Charge of MAL Monomer
pH < 2.2 Neutral (-COOH)Positively Charged (-NH3+)+1
2.2 < pH < 9.0 Negatively Charged (-COO-)Positively Charged (-NH3+)0 (Zwitterionic)
pH > 9.0 Negatively Charged (-COO-)Neutral (-NH2)-1

This pH-dependent charge has significant implications for polymerization:

  • Monomer Reactivity: The electronic environment around the methacrylate group can be influenced by the ionization state of the nearby amino and carboxyl groups, potentially affecting its susceptibility to radical attack.

  • Solubility and Partitioning: In aqueous solutions, the overall charge of the monomer dictates its solubility. A highly charged monomer will be more soluble in the aqueous phase. For emulsion or dispersion polymerizations, this is a critical factor, as a more neutral, hydrophobic monomer is more likely to partition into the growing polymer particles rather than polymerizing in the aqueous phase.[3]

  • Electrostatic Interactions: Repulsion between charged monomer units can hinder polymerization kinetics. Conversely, at the isoelectric point (where the net charge is zero), monomer aggregation might occur.

Below is a diagram illustrating the relationship between pH and the ionization state of the MAL monomer, which in turn influences the polymerization strategy.

Caption: Influence of pH on MAL monomer state and polymerization outcome.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the free radical polymerization of N-Methacryloyl-L-lysine?

A1: The optimal pH is highly dependent on the polymerization technique and the desired polymer characteristics. However, a common starting point for aqueous free radical polymerization is a pH around 6.7.[3] At this pH, the MAL monomer exists predominantly in its zwitterionic form, with a net charge close to zero. This state can be advantageous as it minimizes electrostatic repulsion between monomer units and can lead to a more controlled polymerization.

For techniques like emulsion or dispersion polymerization, it is often desirable to have the monomer in a more neutral, hydrophobic state to encourage its partitioning into the growing polymer particles.[3] In the case of MAL, this would also correspond to a pH near its isoelectric point.

Q2: How does an acidic pH affect the polymerization of MAL?

A2: At a pH significantly below the isoelectric point (e.g., pH < 4), the α-amino group will be fully protonated, giving the monomer a net positive charge. This can lead to:

  • Increased Aqueous Solubility: The cationic monomer will be highly soluble in water, which might lead to the formation of water-soluble polymers or oligomers, especially in heterogeneous polymerization systems.

  • Electrostatic Repulsion: The repulsion between positively charged monomer units could decrease the rate of polymerization.

Q3: What are the effects of a basic pH on MAL polymerization?

A3: At a pH significantly above the isoelectric point (e.g., pH > 9), the α-amino group will be deprotonated, and the monomer will have a net negative charge due to the ionized carboxyl group. This can result in:

  • Increased Aqueous Solubility: Similar to acidic conditions, the anionic monomer will be highly soluble in water, potentially leading to polymerization in the aqueous phase.

  • Potential for Side Reactions: At high pH, the amide bond of the methacryloyl group could be susceptible to hydrolysis, leading to the formation of methacrylic acid and lysine. This would consume the monomer and inhibit polymerization. While methacrylates are generally more resistant to hydrolysis than acrylates, it is a possibility to consider under strong basic conditions.

Q4: Can the initiator system influence the optimal pH for polymerization?

A4: Yes, the choice of initiator is crucial and can be pH-dependent.

  • Persulfate Initiators (e.g., Potassium Persulfate, KPS): These are commonly used in aqueous polymerizations. They decompose to form sulfate radicals. Their efficiency can be influenced by pH, and they are typically used in a pH range of 4-9.

  • Azo Initiators (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA): These initiators can be used in both aqueous and organic media. The decomposition rate of some azo initiators can be pH-dependent. For instance, ACVA has carboxyl groups and its solubility and decomposition kinetics can be affected by pH. A study on the polymerization of poly(ε-N-methacryloyl-l-lysine) successfully used ACVA at a pH of 6.7.[3]

  • Redox Initiator Systems: These systems, often a combination of an oxidizing and a reducing agent, can be very sensitive to pH. The efficiency of the redox couple is often optimal within a specific pH range.

It is essential to consult the technical data sheet for your chosen initiator to determine its optimal pH range and any potential incompatibilities.

Troubleshooting Guide

This section addresses common problems encountered during the polymerization of N-Methacryloyl-L-lysine and provides systematic troubleshooting steps.

Problem Potential Cause(s) Troubleshooting Steps
Low or no polymerization 1. Incorrect pH: The pH may be too far from the optimal range, leading to high monomer solubility in the aqueous phase (for heterogeneous systems) or electrostatic repulsion between monomer units. 2. Initiator Inefficiency: The chosen initiator may not be effective at the reaction pH, or its concentration may be too low. 3. Monomer Degradation: At very high or low pH, the MAL monomer may undergo hydrolysis. 4. Presence of Inhibitors: Oxygen is a potent inhibitor of free radical polymerization.1. pH Adjustment: Carefully measure and adjust the initial pH of your reaction mixture to be near the isoelectric point of MAL (around pH 6-7) as a starting point. Use a buffered solution to maintain a stable pH throughout the polymerization. 2. Initiator Selection and Concentration: Verify the optimal pH range for your initiator. Consider increasing the initiator concentration. If using a redox system, ensure the pH is optimal for the specific pair. 3. pH Control: Avoid extreme pH values. If a basic pH is required, consider performing the reaction at a lower temperature to minimize hydrolysis. 4. Deoxygenation: Thoroughly deoxygenate your reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during the polymerization.
Formation of a high amount of water-soluble polymer 1. pH is too high or too low: This increases the charge and aqueous solubility of the MAL monomer, leading to polymerization in the aqueous phase.1. Adjust pH to Isoelectric Point: As with low conversion, adjusting the pH to be near the isoelectric point will decrease the monomer's aqueous solubility and favor its incorporation into the polymer particles in heterogeneous systems.
Inconsistent batch-to-batch results 1. Poor pH control: Small variations in the initial pH between batches can lead to significant differences in polymerization kinetics and polymer properties.1. Use a Buffer: Employ a suitable buffer system (e.g., phosphate buffer) to maintain a constant pH throughout the polymerization. 2. Precise pH Measurement: Use a calibrated pH meter for accurate measurements.
Gel formation or uncontrolled polymerization 1. High Initiator Concentration: Too much initiator can lead to a very rapid and exothermic reaction. 2. High Monomer Concentration: A high concentration of MAL can also lead to a rapid, uncontrolled polymerization. 3. Inadequate Heat Dissipation: The polymerization is exothermic, and poor heat management can lead to a runaway reaction.1. Optimize Initiator Concentration: Perform a series of experiments with varying initiator concentrations to find the optimal level. 2. Adjust Monomer Feed: Consider adding the monomer to the reaction mixture gradually (semi-batch process) to control the reaction rate. 3. Improve Heat Transfer: Ensure efficient stirring and use a reaction vessel with good heat transfer properties (e.g., a water bath) to manage the reaction temperature.

Below is a workflow diagram for troubleshooting common MAL polymerization issues.

MAL_Troubleshooting_Workflow Start Problem with MAL Polymerization Low_Conversion Issue: Low/No Polymerization Start->Low_Conversion Soluble_Polymer Issue: High Water-Soluble Polymer Start->Soluble_Polymer Inconsistent_Results Issue: Inconsistent Batches Start->Inconsistent_Results Uncontrolled_Reaction Issue: Gelation/Uncontrolled Rxn Start->Uncontrolled_Reaction Check_pH 1. Verify and Adjust Reaction pH (Target ~pI, e.g., 6-7) Check_Initiator 2. Evaluate Initiator System (Type, Concentration, pH range) Check_pH->Check_Initiator Check_Deoxygenation 3. Ensure Thorough Deoxygenation Check_Initiator->Check_Deoxygenation Check_Monomer_Quality 4. Check Monomer Purity and for Degradation Check_Deoxygenation->Check_Monomer_Quality Success Successful Polymerization Check_Monomer_Quality->Success If all checks pass Low_Conversion->Check_pH Soluble_Polymer->Check_pH Inconsistent_Results->Check_pH Buffer_Solution Use a Buffered System Inconsistent_Results->Buffer_Solution Uncontrolled_Reaction->Check_Initiator Optimize_Initiator Optimize Initiator Concentration/Type Uncontrolled_Reaction->Optimize_Initiator Semi_Batch Consider Semi-Batch Monomer Addition Uncontrolled_Reaction->Semi_Batch Improve_Heat_Management Improve Heat Dissipation Uncontrolled_Reaction->Improve_Heat_Management Buffer_Solution->Success Optimize_Initiator->Success Semi_Batch->Success Improve_Heat_Management->Success

Caption: Troubleshooting workflow for MAL polymerization.

Experimental Protocol: pH Adjustment and Monitoring

This protocol provides a general guideline for preparing a buffered reaction medium for the polymerization of N-Methacryloyl-L-lysine.

Materials:

  • N-Methacryloyl-L-lysine (MAL)

  • Deionized (DI) water, deoxygenated

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic) or other suitable buffer system

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M) for pH adjustment

  • Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid) - ACVA)

  • Reaction vessel equipped with a stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution of the desired concentration (e.g., 0.1 M) and target pH (e.g., 6.7) by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deoxygenated DI water.

  • Monomer Dissolution: In the reaction vessel, dissolve the N-Methacryloyl-L-lysine monomer in the prepared buffer solution.

  • pH Verification and Adjustment: Measure the pH of the monomer solution using a calibrated pH meter. If necessary, adjust the pH to the target value using dilute HCl or NaOH solutions.

  • Deoxygenation: Bubble nitrogen or argon gas through the solution for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the polymerization.

  • Initiator Addition: Dissolve the initiator in a small amount of the deoxygenated buffer solution and add it to the reaction vessel.

  • Polymerization: Heat the reaction mixture to the desired polymerization temperature and maintain it for the required reaction time with constant stirring.

  • pH Monitoring (Optional but Recommended): For long polymerization times, it may be beneficial to periodically take small aliquots (under inert atmosphere) to monitor the pH and adjust if necessary.

References

  • NIPAm-Based Modification of Poly(L-lysine): A pH-Dependent LCST-Type Thermo-Responsive Biodegradable Polymer. Polymers (Basel). 2022 Feb; 14(4): 802.
  • Schlaad, H., & Antonietti, M. (2013). Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine). Macromolecules, 46(21), 8594–8602.
  • Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine. Sci Rep. 2022; 12: 19719.
  • Synthesis and Phase Behavior of Poly(N-isopropylacrylamide)-b-Poly(L-Lysine Hydrochloride) Copolymers. Int J Mol Sci. 2017 Jan; 18(1): 159.
  • ε-Methacryloyl-l-lysine based polypeptides and their thiol–ene click functionaliz
  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers (Basel). 2021 Feb; 13(4): 588.
  • Residue-Specific p K a Determination of Lysine and Arginine Side Chains by Indirect 15 N and 13 C NMR Spectroscopy: Application to apo Calmodulin. J Am Chem Soc. 2007 Dec 26; 129(51): 15805–15813.
  • Residue-specific pK(a) determination of lysine and arginine side chains by indirect N-15 and C-13 NMR spectroscopy: Application to apo calmodulin. J Am Chem Soc. 2007 Dec 26;129(51):15805-13.
  • The pka and isoelectric point values of lysine, methionine, and tryptophan.
  • Determination of the side chain pKa values of the lysine residues in calmodulin. Biochemistry. 1993 Oct 26;32(42):11346-54.
  • pH dependence of the assembly mechanism and properties of poly(L-lysine) and poly(L-glutamic acid) complexes. Phys. Chem. Chem. Phys., 2023,25, 18274-18286.
  • Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers (Basel). 2020 Dec; 12(12): 2854.
  • Thermal Induced Polymerization of l-Lysine forms Branched Particles with Blue Fluorescence. Polymers (Basel). 2021 Aug; 13(16): 2780.
  • Poly-L-Lysine Solution. Millipore Sigma.
  • (PDF) NIPAm-Based Modification of Poly(L-lysine): A pH-Dependent LCST-Type Thermo-Responsive Biodegradable Polymer.

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of N-Methacryloyl-L-lysine and Methacrylic Acid for Advanced Hydrogel Synthesis

A Senior Application Scientist's Guide to Monomer Selection in Drug Delivery and Tissue Engineering In the dynamic fields of advanced drug delivery and tissue engineering, the rational design of hydrogel-based biomateria...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Monomer Selection in Drug Delivery and Tissue Engineering

In the dynamic fields of advanced drug delivery and tissue engineering, the rational design of hydrogel-based biomaterials is paramount. The choice of monomer is a critical determinant of the final properties and in vivo performance of the hydrogel. This guide provides an in-depth, evidence-based comparison of two key monomers: the biofunctional amino acid-derivative, N-Methacryloyl-L-lysine (MAL), and the widely utilized, pH-responsive monomer, methacrylic acid (MAA). This analysis will delve into the chemical nuances, polymerization behavior, and functional differences that guide the selection of one monomer over the other for specific biomedical applications.

At a Glance: Key Differences Between MAL and MAA

FeatureN-Methacryloyl-L-lysine (MAL)Methacrylic Acid (MAA)
Chemical Nature Amino acid-based, zwitterionic potentialSimple vinyl monomer with a carboxylic acid group
Primary Functional Groups Carboxylic acid, primary amine, and methacrylateCarboxylic acid and methacrylate
Biocompatibility Excellent, derived from an essential amino acid[1]Generally considered non-toxic and biocompatible[2][3]
pH-Responsiveness Complex pH-responsive behavior due to both amine and carboxyl groupsPronounced pH-responsive swelling above its pKa (~5.5)[4][5]
Cell Interaction Promotes cell adhesion and proliferation due to the lysine backbone[6][7]Limited inherent cell-interactive properties
Biodegradability Potential for enzymatic degradation at the lysine residueNot readily biodegradable
Applications Tissue engineering scaffolds, bioactive coatings, cell-laden hydrogels[6][7]Enteric drug delivery coatings, pH-triggered release systems[4][8]

The Chemistry of Choice: Understanding the Monomers

The fundamental differences in the chemical structures of MAL and MAA dictate their behavior in hydrogel networks.

Methacrylic Acid (MAA) is a relatively simple α,β-unsaturated carboxylic acid. Its polymerization results in poly(methacrylic acid) (PMAA), a polymer with pendant carboxylic acid groups.[4] These groups are protonated at low pH, leading to a collapsed hydrogel state. As the pH rises above the pKa of the carboxylic acid, these groups deprotonate, resulting in electrostatic repulsion between the polymer chains and a significant increase in swelling.[2][5] This sharp pH-dependent transition is the cornerstone of its use in applications like colon-targeted drug delivery.[8][9]

N-Methacryloyl-L-lysine (MAL) , on the other hand, is a more complex monomer derived from the essential amino acid L-lysine.[1][6] It possesses a methacrylate group for polymerization, a carboxylic acid group, and a primary amine group. This combination of functional groups provides a richer chemical landscape. The presence of both acidic and basic moieties can impart zwitterionic character to the resulting polymer, influencing its solution properties and interactions with biological molecules.[10] The lysine backbone is a key feature, as it is a natural component of proteins and can participate in biological recognition processes, enhancing cell adhesion and biocompatibility.[1][7]

cluster_0 Monomer Structures cluster_1 Key Functional Groups MAA Methacrylic Acid (MAA) Carboxyl_MAA Carboxylic Acid MAA->Carboxyl_MAA Contains Methacrylate_MAA Methacrylate MAA->Methacrylate_MAA Contains MAL N-Methacryloyl-L-lysine (MAL) Carboxyl_MAL Carboxylic Acid MAL->Carboxyl_MAL Contains Amine_MAL Primary Amine MAL->Amine_MAL Contains Methacrylate_MAL Methacrylate MAL->Methacrylate_MAL Contains

Figure 1: Comparison of the functional groups present in Methacrylic Acid (MAA) and N-Methacryloyl-L-lysine (MAL).

Performance in Hydrogel Systems: A Comparative Analysis

pH-Responsiveness and Swelling Behavior

PMAA hydrogels are archetypal pH-responsive systems. Their swelling is highly dependent on the pH of the surrounding medium, with a sharp transition around the pKa of the carboxylic acid groups.[2][5] This "on-off" swelling behavior is highly predictable and can be tailored by copolymerization with other monomers.[9]

MAL-based hydrogels also exhibit pH-responsive swelling, but the behavior is more nuanced due to the presence of both acidic and basic functional groups. The swelling profile will be influenced by the protonation state of both the carboxylic acid and the amine groups, which will depend on their respective pKa values. This can lead to a more complex swelling profile across a wider pH range, which can be advantageous for applications requiring a more gradual response to pH changes.[11]

Biocompatibility and Bio-interactivity

While PMAA is generally considered biocompatible, it is a synthetic polymer and lacks inherent biological recognition motifs.[3] Its interactions with cells are often non-specific.

In contrast, MAL-based hydrogels offer superior biocompatibility and bio-interactivity. The L-lysine component is a natural amino acid that can be recognized by cells, promoting cell adhesion, proliferation, and viability.[1][7] This makes MAL an excellent choice for tissue engineering scaffolds where integration with host tissue is crucial. Furthermore, the primary amine groups on the lysine residue provide reactive handles for the covalent attachment of bioactive molecules, such as growth factors or peptides, further enhancing the bio-functionality of the hydrogel.

Mechanical Properties and Network Structure

The mechanical properties of both MAA and MAL hydrogels can be tuned by altering the crosslinking density and polymer concentration.[12][13] PMAA hydrogels can form robust networks, and their mechanical strength can be enhanced by forming interpenetrating polymer networks (IPNs) or by incorporating reinforcing agents.[3]

The presence of the flexible lysine side chain in MAL may influence the network structure and mechanical properties of the resulting hydrogels. The potential for hydrogen bonding between the amine and carboxyl groups can also contribute to the overall network integrity and mechanical strength.[1]

Experimental Protocols: Synthesis of MAA and MAL Hydrogels

The following protocols outline the synthesis of a basic MAA hydrogel and a MAL-based hydrogel via free-radical polymerization. These are starting points and can be optimized for specific applications.

Protocol 1: Synthesis of a Poly(methacrylic acid) (PMAA) Hydrogel

This protocol describes the synthesis of a simple PMAA hydrogel using ammonium persulfate (APS) as the initiator and N,N'-methylenebis(acrylamide) (MBA) as the crosslinker.

Materials:

  • Methacrylic acid (MAA)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • In a vial, dissolve a specific amount of MAA and MBA in deionized water.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS, to the solution and mix gently.

  • Add the accelerator, TEMED, to the solution to initiate the polymerization reaction.

  • Quickly transfer the solution to a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or overnight.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.

cluster_0 PMAA Hydrogel Synthesis Workflow A Dissolve MAA and MBA in water B Nitrogen Purge A->B C Add APS (Initiator) B->C D Add TEMED (Accelerator) C->D E Transfer to Mold D->E F Polymerization E->F G Wash and Purify F->G

Figure 2: A simplified workflow for the synthesis of a poly(methacrylic acid) hydrogel.
Protocol 2: Synthesis of a Poly(N-Methacryloyl-L-lysine) (PMAL) Hydrogel

This protocol outlines the synthesis of a hydrogel using MAL as the primary monomer.

Materials:

  • N-Methacryloyl-L-lysine (MAL)

  • N,N'-methylenebis(acrylamide) (MBA) or other suitable crosslinker

  • Photoinitiator (e.g., Irgacure 2959) or a redox initiation system (APS/TEMED)

  • Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

  • Dissolve the MAL monomer and the crosslinker (MBA) in PBS.

  • If using a photoinitiator, add it to the solution and protect it from light.

  • Purge the solution with nitrogen to remove oxygen.

  • If using a redox initiation system, add APS and TEMED.

  • Transfer the solution to a suitable mold.

  • If using photopolymerization, expose the mold to UV light for a specified time to initiate crosslinking.[7] If using redox initiation, allow it to polymerize at room temperature.

  • After polymerization, remove the hydrogel and wash it thoroughly with PBS to remove unreacted components.

Causality Behind Experimental Choices

The choice of initiator and crosslinker is critical in both protocols. For MAA hydrogels, a redox initiation system like APS/TEMED is common for aqueous polymerizations.[14][15] For MAL hydrogels, especially when encapsulating cells, a photoinitiator like Irgacure 2959 is often preferred due to its biocompatibility and the ability to initiate polymerization under mild conditions with UV light.[16] The crosslinker concentration is a key parameter for controlling the mechanical properties and swelling ratio of the hydrogel. A higher crosslinker concentration will result in a more tightly crosslinked network with lower swelling and higher mechanical stiffness.[12]

Concluding Remarks for the Practicing Scientist

The choice between N-Methacryloyl-L-lysine and methacrylic acid for hydrogel synthesis is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired application.

Choose Methacrylic Acid (MAA) when:

  • The primary requirement is a sharp, predictable pH-responsive swelling behavior.

  • The application is focused on oral drug delivery, particularly for enteric protection and colon-targeted release.

  • Cost is a significant consideration, as MAA is a more common and less expensive monomer.

Choose N-Methacryloyl-L-lysine (MAL) when:

  • Enhanced biocompatibility and bio-interactivity are critical.

  • The hydrogel is intended for tissue engineering applications that require cell adhesion and proliferation.

  • The goal is to create a bioactive scaffold that can be further functionalized with biomolecules via the primary amine groups.

By understanding the fundamental chemical and functional differences between these two monomers, researchers can make informed decisions in the design and fabrication of advanced hydrogel systems tailored to the specific demands of their biomedical applications.

References

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Comparative

Quantitative NMR Spectroscopy (qNMR) for the Purity Characterization of N-Methacryloyl-L-lysine: A Comparative Guide

As an application scientist bridging the gap between synthetic chemistry and polymer engineering, I cannot overstate the importance of monomer purity. When we synthesize ε-N-methacryloyl-L-lysine via the classic copper-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist bridging the gap between synthetic chemistry and polymer engineering, I cannot overstate the importance of monomer purity. When we synthesize ε-N-methacryloyl-L-lysine via the classic copper-complex route, the goal is to produce a pristine zwitterionic monomer for downstream applications, such as[1]. However, residual copper oxalate, unreacted L-lysine, or hydrolyzed methacrylic acid can silently ruin downstream RAFT or free-radical polymerizations by altering propagation kinetics and expanding the polydispersity index.

Traditional chromatography often fails to provide the absolute certainty required for these functionalized amino acids. This guide outlines why Quantitative NMR (qNMR) is the authoritative standard for characterizing N-Methacryloyl-L-lysine, detailing a self-validating protocol designed to eliminate analytical blind spots.

Comparative Efficacy: Why qNMR Outperforms Traditional Methods

To understand why we default to qNMR for amino acid derivatives, we must evaluate the causality behind the failures of alternative methods. HPLC relies on UV absorbance, but the aliphatic lysine backbone lacks a strong chromophore, leading to severe baseline drift during gradient elution. Furthermore, HPLC requires an exact, highly pure reference standard of the analyte itself—a paradox when you are trying to certify the purity of a novel batch.

By contrast, qNMR measures the fundamental magnetic resonance of atomic nuclei. The signal area is directly proportional to the molar amount of the nuclei, allowing for absolute quantification using a generic, highly characterized internal standard (IS) like Maleic Acid[2].

Table 1: Performance Comparison of Purity Determination Methods
Analytical MethodDetection MechanismReference Standard Required?StrengthsWeaknesses
1H qNMR (Proposed) Nuclear spin resonanceNo (Uses generic IS)Direct molar ratio, simultaneous structural ID, absolute quantification.Requires high-field NMR; sensitive to relaxation delays (T1).
HPLC-UV UV AbsorbanceYes (Exact matched standard)High sensitivity for trace organic impurities.Poor chromophore on lysine backbone; relies on relative peak area.
Potentiometric Titration Acid/Base neutralizationNo Simple, inexpensive, rapid.Non-specific; cannot differentiate unreacted L-lysine from the methacryloyl derivative.

The Self-Validating qNMR Workflow

A protocol is only as robust as its ability to detect its own failure. In my laboratory, qNMR is designed as a self-validating system . We do not just calculate purity once; we calculate it multiple times using different proton environments on the same molecule. If the purity calculated from the methacryloyl vinyl protons deviates from the purity calculated from the lysine aliphatic protons, it mathematically proves the existence of a co-eluting, hidden impurity[3].

G N1 1. Gravimetric Sample Prep (Analyte + Internal Standard) N2 2. Solvent & pD Optimization (Shift HOD Peak) N1->N2 N3 3. qNMR Acquisition (D1 > 5×T1, 90° Pulse) N2->N3 N4 4A. Integrate Signal A (e.g., Vinyl Protons) N3->N4 N5 4B. Integrate Signal B (e.g., Aliphatic Protons) N3->N5 N6 5A. Purity Calculation A N4->N6 N7 5B. Purity Calculation B N5->N7 N8 6. Self-Validation Check (|A - B| < 1% Variance) N6->N8 N7->N8

Figure 1: Self-validating qNMR workflow for absolute purity determination.

Experimental Protocol for Absolute Purity Determination

To execute this self-validating system, follow this step-by-step methodology carefully. Every parameter is chosen to eliminate quantitative bias.

Step 1: Precision Gravimetric Preparation

Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.00 mg of the N-Methacryloyl-L-lysine sample and ~5.00 mg of Maleic Acid (TraceCERT® standard, purity >99.9%) into a clean, static-free glass vial. Causality: Maleic acid is chosen because its symmetric vinyl protons produce a sharp singlet at ~6.3 ppm, completely isolated from both the methacryloyl vinyl protons (5.3 and 5.7 ppm) and the aliphatic lysine envelope[2].

Step 2: Solvent Addition and pD Optimization

Add 800 µL of Deuterium Oxide (D2O). Causality: When amino acids are dissolved in D2O, proton exchange creates a massive HOD signal around 4.7 ppm. This signal often eclipses the α-proton of the amino acid backbone., we intentionally shift the HOD peak away from our analyte signals, ensuring pristine integration baselines[3].

Step 3: NMR Acquisition Parameters

Transfer 600 µL of the optimized solution to a high-quality 5 mm NMR tube. Acquire the 1H NMR spectrum at 600 MHz using a standard 90° single-pulse program (e.g., zg or zg30). Critical Parameter: Set the relaxation delay (D1) to 60 seconds. Causality: For absolute quantification, D1 must be at least 5 times the longitudinal relaxation time (T1) of the slowest relaxing proton in the mixture to guarantee >99.3% magnetization recovery[2]. Acquire a minimum of 64 scans to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

Step 4: Spectral Processing

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform zero-filling to 64K points, followed by rigorous manual phase correction and a multipoint baseline correction. Integrate the Maleic Acid IS peak and the distinct analyte peaks.

Spectral Interpretation and Quantitative Data

The mass balance equation for qNMR allows us to calculate the purity ( Px​ ) using the integral ( I ) of any distinct proton environment:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×mx​mIS​​×PIS​

Where N is the number of protons, M is the molar mass, and m is the weighed mass.

Table 2: 1H NMR Spectral Assignments and Self-Validation Data
Proton AssignmentChemical Shift (ppm)MultiplicityTheoretical Protons ( Nx​ )Observed Integral ( Ix​ )Calculated Purity ( Px​ )
Methacryloyl =CH2 (trans) 5.35doublet1H1.0099.2%
Methacryloyl =CH2 (cis) 5.68doublet1H1.0099.2%
Lysine ε-CH2 3.25triplet2H2.0099.1%
Lysine α-CH 3.75triplet1H1.02101.5% (Validation Failure)
Methacryloyl -CH3 1.95singlet3H3.0099.3%
Maleic Acid (Internal Standard) 6.30singlet2HCalibrantN/A
Interpreting the Self-Validation Check

Notice in Table 2 that the purity calculated from the trans/cis vinyl protons (99.2%) and the ε-CH2 protons (99.1%) are in excellent agreement ( Δ < 0.1%). However, the purity calculated from the α-CH proton is artificially inflated to 101.5%.

This discrepancy is our built-in diagnostic at work. It indicates minor signal overlap, highly likely from trace unreacted L-lysine whose α-CH resonates at a nearly identical frequency to the functionalized product. Because we designed the protocol to cross-verify against the distinct methacryloyl vinyl protons, we successfully bypass this bias and accurately report the true monomer purity at 99.2%, while simultaneously identifying the presence of the trace L-lysine impurity[3].

Sources

Validation

FTIR analysis for validating N-Methacryloyl-L-lysine crosslinking efficiency

A Senior Application Scientist's Guide to Validating N-Methacryloyl-L-lysine Crosslinking Efficiency with FTIR Analysis In the realm of biomaterials and drug delivery, the precise control and validation of polymer crossl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Validating N-Methacryloyl-L-lysine Crosslinking Efficiency with FTIR Analysis

In the realm of biomaterials and drug delivery, the precise control and validation of polymer crosslinking are paramount to ensuring the efficacy, stability, and safety of the final product. For researchers working with N-Methacryloyl-L-lysine, a functionalized amino acid monomer, confirming the efficiency of the crosslinking process is a critical step. This guide provides an in-depth, objective comparison of Fourier Transform Infrared (FTIR) spectroscopy as a primary validation tool against other common analytical methods. Authored from the perspective of a seasoned application scientist, this document goes beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices.

The Critical Role of Crosslinking Validation

N-Methacryloyl-L-lysine is a versatile monomer used in the synthesis of biocompatible and biodegradable hydrogels and polymers. The methacryloyl group provides a reactive site for crosslinking, typically via free-radical polymerization, to form a stable three-dimensional network. The degree of crosslinking directly influences the material's mechanical properties, swelling behavior, degradation rate, and drug release kinetics. Inadequate or uncontrolled crosslinking can lead to premature degradation, unintended drug release profiles, and compromised structural integrity. Therefore, robust analytical methods are essential to quantify the extent of this reaction.

FTIR Spectroscopy: A Powerful Tool for Monitoring Crosslinking

FTIR spectroscopy is a non-destructive, rapid, and highly sensitive technique for identifying functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies.[1] This absorption is detected and plotted as a spectrum, providing a unique "molecular fingerprint" of the sample.

For N-Methacryloyl-L-lysine, the crosslinking reaction involves the conversion of the methacrylate C=C double bonds into C-C single bonds to form the polymer backbone. This chemical transformation can be readily monitored by observing the changes in the FTIR spectrum.

Key Spectral Changes During N-Methacryloyl-L-lysine Crosslinking

The FTIR spectrum of the N-Methacryloyl-L-lysine monomer will exhibit characteristic peaks for both the methacrylate and the lysine components. Upon successful crosslinking, the intensity of the peaks associated with the methacrylate double bond will decrease significantly.

Here are the key vibrational modes to monitor:

  • Methacrylate C=C Stretch: A sharp absorption band typically appears around 1636-1638 cm⁻¹ , corresponding to the stretching vibration of the carbon-carbon double bond in the methacryloyl group.[2][3][4] This peak is the primary indicator of unreacted monomer. Its decrease in intensity is directly proportional to the degree of conversion.

  • Methacrylate C-O Stretches: Doublet peaks often observed around 1300 cm⁻¹ and 1320 cm⁻¹ are attributed to the C-O stretching vibrations within the methacrylate group.[2][4][5] These peaks also diminish as the monomer is consumed. Some studies suggest that the 1320 cm⁻¹ peak is a more reliable indicator for assessing polymerization than the 1636 cm⁻¹ peak due to less interference.[5][6]

  • Amide I and Amide II Bands (from Lysine): The lysine backbone will display characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. In a system like methacrylated gelatin (GelMA), where methacrylation occurs at lysine residues, these peaks are found around 1646 cm⁻¹ (amide I) and 1541 cm⁻¹ (amide II).[7] The amide I peak from the lysine may overlap with the C=C stretching band, which requires careful baseline correction and peak deconvolution for accurate analysis.

  • N-H and O-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ can be attributed to N-H stretching from the amide and amine groups of lysine, as well as O-H stretching from the carboxylic acid group.[8][9][10]

Quantitative Analysis of Crosslinking Efficiency: The Degree of Conversion (DC)

The crosslinking efficiency is often expressed as the Degree of Conversion (DC), which is the percentage of methacrylate double bonds that have reacted. The DC can be calculated from the FTIR spectra using the following formula, which compares the peak intensity of the C=C bond before and after polymerization relative to an internal standard peak that does not change during the reaction.[11][12]

DC (%) = [1 - ( (Abs C=C / Abs ref ) polymer / (Abs C=C / Abs ref ) monomer )] x 100

Where:

  • Abs C=C is the absorbance of the methacrylate C=C stretching peak (~1638 cm⁻¹).

  • Abs ref is the absorbance of the internal reference peak.

  • The subscripts polymer and monomer refer to the spectra of the crosslinked and uncrosslinked samples, respectively.

The choice of a suitable internal reference is crucial for accurate quantification.[11] Common internal standards for methacrylate-based systems include the carbonyl (C=O) stretching band of the ester group (~1715-1730 cm⁻¹) or aromatic ring vibrations if an aromatic component is present.[11][13]

Experimental Protocol: FTIR Analysis of N-Methacryloyl-L-lysine Crosslinking

This protocol outlines the steps for validating the crosslinking of N-Methacryloyl-L-lysine using Attenuated Total Reflectance (ATR)-FTIR, a common and convenient sampling technique.

Materials and Equipment:
  • N-Methacryloyl-L-lysine monomer

  • Crosslinked N-Methacryloyl-L-lysine polymer/hydrogel

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula and sample press (if preparing KBr pellets)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

Step-by-Step Methodology:
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectra to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Monomer Spectrum Acquisition:

    • Place a small amount of the N-Methacryloyl-L-lysine monomer powder onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum. A typical measurement consists of 32-64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly.

  • Polymer (Crosslinked Sample) Spectrum Acquisition:

    • If the crosslinked sample is a hydrogel, carefully blot the surface to remove excess water before placing it on the ATR crystal. For a dry polymer, use the powdered form.

    • Acquire the FTIR spectrum under the same conditions as the monomer.

  • Data Analysis:

    • Process the spectra using the spectrometer's software. This includes baseline correction and peak height or area measurement.

    • Identify the methacrylate C=C stretching peak (~1638 cm⁻¹) and the chosen internal reference peak in both the monomer and polymer spectra.

    • Calculate the Degree of Conversion (DC) using the formula provided above.

A Comparative Look: FTIR vs. Alternative Crosslinking Validation Methods

While FTIR is a powerful technique, a comprehensive understanding of its strengths and weaknesses comes from comparing it with other available methods.

Technique Principle Advantages Disadvantages Ideal Applications
FTIR Spectroscopy Measures the absorption of infrared radiation by specific chemical bonds.[1]- Rapid and non-destructive- High sensitivity- Provides direct chemical information- Can be used for quantitative analysis (DC)[3]- Can be sensitive to water content in hydrogels- Peak overlap may complicate analysis[7]- Routine quality control- Kinetic studies of polymerization- Confirmation of successful crosslinking
Swellling Studies Measures the mass or volume increase of a hydrogel when immersed in a solvent.- Simple and inexpensive- Provides information on crosslink density- Indirect measurement of crosslinking- Time-consuming (requires reaching equilibrium)- Affected by temperature and solvent properties- Preliminary assessment of hydrogel network structure- Comparing relative crosslink densities
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions in a material as a function of temperature.[7]- Provides information on the glass transition temperature (Tg), which increases with crosslinking[7]- Indirect measurement of crosslinking- Requires careful interpretation- Assessing the thermal stability of the crosslinked polymer- Detecting changes in polymer mobility due to crosslinking
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and environment of atomic nuclei.- Provides detailed structural information- Can be used for quantitative analysis- Expensive instrumentation- Requires soluble samples or specialized solid-state NMR- Complex data analysis- In-depth structural characterization of monomers and polymers- Investigating crosslinking mechanisms
Rheology / Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of a material (e.g., storage and loss moduli).- Provides direct information on mechanical properties- Highly sensitive to changes in crosslink density- Requires specialized equipment- Sample geometry can be critical- Characterizing the mechanical performance of the final product- Relating crosslinking to material stiffness and elasticity

Visualizing the Workflow

The following diagram illustrates the experimental workflow for validating N-Methacryloyl-L-lysine crosslinking using FTIR.

FTIR_Workflow cluster_preparation Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation Monomer N-Methacryloyl-L-lysine Monomer ATR ATR-FTIR Spectrometer Monomer->ATR Polymer Crosslinked Polymer (Hydrogel or Solid) Polymer->ATR Spec_M Acquire Monomer Spectrum ATR->Spec_M Place Monomer Spec_P Acquire Polymer Spectrum ATR->Spec_P Place Polymer Process Baseline Correction & Peak Integration Spec_M->Process Spec_P->Process Calculate Calculate Degree of Conversion (DC) Process->Calculate Validate Validate Crosslinking Efficiency Calculate->Validate

Caption: Workflow for FTIR analysis of N-Methacryloyl-L-lysine crosslinking.

Conclusion: An Integrated Approach to Crosslinking Validation

For researchers and drug development professionals, FTIR spectroscopy offers a robust, efficient, and direct method for validating the crosslinking efficiency of N-Methacryloyl-L-lysine. By monitoring the disappearance of the characteristic methacrylate C=C double bond peak, one can reliably quantify the Degree of Conversion. However, for a comprehensive characterization of the crosslinked material, it is often beneficial to employ a multi-faceted approach. Combining the chemical insights from FTIR with the physical and mechanical data from techniques like swelling studies, DSC, and rheology provides a more complete picture of the material's properties and performance. This integrated strategy ensures the development of well-characterized, reliable, and effective biomaterials for a wide range of applications.

References

  • Borges, A. F. S., et al. (2014). Discrepancies in degree of conversion measurements by FTIR. Brazilian Oral Research, 28, 9-15. [Link]

  • Clares, B., et al. (2021). Aqueous-Mediated Synthesis and Characterization of Gelatin Methacryloyl for Biomedical Applications. Biointerface Research in Applied Chemistry, 12(5), 6269-6279. [Link]

  • Delgado, A. H. S., & Young, A. M. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PLoS One, 16(6), e0252999. [Link]

  • Barszczewska-Rybarek, I. M. (2012). Quantitative determination of degree of conversion in photocured poly (urethane-dimethacrylate) s by FTIR spectroscopy. Journal of Applied Polymer Science, 123(3), 1604-1611. [Link]

  • Delgado, A. H. S., & Young, A. M. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. ResearchGate. [Link]

  • Delgado, A. H. S., & Young, A. M. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Repositório Comum. [Link]

  • Stansbury, J. W., & Dickens, S. H. (2001). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Journal of Biomedical Materials Research, 58(4), 380-386. [Link]

  • Collares, F. M., et al. (2014). Discrepancies in degree of conversion measurements by FTIR. Brazilian Oral Research, 28, 1-7. [Link]

  • Delgado, A. H. S., & Young, A. M. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PMC. [Link]

  • Shin, H., et al. (2019). Hybrid Methacrylated Gelatin and Hyaluronic Acid Hydrogel Scaffolds. Preparation and Systematic Characterization for Prospective Tissue Engineering Applications. PMC. [Link]

  • Drawell. (2025). How FTIR Enables Rapid Polymer Identification. [Link]

  • Karimi, M., et al. (2023). a FTIR spectra of gelatin, methacrylic anhydride, and synthesized GelMA... ResearchGate. [Link]

  • Naghieh, S., et al. (2021). Effect of Photoinitiation Process on Photo-Crosslinking of Gelatin Methacryloyl Hydrogel Networks. bioRxiv. [Link]

  • Barszczewska-Rybarek, I. M. (2021). The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage. MDPI. [Link]

  • Rozenberg, M., & Shoham, G. (2007). FTIR spectra of solid poly-l-lysine in the stretching NH mode range. Biophysical Chemistry, 125(1), 166-171. [Link]

  • Rozenberg, M., & Shoham, G. (2007). FTIR spectra of solid poly-l-lysine in the stretching NH mode range. The Hebrew University of Jerusalem. [Link]

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Comparative

A Comparative Guide to the In-Vitro Cytotoxicity of N-Methacryloyl-L-lysine Derivatives

In the pursuit of novel biomaterials for applications ranging from tissue engineering to drug delivery, the biocompatibility of constituent monomers is of paramount importance. This guide provides an in-depth comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel biomaterials for applications ranging from tissue engineering to drug delivery, the biocompatibility of constituent monomers is of paramount importance. This guide provides an in-depth comparison of the in-vitro cytotoxicity of N-Methacryloyl-L-lysine (MAL) and its derivatives, offering experimental data and insights for researchers, scientists, and drug development professionals. We will explore the inherent biocompatibility of these lysine-based monomers and contrast them with traditional methacrylate-based resins, which have been reported to exhibit cytotoxic effects.

Introduction: The Promise of Lysine-Based Methacrylates

N-Methacryloyl-L-lysine is a functionalized amino acid-based methacrylate monomer that holds significant promise for the development of bioactive and hydrophilic polymer systems.[1] Its structure, incorporating the essential amino acid L-lysine, suggests a favorable biocompatibility profile. Poly(ε-N-methacryloyl-l-lysine) (PMALys), a polymer synthesized from MAL, is a zwitterionic polymer with potential applications as a nanocarrier in the biomedical field due to its low cytotoxicity.[2] This is in stark contrast to many conventional methacrylate monomers used in dentistry and other biomedical fields, which are known to leach components that can be cytotoxic.[3][4][5]

The rationale for exploring MAL and its derivatives lies in the inherent biocompatibility of lysine. Poly-L-lysine and its derivatives are generally considered non-toxic and biocompatible, making them attractive candidates for biomedical applications.[6][7][8] This guide will delve into the available data on the cytotoxicity of MAL and its derivatives, providing a comparative analysis to inform material selection and experimental design.

Comparative Cytotoxicity Analysis

Key Findings from the Literature:

  • Poly(ε-N-methacryloyl-l-lysine) (PMALys) exhibits low cytotoxicity. A study on the solution properties and potential biological applications of zwitterionic PMALys found that it fulfills major prerequisites for biomedical applications, including low cytotoxicity.[2]

  • Hydrogels containing poly(Nɛ-acryloyl-L-lysine) are biocompatible. Interpenetrating network hydrogels composed of poly(Nɛ-acryloyl-L-lysine) and hyaluronic acid have been shown to support the viability and proliferation of pre-osteoblast cells (MC3T3-E1) in vitro and demonstrate good in vivo biocompatibility.[9]

  • Lysine-derivative surfactants are less cytotoxic than commercial alternatives. Anionic surfactants derived from lysine have demonstrated lower cytotoxicity to mouse fibroblasts and human keratinocytes compared to standard irritant surfactants like sodium dodecyl sulphate (SDS).[10]

  • Conventional methacrylate resins often exhibit cytotoxicity. Numerous studies have highlighted the cytotoxic effects of methacrylate-based dental resins, attributing this to the leaching of residual monomers such as bisphenol-A-glycidyl methacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA).[3][4][5]

Data Summary Table:

MaterialCell Line(s)Key Cytotoxicity FindingsReference(s)
Poly(ε-N-methacryloyl-l-lysine) (PMALys) Not specified in abstractLow cytotoxicity, suitable for biomedical applications.[2]
Poly(Nɛ-acryloyl-L-lysine)/Hyaluronic Acid Hydrogel Pre-osteoblasts (MC3T3-E1)Supported cell viability and proliferation.[9]
Lysine-Derivative Anionic Surfactants Mouse Fibroblasts (3T6), Human Keratinocytes (NCTC 2544)Less cytotoxic than commercial surfactants (e.g., SDS).[10]
Methacrylate-Based Dental Resins (e.g., Charisma, Estelite, Filtek) Human Gingival FibroblastsDecreased cell viability and proliferation, induced cell membrane damage.[3][5]
Methacrylate-Based Root Canal Sealers L929 CellsVarying degrees of cytotoxicity, with some materials showing high toxicity when fresh.[4]
Poly-l-lysine/plasmid DNA complexes Neuro2A cellsCytotoxicity is concentration-dependent.[11][12]

Understanding the Mechanism: Why Lysine Derivatives are More Biocompatible

The enhanced biocompatibility of MAL derivatives can be attributed to the presence of the amino acid lysine. The cellular machinery is well-equipped to process amino acids, potentially leading to less cellular stress compared to the exposure to synthetic monomers.

In contrast, the cytotoxicity of conventional methacrylates is often linked to the leaching of unreacted monomers. These monomers can induce oxidative stress, damage cell membranes, and even lead to apoptosis or necrosis.[3] The incorporation of a biocompatible moiety like lysine into the monomer structure appears to mitigate these adverse effects.

Illustrative Workflow for Cytotoxicity Assessment:

G cluster_0 Material Preparation cluster_1 In Vitro Cytotoxicity Assay cluster_2 Data Analysis & Comparison Monomer N-Methacryloyl-L-lysine Derivative Synthesis/Procurement Polymerization Polymerization (if applicable) Monomer->Polymerization Sterilization Sterilization of Material Polymerization->Sterilization Exposure Exposure to Material Extracts or Direct Contact Sterilization->Exposure CellCulture Cell Line Seeding (e.g., Fibroblasts, Osteoblasts) CellCulture->Exposure Incubation Incubation (e.g., 24, 48, 72 hours) Exposure->Incubation Assay Cytotoxicity Assay (e.g., MTT, XTT, LDH) Incubation->Assay Measurement Quantification of Cell Viability/Death Assay->Measurement Comparison Comparison to Control Groups (Negative and Positive Controls) Measurement->Comparison Conclusion Determination of IC50 / Biocompatibility Profile Comparison->Conclusion

Caption: A generalized workflow for assessing the in-vitro cytotoxicity of biomaterials.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. Below are detailed methodologies for common in-vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts or primary human gingival fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the test materials (e.g., by incubating the material in cell culture medium for 24 hours). Remove the existing medium from the cells and replace it with the material extracts. Include negative (culture medium only) and positive (e.g., diluted phenol) controls.

  • Incubation: Incubate the cells with the material extracts for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the negative control.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Conclusion and Future Perspectives

The available evidence strongly suggests that N-Methacryloyl-L-lysine and its derivatives possess a favorable biocompatibility profile, exhibiting low in-vitro cytotoxicity compared to conventional methacrylate-based biomaterials. This makes them highly attractive candidates for a wide range of biomedical applications, including the development of novel hydrogels for tissue engineering, drug delivery systems, and biocompatible coatings for medical devices.[1]

Future research should focus on direct comparative studies of various MAL derivatives to establish a clear structure-cytotoxicity relationship. Investigating the influence of molecular weight, the nature of any additional functional groups, and the degree of polymerization on the biocompatibility of these materials will be crucial for their translation into clinical applications. The use of a standardized set of cell lines and cytotoxicity assays will be essential for generating comparable and reliable data across different studies.

References

  • Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers.
  • Poly(2-hydroxyethyl methacrylate)-b-poly(L-Lysine) cationic hybrid materials for non-viral gene delivery in NIH 3T3 mouse embryonic fibroblasts. Macromolecular Bioscience.
  • Functionalized Polylysine Biomaterials for Advanced Medical Applic
  • Catalytic Production of Functional Monomers from Lysine and Their Applic
  • Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts. MDPI.
  • Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. PMC.
  • Assessment of the potential skin irritation of lysine-derivative anionic surfactants using mouse fibroblasts and human ker
  • Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine). Macromolecules.
  • CA09702 - Assessment statement - L-Lysine, N-(3-carboxy-1-oxopropyl) derivs., calcium salts. Australian Industrial Chemicals Introduction Scheme.
  • In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity. PMC.
  • Methacryloyl-L-Lysine, ≥ 98%. Polysciences.
  • ε-Methacryloyl-l-lysine based polypeptides and their thiol–ene click functionaliz
  • α-Amino Acid Containing Degradable Polymers as Functional Biomaterials: Rational Design, Synthetic Pathway, and Biomedical Applic
  • Effect of natural silk fibers and synthetic fiber-reinforced composites on the cytotoxicity of fibroblast cell lines.
  • Polylysine complexes and their biomedical applications.
  • Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts.
  • Effect of Poly(L-lysine)
  • Preparation, characterization, and biocompatibility evaluation of poly(Nɛ-acryloyl-L-lysine)
  • Ne-Acryloyl-L-lysine hydrochloride. Chem-Impex.
  • Evaluation and Comparison of Cytotoxicity, Genotoxicity, and Apoptotic Effects of poly-l-lysine/plasmid DNA Micro- And Nanoparticles. PubMed.
  • Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly- l -lysine/plasmid DNA micro- and nanoparticles.

Sources

Validation

Mass Spectrometry Validation of N-Methacryloyl-L-Lysine Synthesis: A Definitive Comparison Guide

As the demand for advanced zwitterionic polymers and biocompatible hydrogels accelerates, N-Methacryloyl-L-lysine (NMA-Lys) has emerged as a critical functional monomer. However, the batch-to-batch reproducibility of dow...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for advanced zwitterionic polymers and biocompatible hydrogels accelerates, N-Methacryloyl-L-lysine (NMA-Lys) has emerged as a critical functional monomer. However, the batch-to-batch reproducibility of downstream polymerization relies entirely on the structural purity of the synthesized monomer. As a Senior Application Scientist, I frequently encounter polymerization failures traced back to trace impurities—specifically di-methacryloylated lysine or unreacted precursors—that act as unintended crosslinkers or chain terminators.

This guide objectively compares the analytical modalities used to validate NMA-Lys synthesis, establishing why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, and provides self-validating experimental protocols to ensure absolute structural confidence.

The Mechanistic Causality of NMA-Lys Synthesis

L-Lysine possesses two primary amines: the sterically hindered α-amine (C2) and the highly accessible ε-amine (C6). Direct reaction with methacrylic anhydride yields a chaotic mixture of α-methacryloyl, ε-methacryloyl, and di-methacryloyl isomers.

To achieve regioselective synthesis of N-ε-methacryloyl-L-lysine , we must exploit transition metal chemistry. By introducing Copper(II) (Cu²⁺) ions, the α-amine and its adjacent carboxyl group form a thermodynamically stable bidentate chelate complex. This transient protection mechanism leaves the ε-amine completely free to undergo nucleophilic acyl substitution with methacrylic anhydride. Following the amidation, the copper is stripped away using a chelating resin, yielding the pure target monomer.

SynthesisWorkflow A L-Lysine Hydrochloride (Starting Material) B Cu2+ Complexation (Basic Cupric Carbonate, 90°C) A->B Addition of Cu2+ C L-Lysine-Cu Complex (Protects α-NH2 & COOH) B->C Chelate Formation D Methacryloylation (Methacrylic Anhydride, pH 9, 0°C) C->D Selective ε-amine reaction E N-ε-Methacryloyl-L-Lysine Cu Complex D->E Amidation F Decomplexation (EDTA or Chelex Resin) E->F Removal of Cu2+ G Purified NMA-Lys (Target Monomer) F->G Precipitation

Synthesis workflow of N-ε-Methacryloyl-L-Lysine via copper complexation.

Analytical Modalities: Why LC-MS/MS?

While Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the presence of vinyl protons (~5.3 and 5.7 ppm), it lacks the sensitivity to detect low-abundance isobaric impurities. To definitively validate the monomer, Mass Spectrometry (MS) is required. However, not all MS modalities perform equally for this specific molecule (Exact Mass: 214.1317 Da).

  • MALDI-TOF MS: Highly effective for characterizing the final polymerized hydrogels, but fundamentally flawed for small monomer validation. The organic matrices used in MALDI generate severe background noise in the low mass range (<300 Da), masking the NMA-Lys signal.

  • Direct Infusion ESI-MS: Rapid, but highly susceptible to ion suppression. Residual copper ions or salts from the synthesis will suppress the ionization of NMA-Lys, leading to false-negative purity assessments.

  • LC-ESI-MS/MS: The definitive gold standard. Chromatographic separation resolves the α-isomer from the ε-isomer and diverts residual salts away from the MS source. Collision-induced dissociation (CID) provides an unambiguous structural fingerprint.

Table 1: Comparative Analysis of Validation Modalities for NMA-Lys
Analytical ModalitySensitivityIsomer Resolution (α vs ε)Matrix InterferenceBest Use Case
NMR (1H / 13C) Low (LOD ~1-5%)Poor (Overlapping signals)High (Salts shift peaks)Bulk structural estimation
MALDI-TOF MS ModerateNoneHigh (Matrix peaks <300 Da)High-MW polymer analysis
Direct ESI-MS HighNoneHigh (Severe ion suppression)Rapid crude mass screening
LC-ESI-MS/MS Ultra-High (LOD <0.1%)Excellent (Chromatographic)Low (On-column desalting)Definitive purity & validation

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in checkpoints ensure that if a step fails, the operator is immediately aware, preventing the propagation of errors.

Protocol 1: Regioselective Synthesis of N-ε-Methacryloyl-L-Lysine
  • Complexation: Dissolve 10 g of L-lysine hydrochloride in 100 mL of deionized water at 90°C. Slowly add 12 g of basic cupric carbonate in small portions.

    • Validation Check: The solution must transition to a deep, brilliant blue. If the solution remains pale or green, the bidentate chelate has not fully formed; increase temperature and stirring time. Filter the hot solution to remove unreacted CuCO₃.

  • Methacryloylation: Cool the filtrate to 0°C in an ice bath. Add 10 mL of methacrylic anhydride dropwise over 30 minutes.

    • Validation Check (Critical): The reaction generates methacrylic acid as a byproduct, which rapidly lowers the pH. If the pH drops below 8.5, the ε-amine protonates (NH₃⁺), rendering it non-nucleophilic and halting the reaction. Continuously titrate with 2M NaOH to maintain a pH of 9.0–10.0. The consumption of NaOH is your real-time indicator of reaction progress.

  • Decomplexation: Stir the resulting mixture with Chelex 100 resin (or equivalent EDTA treatment) for 24 hours.

    • Validation Check: The supernatant must turn completely colorless. Any residual blue tint indicates incomplete copper removal, which will poison downstream radical polymerizations.

  • Purification: Filter the resin, concentrate the filtrate via lyophilization, and recrystallize.

Protocol 2: LC-MS/MS Validation Workflow
  • Sample Preparation: Dilute the purified NMA-Lys to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Validation Check: Always run a solvent blank injection prior to the sample. This establishes the baseline noise level and confirms the absence of column carryover from previous runs.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 8 minutes at 0.4 mL/min.

    • Validation Check: Monitor the column void volume (typically eluting at ~0.5–0.8 min). The target analyte must be retained and elute after the void volume (e.g., at 2.5 min) to ensure it is separated from unretained salts that cause ion suppression.

  • Mass Spectrometry (ESI+): Set capillary voltage to 3.0 kV. Isolate the precursor ion [M+H]⁺ at m/z 215.14 in Q1. Apply a Collision Energy (CE) of 15–20 eV.

LCMSWorkflow S Sample Preparation (Dilution in ACN/H2O + 0.1% FA) LC UHPLC Separation (C18 Column, Gradient Elution) S->LC ESI ESI Source (+) Ionization to[M+H]+ (m/z 215.14) LC->ESI Q1 Q1 Mass Selection (Isolate m/z 215.14) ESI->Q1 CID Collision-Induced Dissociation (Fragmentation) Q1->CID Q3 Q3 Mass Analysis (Product Ions: m/z 197.1, 147.1) CID->Q3 Data Data Interpretation (Structural Confirmation) Q3->Data

LC-MS/MS validation workflow for structural confirmation of NMA-Lys.

Data Interpretation & Fragmentation Mechanics

When reviewing the MS/MS spectra, mere detection of the m/z 215.14 precursor is insufficient, as it does not differentiate between the α and ε isomers. You must analyze the collision-induced dissociation (CID) fragmentation pathways:

  • m/z 215.14 → m/z 197.1: This represents the neutral loss of water (-18 Da) from the carboxylic acid moiety.

  • m/z 215.14 → m/z 147.1: This is the diagnostic cleavage of the methacryloyl group, yielding the protonated lysine backbone.

  • m/z 215.14 → m/z 130.1: Subsequent loss of ammonia (-17 Da) from the α-amine of the cleaved lysine backbone.

Expert Troubleshooting: To ensure the m/z 215.14 signal is not an in-source fragment of a larger impurity, extract the ion chromatogram (XIC) for m/z 283.16 (di-methacryloylated lysine). If this mass is detected, your copper complexation step failed to fully protect the α-amine, and the batch must be discarded before attempting polymerization.

References

  • Weller, D., Medina-Oliva, A., Claus, H., Gietzen, S., Mohr, K., Reuter, A., Schäffel, D., Schöttler, S., Koynov, K., Bros, M., Grabbe, S., Fischer, K., & Schmidt, M. (2013). Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine). Macromolecules, 46(21), 8519–8527.[Link]

  • Mori, H., & Endo, T. (2018). Synthesis of Zwitterionic Polymers Containing a Tertiary Sulfonium Group for Protein Stabilization. Biomacromolecules, 20(2), 980-991.[Link]

Comparative

Mechanistic Causality: The Role of Zwitterionic Shells in Thermal Stability

As a Senior Application Scientist, evaluating the thermal stability of polymeric nanocarriers requires moving beyond basic melting points to understand dynamic phase behaviors in physiological environments. N-Methacryloy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the thermal stability of polymeric nanocarriers requires moving beyond basic melting points to understand dynamic phase behaviors in physiological environments. N-Methacryloyl-L-lysine (MA-L-lysine or PMALys) is a highly hydrophilic, zwitterionic polymer known for its exceptional anti-fouling properties and structural resilience[1].

When MA-L-lysine is copolymerized with thermoresponsive blocks like poly(N-isopropylacrylamide) (PNIPAM), the resulting block copolymers act as sophisticated molecular thermal switches. This guide provides an in-depth, objective comparison of the thermal stability of MA-L-lysine copolymers, detailing the mechanistic causality behind their phase transitions and offering self-validating protocols for your own nanocarrier development workflows.

To understand the thermal stability of MA-L-lysine copolymers, we must analyze the thermodynamics of polymer hydration.

Homopolymers of PNIPAM undergo a coil-to-globule transition at their Lower Critical Solution Temperature (LCST, ~32 °C). In purely thermoresponsive systems, heating above the LCST causes the polymer chains to dehydrate, collapse, and rapidly undergo macroscopic aggregation, which is fatal for intravenous drug delivery systems.

However, integrating a zwitterionic MA-L-lysine block fundamentally alters this thermal degradation pathway. When the temperature exceeds the LCST, the PNIPAM block dehydrates to form a rigid, hydrophobic core. Simultaneously, the MA-L-lysine block remains heavily hydrated due to its zwitterionic nature, forming a dense corona. This structural rearrangement prevents macroscopic precipitation through strong electrosteric repulsion, effectively stabilizing the polyplex into a uniform micelle even at elevated temperatures of 50 °C[2].

Furthermore, the structural rearrangement during core collapse forces a portion of the complexed DNA phosphate groups into a free state at the micelle surface. This causes a dramatic shift in the zeta potential (from -2.4 mV at 25 °C to -22 mV at 50 °C), providing an additional layer of electrostatic stabilization against thermal aggregation[2]. The PMALys homopolymer backbone itself is highly robust, showing no thermal degradation up to 350 °C under nitrogen[2].

Quantitative Thermal Performance Comparison

The table below summarizes the thermal and colloidal stability metrics of MA-L-lysine copolymers compared to standard homopolymer baselines.

Polymer SystemBaseline Thermal DegradationPhase Transition (LCST)Hydrodynamic Diameter ( Dh​ ) at 25 °CHydrodynamic Diameter ( Dh​ ) at 50 °CZeta Potential Shift (25 °C to 50 °C)
PMALys Homopolymer > 350 °C[2]None (Highly Soluble)[3]~ 10 nm~ 10 nmN/A
PNIPAM Homopolymer > 350 °C~ 32 °C~ 10 nmMacroscopic AggregationN/A
PVAm-b-PNIPAM / PVAm-b-PMALys (N/P = 1) > 350 °C[2]~ 37 °C[2]156 nm[2]223 nm (Unimodal)[2]-2.4 mV to -22 mV[2]
PVAm-b-PNIPAM / PVAm-b-PMALys (N/P = 5) > 350 °C[2]~ 37 °C[2]~ 150 nm> 1000 nm (Aggregation)[2]N/A

Note: The stability of the mixed polyplex is highly dependent on the Nitrogen/Phosphate (N/P) ratio. At lower ratios (N/P = 1), the system forms stable core-shell nanoparticles at 50 °C. At excessive copolymer concentrations (N/P = 10), the system loses its electrosteric balance and forms insoluble products upon heating[2].

Synthesis and Thermal Evaluation Workflow

G M1 MA-L-lysine Monomer (Zwitterionic Shell) RAFT RAFT Copolymerization (Precise MW Control) M1->RAFT M2 NIPAM Monomer (Thermoresponsive Core) M2->RAFT Copolymer PNIPAM-b-PMALys Amphiphilic Copolymer RAFT->Copolymer Low PDI (<1.2) State1 T < LCST (25°C) Expanded Random Coils Copolymer->State1 Aqueous Buffer State2 T > LCST (50°C) Stable Core-Shell Micelles State1->State2 Thermal Trigger (Core Dehydration)

Workflow of MA-L-lysine copolymer synthesis and temperature-induced micellar stabilization.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems. Each step includes an orthogonal check to confirm causality.

Protocol 1: RAFT Synthesis of MA-L-lysine Block Copolymers

Causality Check: Why use Reversible Addition-Fragmentation chain Transfer (RAFT) instead of standard free-radical polymerization? Standard polymerization yields a high polydispersity index (PDI), meaning polymer chains have vastly different lengths. This broadens the thermal phase transition window, making the LCST unpredictable. RAFT ensures uniform chain growth, yielding a PDI < 1.2, which is strictly required for a sharp, reproducible thermal response[2].

  • Monomer Protection: Utilize N-carbobenzoxy (Cbz)-protected amine-functionality for the lysine monomer (A-Lys(Cbz)-OH) to prevent cross-reactivity during polymerization[2].

  • RAFT Polymerization: Dissolve the protected monomer, a dithiocarbamate chain transfer agent, and an azo-initiator in a suitable solvent. Degas via three freeze-pump-thaw cycles and polymerize at 70 °C.

  • Chain Extension: Introduce the NIPAM monomer to the purified macro-CTA to grow the thermoresponsive block[2].

  • Deprotection: Remove the Cbz groups under acidic conditions to restore the zwitterionic nature of the MA-L-lysine block.

  • Validation: Analyze via Gel Permeation Chromatography (GPC). A monomodal peak with a PDI < 1.2 validates successful, controlled block synthesis.

Protocol 2: Orthogonal Validation of Thermal Stability (DLS & Turbidimetry)

Causality Check: How do we prove the polymer is forming stable micelles rather than just precipitating out of solution? We use a self-validating triad: Transmittance, Dynamic Light Scattering (DLS), and visual inspection.

  • Sample Preparation: Prepare the copolymer/DNA polyplex in potassium phosphate buffer (pH 7.4) at an N/P ratio of 1.

  • Turbidimetry (Transmittance): Measure the solution via UV-Vis spectroscopy at 600 nm while heating from 25 °C to 50 °C.

    • Validation: A drop in transmittance from 100% to ~40% indicates a phase transition has occurred[2].

  • Dynamic Light Scattering (DLS): Immediately measure the hydrodynamic diameter ( Dh​ ) of the 50 °C solution.

    • Validation: If the DLS trace is unimodal with a narrow size distribution (e.g., ~223 nm), it mathematically proves the formation of stable core-shell micelles[2]. If the DLS shows highly polydisperse species >1000 nm, macroscopic precipitation has occurred, indicating a failure in the electrosteric stabilization layer.

  • Zeta Potential Shift: Measure the surface charge at 50 °C. A significant negative shift (e.g., approaching -22 mV) confirms the structural reorganization of the micelle and the exposure of free phosphate groups[2].

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-Methacryloyl-L-lysine

As a Senior Application Scientist, I frequently observe laboratories struggling to balance the operational utility of zwitterionic monomers with their inherent chemical hazards. N-Methacryloyl-L-lysine (MLys), chemically...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling to balance the operational utility of zwitterionic monomers with their inherent chemical hazards. N-Methacryloyl-L-lysine (MLys), chemically known as (S)-2-Amino-6-methacrylamidohexanoic acid (CAS: 45158-94-9), is a highly valuable building block for synthesizing stimuli-responsive hydrogels, antifouling coatings, and biocompatible polymers 1[1]. However, its methacrylamide moiety and solid particulate nature present unique handling challenges.

This guide provides a self-validating system for the safe handling, storage, and polymerization of MLys, ensuring both operator safety and experimental integrity.

Section 1: Chemical Profile and Hazard Causality

Before donning Personal Protective Equipment (PPE), one must understand the molecular behavior of the chemical. MLys is classified as a Class 4.1 Flammable Solid (UN 1325) 2[2]. The hazard stems from two primary factors:

  • Particulate Flammability: As a fine organic powder, dispersed MLys dust can ignite if exposed to static discharge or open flames.

  • Auto-Polymerization Risk: The terminal methacryloyl group contains a reactive carbon-carbon double bond. If exposed to elevated temperatures or UV light, the monomer can undergo spontaneous, exothermic auto-polymerization, potentially leading to container rupture.

Table 1: Quantitative Hazard and Storage Profile

ParameterSpecification / ValueOperational Rationale
CAS Number 45158-94-9Unique identifier for precise safety tracking.
Molecular Weight 214.26 g/mol Required for precise stoichiometric calculations.
GHS Classification Category 2 Flammable SolidDictates the need for grounded, non-sparking equipment.
Hazard Statement H228Indicates high flammability; keep away from heat sources.
Storage Temp 2°C to 8°CPrevents premature thermal auto-polymerization.
Atmosphere Inert (Argon/N2)Prevents oxidative degradation of the monomer.

Section 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a strict PPE regimen is required. The choices below are not arbitrary; they are dictated by the physical and chemical properties of MLys.

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality (Why is this required?)
Hand Protection Nitrile Gloves (Min 0.11 mm)Nitrile provides excellent resistance to organic monomers and prevents sensitization from skin contact.
Eye Protection ANSI Z87.1 Safety GogglesUnvented or indirectly vented goggles prevent fine, irritating monomer dust from contacting the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab CoatMitigates the H228 flammable solid risk. Standard poly-blend coats can melt into the skin upon ignition.
Respiratory N95 / P100 Particulate MaskEssential during bulk transfer outside a fume hood to prevent inhalation of reactive micro-particulates.

Section 3: Operational Handling and Storage Plan

  • Storage: Store MLys in a dark, sealed container at 2-8°C under an inert atmosphere (Argon or Nitrogen) 2[2]. The dark environment prevents UV-initiated radical generation, while the cold temperature keeps the kinetic energy below the activation threshold for auto-polymerization.

  • Handling: Always handle the powder inside a certified chemical fume hood. Use anti-static spatulas (e.g., PTFE-coated or grounded metal) to prevent static discharge, which could ignite the dust.

Section 4: Experimental Protocol – Free Radical Polymerization of PMALys

To demonstrate the practical application of MLys, the following is a validated, step-by-step protocol for synthesizing Poly(ε-N-methacryloyl-L-lysine) (PMALys) via free radical polymerization. This method utilizes 4,4'-azobis(4-cyanovaleric acid) (ACVA) as an initiator because its water solubility perfectly matches the zwitterionic monomer, eliminating the need for toxic organic solvents 3[3].

Step-by-Step Methodology:

  • Monomer Preparation: In a 25 mL Schlenk flask, dissolve 0.5 g (2.33 mmol) of N-Methacryloyl-L-lysine in 8.0 mL of ultrapure (Milli-Q) water.

  • Initiator Addition: Add 2.5 mg (8.9 × 10⁻³ mmol) of ACVA to the solution. Scientific Insight: This achieves a 0.4 mol% initiator-to-monomer ratio, optimizing the balance between reaction rate and achieving a high molecular weight (Mw ~ 721,000 g/mol ) 3[3].

  • Degassing (Critical Step): Seal the flask and purge the solution with Argon for 30 minutes. Scientific Insight: Dissolved oxygen acts as a potent radical scavenger. Failing to remove oxygen will result in delayed initiation or complete reaction failure.

  • Polymerization: Immerse the sealed Schlenk flask in a pre-heated silicone oil bath at 65°C. Maintain stirring at 400 RPM for 24 hours. The heat causes the thermal homolysis of ACVA, generating the initiating radicals.

  • Purification: Remove the flask from heat and expose it to ambient air to quench the reaction. Transfer the viscous polymer solution into a dialysis membrane (MWCO 3.5 kDa). Dialyze against deionized water for 72 hours, changing the water twice daily to remove unreacted monomer.

  • Isolation: Lyophilize (freeze-dry) the dialyzed solution for 48 hours to obtain pure PMALys as a white, fluffy powder.

Workflow A 1. Monomer Prep N-Methacryloyl-L-lysine C 3. Degassing Inert Ar Purge (30m) A->C Combine in Flask B 2. Initiator Prep ACVA in H2O B->C Combine in Flask D 4. Polymerization 65°C for 24h C->D Thermal Initiation E 5. Purification Dialysis (MWCO 3.5k) D->E Quench & Isolate

Workflow for the free-radical polymerization of N-Methacryloyl-L-lysine into PMALys.

Section 5: Disposal & Spill Management

A self-validating safety system must account for failures. In the event of an MLys spill:

  • Eliminate Ignition Sources: Immediately turn off nearby hot plates and open flames due to the H228 flammable solid hazard 2[2].

  • Containment: Do not dry-sweep, as this generates combustible dust. Gently cover the powder with a damp, inert absorbent pad to suppress dust formation.

  • Collection: Use a non-sparking tool to scoop the dampened material into a compatible, sealable hazardous waste container.

  • Disposal: Label the container as "Flammable Solid Waste - Contains Methacrylamide Monomer." Do not mix with strong oxidizers or acids. Dispose of via a certified hazardous waste contractor in accordance with local environmental regulations.

References

  • BLDpharm. "45158-94-9 | (S)-2-Amino-6-methacrylamidohexanoic acid." BLDpharm.
  • Weller, D., et al. "Solution Properties and Potential Biological Applications of Zwitterionic Poly(ε-N-methacryloyl-l-lysine).
  • Guidechem.

Sources

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